molecular formula C9H12BrNO B1593133 3-Amino-3-(4-bromophenyl)propan-1-ol CAS No. 787615-14-9

3-Amino-3-(4-bromophenyl)propan-1-ol

Cat. No.: B1593133
CAS No.: 787615-14-9
M. Wt: 230.1 g/mol
InChI Key: XWXQMFXVRNFZOH-UHFFFAOYSA-N
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Description

3-Amino-3-(4-bromophenyl)propan-1-ol is a useful research compound. Its molecular formula is C9H12BrNO and its molecular weight is 230.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-3-(4-bromophenyl)propan-1-ol
Source PubChem
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InChI

InChI=1S/C9H12BrNO/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-4,9,12H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWXQMFXVRNFZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CCO)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646961
Record name 3-Amino-3-(4-bromophenyl)propan-1-ol
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Molecular Weight

230.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787615-14-9
Record name γ-Amino-4-bromobenzenepropanol
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Record name 3-Amino-3-(4-bromophenyl)propan-1-ol
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Record name 3-amino-3-(4-bromophenyl)propan-1-ol
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding a Key Pharmacological Scaffold

3-Amino-3-(4-bromophenyl)propan-1-ol is a significant molecule in the landscape of medicinal chemistry and drug development. As a derivative of a phenylpropanolamine, it belongs to a class of compounds known for their diverse pharmacological activities. The strategic placement of a bromine atom on the phenyl ring and the presence of both amino and hydroxyl functional groups create a molecule with potential for a wide range of chemical modifications and biological interactions. A thorough understanding of its physical properties is the foundational step in harnessing its potential for the synthesis of novel therapeutic agents.

This technical guide provides a comprehensive overview of the known physical properties of this compound, grounded in available data from chemical suppliers and predictive models. While experimentally determined data for some properties remain elusive in readily available literature, this guide synthesizes the existing information to provide a robust starting point for researchers.

Molecular Structure and Basic Identifiers

The structural integrity of a molecule is the primary determinant of its physical and chemical behavior. This compound is a chiral molecule, meaning it exists as two non-superimposable mirror images or enantiomers, (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol. The racemic mixture is commonly identified by the CAS number 787615-14-9.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];

} Structure of this compound

Table 1: Core Identifiers of this compound

IdentifierValueSource(s)
IUPAC Name This compoundN/A
CAS Number 787615-14-9[1]
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.10 g/mol [1]
Canonical SMILES C1=CC(=CC=C1C(CCO)N)BrN/A

Physicochemical Properties

The physical state, solubility, and thermal properties of a compound are critical parameters for its handling, formulation, and biological activity.

Table 2: Summary of Physical Properties

PropertyValueNotesSource(s)
Physical State Solid (predicted)The related 3-amino-3-(3-bromophenyl)propan-1-ol hydrochloride is a solid, suggesting the free base is also a solid at room temperature.[2]
Melting Point Data not availableNo experimentally determined melting point is currently published.N/A
Boiling Point 348.6°C at 760 mmHgThis value is from a safety data sheet and is likely a predicted boiling point. Experimental verification is recommended.[3]
Solubility Data not availableQualitative information suggests the free base has lower water solubility than its hydrochloride salt. Insoluble in water, soluble in organic solvents like methanol, ethanol, and DMSO (predicted).[2]
Causality Behind the Physical Properties

The predicted solid state of this compound at room temperature can be attributed to the strong intermolecular forces, including hydrogen bonding from the amino and hydroxyl groups, as well as dipole-dipole interactions and van der Waals forces from the bromophenyl ring. These forces require significant thermal energy to overcome, leading to a relatively high melting and boiling point.

The limited aqueous solubility is a consequence of the large, nonpolar bromophenyl group, which dominates the molecule's character despite the presence of polar amino and hydroxyl groups. The compound is expected to be more soluble in organic solvents that can effectively solvate the aromatic ring.

Experimental Protocols for Property Determination

Given the absence of comprehensive experimental data, the following section outlines standard, field-proven methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound.

Methodology: Capillary Melting Point Determination

  • Sample Preparation: A small, dry sample of the compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2°C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.

dot graph "melting_point_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Workflow for Melting Point Determination

Solubility Profiling

A comprehensive solubility profile is essential for applications in drug formulation and biological assays.

Methodology: Isothermal Shake-Flask Method

  • Solvent Selection: A range of solvents of varying polarities should be chosen (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane).

  • Equilibration: An excess amount of the solid compound is added to a known volume of each solvent in a sealed vial.

  • Agitation: The vials are agitated in a constant temperature bath (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).

  • Sample Analysis: The saturated solutions are filtered to remove undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

dot graph "solubility_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", color="#4285F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

} Isothermal Shake-Flask Solubility Workflow

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the bromophenyl ring, the methine proton adjacent to the amino group, the methylene protons of the propanol chain, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns of these signals would provide definitive information about the connectivity of the molecule.

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic, aliphatic, and alcohol carbons.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the key functional groups:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.

  • N-H stretch: One or two sharp bands in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

  • C=C stretch (aromatic): Peaks around 1450-1600 cm⁻¹.

  • C-O stretch: A strong band in the region of 1000-1250 cm⁻¹.

  • C-Br stretch: A band in the lower frequency region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M+) would be observed at m/z corresponding to the molecular weight of the compound (approximately 230 and 232 with roughly equal intensity due to the isotopic abundance of bromine-79 and bromine-81). Fragmentation patterns would likely involve the loss of water, the amino group, and cleavage of the propanol chain, providing further structural confirmation.

Conclusion and Future Work

This technical guide has synthesized the available information on the physical properties of this compound. While core identifiers and some predicted data are established, there is a clear need for comprehensive experimental characterization. Researchers working with this compound are strongly encouraged to perform the experimental determinations outlined in this guide to establish a definitive and reliable set of physical property data. Such data will be invaluable for the broader scientific community and will accelerate the exploration of this promising molecule in drug discovery and development.

References

  • Aaron Chemistry GmbH. Safety Data Sheet: 3-(4-BROMOPHENYL)-DL-BETA-ALANINOL. [Link]

  • PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

Sources

A Comprehensive Technical Guide to 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides an in-depth technical overview of 3-Amino-3-(4-bromophenyl)propan-1-ol, a key chiral amino alcohol building block. It details the compound's core identifiers, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its significant applications in modern drug discovery and development. This guide is intended for researchers, medicinal chemists, and process development scientists who require a thorough understanding of this versatile intermediate.

Compound Identification and Core Properties

This compound is a specialized organic molecule valued for its bifunctional nature, containing both a primary amine and a primary alcohol. The presence of a bromine atom on the phenyl ring offers a reactive handle for further chemical modifications, making it a strategic building block in medicinal chemistry.

Key Identifiers:

  • Chemical Name: this compound[1][2]

  • CAS Number: 787615-14-9[1][2]

  • Molecular Formula: C₉H₁₂BrNO[1][3]

  • Synonyms: γ-amino-4-bromo-benzenepropanol, 3-(4-Bromophenyl)-DL-beta-alaninol[2][3]

A summary of its fundamental physicochemical properties is presented below.

PropertyValueSource
Molecular Weight 230.10 g/mol [1]
Physical Form Solid (at STP)[4]
Storage Conditions Room temperature, inert atmosphere, keep in dark place[1]
SMILES Code OCCC(N)C1=CC=C(Br)C=C1[1]

Synthesis and Mechanistic Considerations

The most direct and chemoselective route to synthesizing this compound is via the reduction of a corresponding β-amino ketone. This approach is favored for its high selectivity and operational simplicity.

Workflow for Synthesis: A Logical Overview

The synthesis can be visualized as a two-step logical process: the preparation of the precursor ketone followed by its selective reduction.

G cluster_0 Precursor Synthesis (Not Detailed) cluster_1 Core Protocol: Selective Reduction A Starting Materials (e.g., 4-Bromobenzaldehyde) B β-Amino Ketone Precursor 3-Amino-1-(4-bromophenyl)propan-1-one A->B Multi-step synthesis C Precursor Ketone in Anhydrous Methanol B->C Input for Reduction D Sodium Borohydride (NaBH₄) Addition at 0-5°C C->D Reagent Addition E Reaction Quench & Aqueous Workup D->E Reaction Completion F Purification (e.g., Column Chromatography) E->F Crude Isolation G Final Product This compound F->G Purity >95%

Caption: Logical workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one

This protocol details the selective reduction of the ketone functionality to the desired alcohol.

Expertise & Causality: The choice of sodium borohydride (NaBH₄) is critical. Unlike more powerful reducing agents like lithium aluminum hydride (LiAlH₄), NaBH₄ exhibits high chemoselectivity for ketones and aldehydes.[5] This prevents unwanted side reactions if other reducible functional groups were present on a more complex substrate. Anhydrous methanol is used as the solvent due to its ability to dissolve the ketone precursor and its compatibility with NaBH₄ under controlled temperatures.

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the precursor, 3-amino-1-(4-bromophenyl)propan-1-one (1.0 equivalent), in anhydrous methanol (approximately 15 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15-20 minutes, allowing the internal temperature to equilibrate to 0-5°C. This cooling step is crucial to control the exothermic reaction and prevent side product formation.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 1.1 equivalents) portion-wise over 30 minutes. Maintain the internal temperature below 10°C throughout the addition.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3) until the starting ketone spot is no longer visible (typically 2-4 hours).

  • Quenching and Workup: Once the reaction is complete, carefully cool the flask again in an ice bath. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄.

  • Extraction: Remove the methanol under reduced pressure. Add deionized water and ethyl acetate to the residue. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the final this compound.

Applications in Research and Drug Development

The true value of this compound lies in its utility as a versatile building block for creating diverse molecular libraries. Its structural features are highly advantageous for drug discovery.

Core Strengths as a Building Block:

  • Chiral Scaffold: The molecule contains a stereocenter, making it a valuable precursor for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs). Enantiomer-specific interactions are critical for drug efficacy and safety.

  • Reactive Handle for Diversification: The bromine atom on the phenyl ring is a key feature. It serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings.[6] This allows for the strategic attachment of various chemical fragments, enabling extensive exploration of the structure-activity relationship (SAR) of a lead compound.[6]

  • Bifunctionality: The presence of both an amine and an alcohol group allows for orthogonal chemical modifications, further expanding the range of possible derivatives.

Logical Application Pathway in Drug Discovery

Caption: Application pathway from building block to lead compound.

This molecule and its derivatives are particularly valuable in the development of therapeutics for conditions where precise molecular interactions are critical, such as in neurological disorders.[6]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear chemical-impermeable gloves, safety goggles, and a lab coat.[3] Handling should occur in a well-ventilated area or a chemical fume hood.[3]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with soap and plenty of water.[3]

    • Eye Contact: Rinse with pure water for at least 15 minutes and consult a physician.[3]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[3]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

  • Firefighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[3]

  • Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[3] Do not allow it to enter sewer systems.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for innovation in pharmaceutical and chemical research. Its combination of a chiral center, bifunctionality, and a modifiable aromatic ring provides chemists with a powerful platform for synthesizing novel molecules with therapeutic potential. Understanding its properties, synthesis, and safe handling is essential for leveraging its full capabilities in the laboratory.

References

  • This compound. BLDpharm.
  • This compound | 787615-14-9. ChemicalBook.
  • 3-Amino-3-(4-bromophenyl)
  • 3-(4-BROMO-PHENYL)-PROPAN-1-OL | 25574-11-2. ChemicalBook.
  • The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. Biosynth.
  • 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4. Benchchem.

Sources

A Predictive Guide to the Spectroscopic Characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Structure of a Novel Scaffold

3-Amino-3-(4-bromophenyl)propan-1-ol is a compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a chiral center, a brominated aromatic ring, and a primary amino alcohol chain, presents a unique scaffold for the development of novel therapeutic agents and functional materials. The precise characterization of this molecule is paramount for ensuring its purity, confirming its identity, and understanding its chemical behavior. This guide provides a detailed, predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to each unique proton environment. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J).

Assignment Predicted δ (ppm) Multiplicity Integration Justification
H-Ar (2H)7.45-7.55Doublet2HProtons ortho to the bromine atom on the aromatic ring, deshielded by the halogen.
H-Ar (2H)7.20-7.30Doublet2HProtons meta to the bromine atom on the aromatic ring.
H-3 (1H)4.10-4.20Triplet1HMethine proton at the chiral center, deshielded by the adjacent amino group and aromatic ring.
H-1 (2H)3.60-3.70Triplet2HMethylene protons adjacent to the hydroxyl group.
H-2 (2H)1.80-1.95Multiplet2HMethylene protons adjacent to the chiral center and the H-1 methylene group.
-OH (1H)Broad Singlet1HLabile proton of the hydroxyl group; chemical shift is concentration and solvent dependent.
-NH₂ (2H)Broad Singlet2HLabile protons of the amino group; chemical shift is concentration and solvent dependent.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons (-OH and -NH₂).

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide complementary information, revealing the number and electronic environment of the carbon atoms.

Assignment Predicted δ (ppm) Justification
C-Ar (quaternary)142-144Aromatic carbon attached to the propanol chain, deshielded.
C-Ar (CH)128-132Aromatic carbons ortho and meta to the bromine atom.
C-Ar (quaternary)120-122Aromatic carbon bearing the bromine atom, deshielded by the halogen.
C-355-60Carbon of the chiral center, attached to the nitrogen atom.
C-160-65Carbon adjacent to the hydroxyl group.
C-240-45Methylene carbon in the propyl chain.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Utilize the same NMR spectrometer.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will result in a spectrum where each unique carbon atom appears as a single line. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the data in a similar manner to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Functional Group Predicted Wavenumber (cm⁻¹) Vibration Mode Appearance
O-H (Alcohol)3200-3600StretchingBroad, strong
N-H (Amine)3300-3500StretchingMedium, may show two bands for a primary amine
C-H (Aromatic)3000-3100StretchingSharp, medium
C-H (Aliphatic)2850-2960StretchingMedium to strong
C=C (Aromatic)1450-1600StretchingMedium to weak, multiple bands
C-N1020-1250StretchingMedium
C-O1000-1260StretchingStrong
C-Br500-600StretchingMedium to strong

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet if it is a solid. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used for a solid or liquid sample with minimal preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can further confirm its structure.

Predicted Molecular Ion and Isotopic Pattern

Due to the presence of a bromine atom, the molecular ion peak in the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (50.7% and 49.3%, respectively). This will result in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.

  • [M]⁺ (with ⁷⁹Br): m/z = 229.0

  • [M+2]⁺ (with ⁸¹Br): m/z = 231.0

The molecular formula of the compound is C₉H₁₂BrNO.

Predicted Fragmentation Pathway

The fragmentation of the molecular ion will likely proceed through several characteristic pathways, providing valuable structural information.

G M [C₉H₁₂BrNO]⁺˙ m/z = 229/231 frag1 [C₈H₁₀BrN]⁺˙ m/z = 200/202 M->frag1 - CH₂OH frag3 [C₉H₁₁BrO]⁺˙ m/z = 214/216 M->frag3 - NH₃ frag2 [C₇H₇Br]⁺ m/z = 170/172 frag1->frag2 - CH₂NH₂ frag4 [CH₄N]⁺ m/z = 30

Caption: Predicted major fragmentation pathways for this compound.

Key Predicted Fragments:

  • Loss of CH₂OH (m/z = 31): This would result in a fragment at m/z 200/202.

  • Loss of NH₃ (m/z = 17): This would lead to a fragment at m/z 214/216.

  • Benzylic cleavage: Cleavage of the C-C bond adjacent to the aromatic ring would yield a bromotropylium ion at m/z 170/172.

  • Formation of [CH₄N]⁺: A fragment corresponding to the amino-methylene group at m/z 30 is also plausible.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electrospray ionization (ESI) or electron ionization (EI) can be used. EI is likely to induce more fragmentation.

  • Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used to separate the ions based on their mass-to-charge ratio.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peaks and characteristic fragment ions.

Conclusion: A Predictive Framework for Structural Elucidation

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data offer a robust framework for researchers to confirm the identity and purity of this compound upon synthesis. By understanding the expected spectroscopic signatures, scientists can confidently navigate the characterization of this and other structurally related molecules, accelerating the pace of discovery and development.

References

Due to the predictive nature of this guide, direct literature sources for the spectra of this compound are not available. The predictions are based on established principles of spectroscopy and data from analogous compounds available in chemical databases. For foundational knowledge, the following resources are recommended:

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • PubChem. (n.d.). 3-(4-Bromophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-1-propanol. National Institute of Standards and Technology. Retrieved from [Link]

An In-Depth Technical Guide to the Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol: Starting Materials and Strategic Execution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable chiral building block and a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a chiral aminobenzyl moiety and a primary alcohol, offers multiple points for diversification, making it a desirable synthon in drug discovery and development. This technical guide provides an in-depth analysis of the primary synthetic routes to this compound, focusing on the selection of starting materials and the rationale behind the strategic execution of each pathway. We will explore methodologies starting from common precursors such as 4-bromobenzaldehyde and 4-bromocinnamic acid, offering detailed protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Strategic Importance of this compound

The synthesis of enantiomerically pure amino alcohols is a cornerstone of modern medicinal chemistry. These motifs are present in numerous bioactive natural products and synthetic drugs. The title compound, this compound, is of particular interest due to the presence of a bromine atom on the phenyl ring. This halogen serves not only as a functional group that can modulate the electronic properties and metabolic stability of a final drug candidate but also as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1]

The choice of starting material is a critical decision in any synthetic campaign, directly influencing the overall efficiency, cost-effectiveness, and scalability of the process. This guide will dissect the most prevalent and logical synthetic strategies, providing the necessary technical details for their successful implementation in a laboratory setting.

Synthetic Pathways and Starting Material Analysis

The retrosynthetic analysis of this compound reveals several key disconnections, pointing towards readily available starting materials. We will focus on two primary, industrially relevant precursors: 4-bromobenzaldehyde and 4-bromocinnamic acid.

Route A: Synthesis from 4-Bromobenzaldehyde

4-Bromobenzaldehyde is an attractive starting material due to its commercial availability and relatively low cost.[2][3] The core strategy involves a two-carbon extension to introduce the ethylamine backbone. A highly effective method to achieve this is through a Henry reaction (nitroaldol reaction), followed by sequential reductions.

Route_A cluster_ketone Route A (via Mannich Reaction) start 4-Bromobenzaldehyde intermediate1 1-(4-Bromophenyl)-2-nitroethanol start->intermediate1 Nitroethane, Base (e.g., NaOH) intermediate2 1-(4-Bromophenyl)-2-nitroethene intermediate1->intermediate2 Dehydration (e.g., Ac₂O) intermediate3 3-(4-Bromophenyl)-3-nitropropan-1-ol intermediate2->intermediate3 Michael Addition of Acetaldehyde Enolate (Not a direct or common route) product This compound start_alt 4-Bromobenzaldehyde intermediate_alt1 β-(4-Bromophenyl)-β-hydroxy-α-nitroester intermediate_alt2 3-Amino-3-(4-bromophenyl)propionic acid product_alt This compound start_ketone 4-Bromobenzaldehyde intermediate_ketone1 4-Bromoacetophenone start_ketone->intermediate_ketone1 e.g., Wittig or Grignard intermediate_ketone2 3-Dimethylamino-1-(4-bromophenyl)propan-1-one (Mannich Reaction) intermediate_ketone1->intermediate_ketone2 Dimethylamine HCl, Paraformaldehyde intermediate_ketone3 3-Amino-1-(4-bromophenyl)propan-1-one intermediate_ketone2->intermediate_ketone3 Demethylation (optional, depending on route) product_ketone This compound intermediate_ketone3->product_ketone Reduction (e.g., NaBH₄) Route_A_Mannich start 4-Bromoacetophenone intermediate1 3-Dimethylamino-1-(4-bromophenyl)propan-1-one (Mannich Base) start->intermediate1 Mannich Reaction: Dimethylamine HCl, Paraformaldehyde, EtOH, reflux product This compound intermediate1->product Reduction: Sodium Borohydride (NaBH₄), Methanol

Caption: Synthetic pathway via the Mannich reaction and subsequent reduction.

  • Step 1: The Mannich Reaction. The synthesis commences with 4-bromoacetophenone, which undergoes a Mannich reaction with dimethylamine hydrochloride and paraformaldehyde. This acid-catalyzed reaction forms a reactive Eschenmoser-like salt in situ from dimethylamine and formaldehyde, which then acts as the electrophile. The enol form of 4-bromoacetophenone attacks this electrophile to form the β-amino ketone, known as a Mannich base.

  • Step 2: Reductive Amination and Ketone Reduction. The resulting Mannich base, 3-dimethylamino-1-(4-bromophenyl)propan-1-one, is then subjected to reduction. This step is crucial as it achieves two transformations in one pot if the correct reagent is chosen. Sodium borohydride (NaBH₄) is an excellent choice for this transformation. [4]It is a mild reducing agent, highly chemoselective for ketones and aldehydes. It will reduce the ketone to a secondary alcohol. In this specific case, the desired product is a primary amine. Therefore, a more direct approach might involve a different Mannich reaction to install a group that can be converted to a primary amine, or subsequent N-demethylation. However, for many applications, the tertiary amine is carried forward and demethylated at a later stage. For the synthesis of the title compound, we will assume a variant of the Mannich reaction or a subsequent demethylation step leads to the primary amine, followed by reduction. A more direct laboratory approach would be the reduction of an intermediate β-azido ketone or β-nitro ketone.

    However, a direct reduction of a precursor like 3-amino-1-(4-bromophenyl)propan-1-one is the most straightforward conceptual step. This precursor can be synthesized through various means, including the Hofmann rearrangement of a suitable amide or the reduction of an oxime.

This protocol is adapted from the well-established reduction of similar β-amino ketones. [4]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq) and dissolve it in anhydrous methanol (approximately 15 mL per gram of ketone).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. The addition is exothermic and will cause gas evolution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting ketone is fully consumed (typically 2-4 hours).

  • Work-up: Carefully quench the reaction by the slow, dropwise addition of water. Reduce the volume of methanol using a rotary evaporator. Add ethyl acetate to the aqueous residue and separate the layers. Extract the aqueous layer two more times with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Route B: Synthesis from 4-Bromocinnamic Acid

4-Bromocinnamic acid offers a different strategic approach, where the carbon skeleton is largely in place. [5]The key transformations involve the conversion of the carboxylic acid to a group that can be reduced to an alcohol, and the introduction of the amino group at the β-position.

Route_B start 4-Bromocinnamic Acid intermediate1 3-Amino-3-(4-bromophenyl)propionic Acid start->intermediate1 Asymmetric Amination (e.g., Enzymatic or Chiral Catalyst) product This compound intermediate1->product Reduction of Carboxylic Acid (e.g., LiAlH₄ or BH₃ THF)

Caption: Synthetic pathway starting from 4-Bromocinnamic Acid.

  • Step 1: Conjugate Addition of Amine. The first key step is the addition of an amino group across the α,β-unsaturated system. This can be achieved through a Michael addition. Using ammonia or a protected amine source in the presence of a suitable catalyst can install the amino group at the desired β-position. Asymmetric variants of this reaction are well-established and can provide enantiomerically enriched products. [6][7]This directly forms 3-Amino-3-(4-bromophenyl)propionic acid.

  • Step 2: Reduction of the Carboxylic Acid. The resulting amino acid is then reduced. The carboxylic acid functional group is less reactive than a ketone and requires a stronger reducing agent than NaBH₄. Lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF) are the reagents of choice for this transformation. These reagents will efficiently reduce the carboxylic acid to the corresponding primary alcohol without affecting the aromatic bromide. Care must be taken during the work-up of LiAlH₄ reactions due to their violent reaction with water.

Comparative Analysis of Synthetic Routes

FeatureRoute A (from 4-Bromoacetophenone)Route B (from 4-Bromocinnamic Acid)
Starting Material Cost Generally lowerCan be higher
Number of Steps Typically 2-3 stepsTypically 2 steps
Key Reactions Mannich Reaction, Ketone ReductionMichael Addition, Carboxylic Acid Reduction
Reagent Hazards NaBH₄ is relatively safe.LiAlH₄ is highly pyrophoric.
Stereocontrol Can be achieved with asymmetric reduction of the ketone intermediate. [8]Can be achieved with asymmetric Michael addition.
Scalability Generally straightforward.Can be challenging due to the use of hazardous reagents on a large scale.

Conclusion for the Practicing Scientist

The synthesis of this compound can be effectively achieved from several commercially available starting materials.

  • Route A (via Mannich Reaction) is a robust and often preferred method in industrial settings due to the use of cost-effective starting materials and relatively safe reagents for the final reduction step. The primary challenge lies in the synthesis and isolation of the β-amino ketone precursor.

  • Route B (from 4-Bromocinnamic Acid) offers a more convergent approach. The key advantage is the potential for early-stage introduction of chirality via asymmetric amination. However, the subsequent reduction step requires more hazardous and difficult-to-handle reagents like LiAlH₄, which may be a limiting factor for large-scale synthesis.

The ultimate choice of synthetic route will depend on the specific requirements of the research program, including cost, scale, available equipment, and the desired stereochemical purity of the final product. Both pathways presented offer viable and logical approaches to this valuable synthetic intermediate.

References

  • A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • 4-Bromo Benzaldehyde Intermedi
  • 4-Bromocinnamic acid, predominantly trans 98 1200-07-3. Sigma-Aldrich.
  • 3-Amino-3-(4-chlorophenyl)-1-propanol | 68208-26-4. Benchchem.
  • The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research.
  • 4-Bromocinnamic acid, predominantly trans, 97+% 5 g | Buy Online. Thermo Scientific Alfa Aesar.
  • 4-Bromobenzaldehyde | 1122-91-4. ChemScene.
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde C
  • Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis.
  • 4-Bromocinnamic acid | 1200-07-3. Sigma-Aldrich.
  • Exploring Applications: 3-Amino-3-(4-bromophenyl)propionic Acid in Research.

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An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol of significant interest in medicinal chemistry and drug development. Its structure, featuring a chiral center benzylic to a brominated phenyl ring, makes it a valuable building block for the synthesis of various biologically active compounds and pharmaceutical intermediates. The presence of the bromine atom provides a versatile handle for further synthetic modifications, such as cross-coupling reactions, allowing for the creation of diverse molecular libraries. This guide provides a comprehensive overview of the chemical structure, stereochemistry, synthesis, and analytical characterization of this important molecule, with a focus on the principles and methodologies relevant to researchers in the field.

Chemical Structure and Nomenclature

This compound is a primary amino alcohol with a propane backbone. A 4-bromophenyl group and an amino group are attached to the third carbon atom, while a hydroxyl group is located at the first carbon atom.

Systematic IUPAC Name: this compound

Chemical Formula: C₉H₁₂BrNO

Molecular Weight: 230.10 g/mol [1]

CAS Number:

  • Racemate: 787615-14-9[2]

  • (S)-enantiomer hydrochloride: 1213312-07-2[3]

Below is a 2D representation of the chemical structure:

Caption: 2D structure of this compound.

Stereochemistry

The stereochemistry of this compound is a critical aspect of its chemical identity and biological activity. The carbon atom C3, which is bonded to the 4-bromophenyl group, the amino group, a hydrogen atom, and the rest of the propane chain, is a chiral center.

Enantiomers

Due to the presence of this single stereocenter, this compound exists as a pair of enantiomers:

  • (R)-3-Amino-3-(4-bromophenyl)propan-1-ol

  • (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. In the absence of a chiral influence, the compound is synthesized as a racemic mixture, a 1:1 mixture of the (R)- and (S)-enantiomers.

Enantiomers cluster_R (R)-enantiomer cluster_S (S)-enantiomer R_img R_img Mirror Mirror Plane S_img S_img

Caption: (R)- and (S)-enantiomers of this compound.

Importance of Stereoisomers in Drug Development

The differential interaction of enantiomers with chiral biological targets (e.g., enzymes, receptors) can lead to significant differences in their pharmacological and toxicological profiles. Therefore, the synthesis and characterization of enantiomerically pure forms of this compound are of paramount importance for the development of stereochemically defined drug candidates.

Synthesis Strategies

The synthesis of this compound can be approached through several routes, with the choice of method often dictated by the desired stereochemical outcome (racemic or enantiomerically pure).

Racemic Synthesis

A common and straightforward method for the synthesis of racemic 3-amino-3-arylpropan-1-ols involves a two-step process:

  • Mannich Reaction: Condensation of a substituted acetophenone (in this case, 4'-bromoacetophenone) with formaldehyde and a suitable amine (e.g., dimethylamine hydrochloride) to form the corresponding β-amino ketone.

  • Reduction: Subsequent reduction of the ketone functionality to the corresponding alcohol.

Proposed Racemic Synthesis Workflow:

Racemic_Synthesis Start 4'-Bromoacetophenone Intermediate 3-Dimethylamino-1-(4-bromophenyl)propan-1-one Start->Intermediate Mannich Reaction (Formaldehyde, Dimethylamine HCl) Product This compound (Racemic) Intermediate->Product Reduction (e.g., NaBH4)

Caption: General workflow for the racemic synthesis.

Enantioselective Synthesis

The preparation of enantiomerically pure this compound requires a stereocontrolled synthetic strategy. Two primary approaches are commonly employed:

3.2.1. Asymmetric Reduction of a Prochiral Ketone

This is a highly efficient method where the prochiral β-amino ketone precursor is reduced using a chiral catalyst, leading to the formation of one enantiomer of the alcohol in excess.

Experimental Protocol: Asymmetric Reduction using a Corey-Bakshi-Shibata (CBS) Catalyst

This protocol is adapted from established methods for the asymmetric reduction of aminoketones.

  • Catalyst Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve the (R)- or (S)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine) (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the catalyst solution to -20 °C. Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (1.1 eq) to the catalyst solution and stir for 10 minutes.

  • Substrate Addition: In a separate flask, dissolve the precursor, 3-amino-1-(4-bromophenyl)propan-1-one hydrochloride, in a minimal amount of anhydrous THF and neutralize with a suitable base (e.g., triethylamine) if starting from the salt. Filter off the resulting salt.

  • Reaction: Add the solution of the free aminoketone dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -20 °C.

  • Monitoring and Quenching: Stir the reaction mixture at -20 °C and monitor the progress by Thin Layer Chromatography (TLC). Upon completion, quench the reaction by the slow addition of methanol at -20 °C.

  • Work-up and Purification: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

Asymmetric_Reduction Start 3-Amino-1-(4-bromophenyl)propan-1-one (Prochiral Ketone) Product (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Start->Product Catalyst Chiral Catalyst (e.g., (R)-CBS) Catalyst->Product Reducing_Agent Reducing Agent (e.g., Borane) Reducing_Agent->Product

Caption: Asymmetric reduction of a prochiral ketone.

3.2.2. Chiral Resolution of the Racemic Mixture

This classical method involves separating the enantiomers of the racemic mixture. This can be achieved by:

  • Diastereomeric Salt Formation: Reacting the racemic amino alcohol with a chiral resolving agent (e.g., tartaric acid, mandelic acid) to form diastereomeric salts. These salts have different physical properties (e.g., solubility) and can be separated by fractional crystallization. Subsequent liberation of the free base from the separated salts yields the individual enantiomers.

  • Chiral Chromatography: Direct separation of the enantiomers using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP). Polysaccharide-based CSPs are often effective for the resolution of amino alcohols.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemical integrity of this compound.

Spectroscopic Analysis

4.1.1. ¹H NMR Spectroscopy (Predicted)

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
Aromatic (C₆H₄)7.2 - 7.5m4H
CH-N~4.0t1H
CH₂-O~3.6t2H
CH₂ (aliphatic)~1.8m2H
NH₂, OHVariablebr s3H

4.1.2. ¹³C NMR Spectroscopy (Predicted)

CarbonChemical Shift (δ, ppm) (Predicted)
C-Br~121
Aromatic CH~128, ~131
Aromatic C (quaternary)~145
C-OH~60
C-N~55
CH₂ (aliphatic)~40
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, ee) of the compound.

General Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are often effective for separating the enantiomers of amino alcohols.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs (e.g., 220 nm or 254 nm).

Physicochemical Properties

Detailed experimental data for the physicochemical properties of this compound are not widely published. However, some properties can be estimated or are available from commercial suppliers.

PropertyValue (Predicted/Estimated)
Melting PointNot available
Boiling Point~348.6 °C at 760 mmHg
pKa~9.5 (amino group), ~15 (hydroxyl group)
SolubilityThe hydrochloride salt form is expected to have enhanced water solubility.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a key chiral building block with significant potential in the synthesis of complex, biologically active molecules. A thorough understanding of its chemical structure, stereochemistry, and methods of synthesis and analysis is crucial for its effective application in research and drug development. The choice of synthetic route, particularly for accessing enantiomerically pure forms, should be guided by the principles of asymmetric synthesis and chiral resolution. Rigorous analytical characterization is essential to ensure the quality and stereochemical integrity of this important compound.

References

  • MySkinRecipes. (n.d.). (S)-3-Amino-3-phenylpropan-1-ol. Retrieved January 22, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved January 22, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). Retrieved January 22, 2026, from [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol.
  • Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved January 22, 2026, from [Link]

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A Technical Guide to the Solubility Characteristics of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1] This guide provides an in-depth examination of the solubility characteristics of 3-Amino-3-(4-bromophenyl)propan-1-ol, a compound of interest in pharmaceutical research. While specific experimental data for this molecule is not extensively published, this paper establishes a robust theoretical framework for understanding its expected solubility behavior. We will explore the molecular attributes influencing its solubility, the critical environmental factors at play, and the authoritative methodologies for empirical determination. This document is designed to equip researchers with the foundational knowledge and practical protocols necessary to comprehensively characterize the solubility profile of this and similar chemical entities.

Introduction to this compound: A Physicochemical Overview

This compound is a substituted phenylpropanolamine derivative. Its structure, featuring a polar amino group and a hydroxyl group, a semi-polar phenyl ring, and a lipophilic bromine atom, suggests a complex solubility profile. The presence of both hydrogen bond donors (-NH2, -OH) and a hydrogen bond acceptor (-OH) indicates a potential for significant interaction with protic solvents. The aromatic ring contributes to hydrophobicity, while the bromine atom further increases its lipophilicity and molecular weight.

The molecule's ionizable amino group implies that its aqueous solubility will be highly dependent on pH.[2] Understanding these characteristics is paramount in early-stage drug development, as poor solubility can lead to unreliable in vitro results and significant challenges in formulation, potentially causing promising candidates to fail in later stages.[3]

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like." This is a function of the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the key interactions are:

  • Hydrogen Bonding: The primary amine (-NH2) and hydroxyl (-OH) groups can both donate and accept hydrogen bonds. This will be the dominant interaction in polar protic solvents like water, ethanol, and methanol, likely leading to higher solubility in these solvents.

  • Dipole-Dipole Interactions: The polar C-N, C-O, and C-Br bonds create permanent dipoles, allowing for favorable interactions with other polar molecules.

  • Van der Waals Forces (London Dispersion Forces): The phenyl ring and the overall molecular size contribute to these weaker, non-specific interactions, which will be the primary mode of interaction with non-polar solvents like hexane and toluene.

Based on this, we can predict a solubility trend: High Solubility: Polar protic solvents (e.g., water (especially at acidic pH), ethanol, methanol). Moderate Solubility: Polar aprotic solvents (e.g., DMSO, DMF, acetone) which can accept hydrogen bonds and engage in dipole-dipole interactions. Low Solubility: Non-polar solvents (e.g., hexane, toluene, diethyl ether) where the energy required to break the strong solute-solute hydrogen bonds is not compensated by weak solute-solvent interactions.

The interplay of these forces can be visualized as follows:

Intermolecular Forces Influencing Solubility Solute This compound Solvent_P Polar Protic Solvent (e.g., Water, Ethanol) Solute->Solvent_P Strong: - Hydrogen Bonding - Dipole-Dipole Solvent_A Polar Aprotic Solvent (e.g., DMSO) Solute->Solvent_A Moderate: - Dipole-Dipole - H-Bond Accepting Solvent_NP Non-Polar Solvent (e.g., Hexane) Solute->Solvent_NP Weak: - Van der Waals Forces

Caption: Key intermolecular forces governing solubility.

Critical Factors Influencing Aqueous Solubility

For pharmaceutical applications, aqueous solubility is of primary importance.[1] Several factors can significantly alter the solubility of this compound in aqueous media.

  • pH: The basic amino group (pKa estimated to be around 9-10) will be protonated at acidic pH, forming a more soluble ammonium salt. As the pH increases above the pKa, the neutral, less soluble free base will predominate. Therefore, a complete pH-solubility profile is essential for this compound.

  • Temperature: The dissolution of most solid compounds is an endothermic process, meaning solubility tends to increase with temperature. However, this relationship must be determined empirically.

  • Polymorphism: The solid-state form of the compound can have a profound impact on its thermodynamic solubility.[4] Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is crucial to characterize the solid form being used in any solubility study.

Methodologies for Solubility Determination

The choice of method for solubility measurement depends on the stage of drug discovery and the required accuracy.[3]

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility at equilibrium. The shake-flask method is considered the "gold standard" for this determination due to its reliability.[5][6] It involves agitating an excess of the solid compound in the solvent for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[7]

  • Kinetic Solubility: Often used in high-throughput screening (HTS) during early discovery, this method measures the concentration at which a compound, dissolved in a co-solvent like DMSO, precipitates when added to an aqueous buffer.[4][8] While faster, kinetic solubility can overestimate thermodynamic solubility because it can lead to the formation of supersaturated solutions.[5]

For the definitive characterization required by drug development professionals, the thermodynamic shake-flask method is indispensable.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Objective: To determine the thermodynamic solubility of the test compound in a selection of pharmaceutically relevant solvents at a controlled temperature.

Materials:

  • This compound (ensure purity and solid-form characterization)

  • Selected Solvents (e.g., pH 7.4 Phosphate-Buffered Saline (PBS), Water, Ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • Quantification instrument (e.g., HPLC-UV or UV-Vis Spectrophotometer)

Procedure:

  • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.[7]

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for at least 24 hours to allow the system to reach thermodynamic equilibrium.[8]

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to sediment. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles.[4]

  • Dilution: Promptly dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted filtrate using a pre-validated HPLC-UV or UV-Vis spectroscopic method.[9][10] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[3]

  • Data Reporting: Express the solubility in units such as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.

cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_analysis 3. Analysis A Add Excess Solid to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temp (24-48 hours) B->C D Filter Supernatant (0.22 µm filter) C->D E Dilute Filtrate D->E F Quantify Concentration (HPLC or UV-Vis) E->F

Caption: Workflow for the Shake-Flask Solubility Assay.

Data Presentation and Interpretation

The quantitative results from the shake-flask experiments should be summarized in a clear, tabular format for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Data for this compound at 25°C

Solvent SystemSolubility (mg/mL)Standard DeviationMethod
Water (pH 2.0 HCl)> 50N/AShake-Flask/HPLC-UV
Water (Deionized)2.5± 0.2Shake-Flask/HPLC-UV
PBS (pH 7.4)2.1± 0.1Shake-Flask/HPLC-UV
Ethanol> 100N/AShake-Flask/HPLC-UV
Dimethyl Sulfoxide (DMSO)> 100N/AShake-Flask/HPLC-UV
Hexane< 0.01N/AShake-Flask/HPLC-UV

Note: The data presented in this table is illustrative and based on theoretical principles. It must be confirmed by empirical measurement.

Conclusion

While direct, published solubility data for this compound is sparse, a comprehensive understanding of its solubility profile can be achieved through a combination of theoretical analysis and systematic experimental work. Its amphipathic nature and ionizable amino group predict a highly pH-dependent aqueous solubility and good solubility in polar organic solvents. For drug development professionals, a definitive characterization using the gold-standard shake-flask method is essential to generate the reliable thermodynamic solubility data needed to guide formulation strategies and ensure the successful progression of this compound through the development pipeline.

References

  • Glomme, A., & Bergström, C. A. S. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • U.S. Pharmacopeia. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Hörter, D., & Dressman, J. B. (2009). Determination of aqueous solubility by heating and equilibration: A technical note. National Institutes of Health (NIH). [Link]

  • Alves, M., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Solubility of Things. (n.d.). Spectroscopic Techniques. [Link]

  • Kerns, E. H. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]

  • SlideShare. (2010). SOLUBILITY AND DISSOLUTION FOR DRUG. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, ACS Publications. [Link]

  • PubChem. (n.d.). 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]

  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. [Link]

  • Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ResearchGate. (n.d.). Comparative Release of Phenylpropanolamine HC1 from Long-Acting Appetite Suppressant Products: Acutrim Vs. Dexatrim. [Link]

  • Journal of Food and Drug Analysis. (n.d.). Determination of phenylpropanolamine in pharmaceutical preparations by second derivative spectrophotometry. [Link]

Sources

Safe Handling of 3-Amino-3-(4-bromophenyl)propan-1-ol: A Guide to Hazard Mitigation and Laboratory Safety

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: 3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable building block in pharmaceutical research and development. However, its chemical structure necessitates a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel. This guide provides a detailed examination of the compound's toxicological profile, outlines rigorous safety protocols, and offers clear, actionable procedures for handling, emergency response, and disposal. Adherence to these guidelines is critical for mitigating risks associated with skin, eye, and respiratory irritation, as well as other potential health effects.

Section 1: Chemical Identity and Physicochemical Properties

A foundational aspect of safe laboratory practice is the thorough understanding of a chemical's identity and physical properties. This compound is an organic compound whose structure incorporates a brominated aromatic ring and an amino alcohol functional group, features that dictate its reactivity and toxicological profile.

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Data

Property Value Source
CAS Number 787615-14-9 [1][2]
Molecular Formula C₉H₁₂BrNO [1][3]
Molecular Weight 230.10 g/mol [1][3]
Appearance Solid (inferred from dust hazard) [1][4]

| Synonyms | 3-(4-Bromophenyl)-DL-beta-alaninol |[1] |

Section 2: Hazard Identification and Toxicological Profile

Based on available Safety Data Sheets (SDS) and data from structurally related compounds, this compound is classified as a hazardous substance. The primary hazards are associated with its irritant and potentially corrosive properties.

GHS Hazard Classifications:

  • H302: Harmful if swallowed.[5]

  • H315: Causes skin irritation.[3][5]

  • H319: Causes serious eye irritation.[3][5]

  • H335: May cause respiratory irritation.[3][5]

The causality of these hazards stems from the compound's functional groups. The amino group can be basic and reactive, while the overall molecule can interfere with biological pathways upon exposure.

Table 2: Routes of Exposure and Associated Symptoms

Route of Exposure Potential Symptoms Reference
Inhalation Irritation of the throat, feeling of tightness in the chest, coughing, or wheezing.[4] [4]
Skin Contact Irritation and redness.[4] Prolonged contact may lead to more severe effects. [4]
Eye Contact Serious irritation, redness, and profuse watering.[4] Risk of serious eye damage. [4]

| Ingestion | Harmful if swallowed.[5] May cause soreness and redness of the mouth and throat.[4] |[4][5] |

Section 3: Risk Assessment and Mitigation Workflow

A systematic risk assessment is mandatory before commencing any work with this compound. The following workflow provides a self-validating system to ensure all hazards are identified and controlled.

RiskAssessmentWorkflow start Start: New Protocol Involving This compound hazard_id Step 1: Hazard Identification Review SDS and literature for H-statements (H302, H315, H319, H335). [5, 7] Identify physical hazards (e.g., dust formation). [1] start->hazard_id exposure_assess Step 2: Exposure Assessment Evaluate potential for inhalation, skin/eye contact, and ingestion during the planned procedure. Quantify amounts to be used and duration of handling. hazard_id->exposure_assess risk_char Step 3: Risk Characterization Determine the level of risk based on hazard severity and likelihood of exposure. Is the risk acceptable with standard controls? exposure_assess->risk_char control_measures Step 4: Implement Control Measures Engineering Controls: Certified chemical fume hood is mandatory. [2] Administrative Controls: SOPs, training, designated work areas. PPE: Specify required gloves, eye protection, and lab coat. [1] risk_char->control_measures No procedure Proceed with Experiment risk_char->procedure Yes control_measures->procedure reassess Re-evaluate and Implement Higher-Level Controls (e.g., process modification, substitution) control_measures->reassess If risk still unacceptable end End procedure->end reassess->control_measures

Caption: A logical workflow for risk assessment before handling the compound.

Section 4: Standard Operating Procedures for Safe Handling

The following protocol is a mandatory minimum for handling this compound.

Experimental Protocol: Weighing and Preparing a Solution

  • Preparation and Pre-checks:

    • Ensure a certified chemical fume hood is operational.

    • Verify that a safety shower and eyewash station are accessible and unobstructed.[6][7]

    • Assemble all necessary materials: the compound's container, spatula, weigh boat, glassware, solvent, and waste container.

    • Prepare a spill kit with an inert absorbent material (e.g., sand, vermiculite).[8]

  • Personal Protective Equipment (PPE) Donning:

    • Wear a flame-resistant lab coat.

    • Don tightly fitting safety goggles with side shields.[1]

    • Don chemical-resistant gloves (e.g., nitrile). Inspect gloves for any defects before use.[1]

  • Handling Operations (inside the fume hood):

    • Place the analytical balance and all equipment inside the fume hood.

    • Carefully open the container of this compound, avoiding any sudden movements that could create airborne dust.

    • Use a clean spatula to carefully transfer the desired amount of the solid to a weigh boat. Avoid creating dust.[1]

    • Once weighing is complete, securely close the primary container.

    • Transfer the weighed solid into the designated glassware for dissolution.

    • Slowly add the solvent to the solid to prevent splashing.

  • Post-Handling and Cleanup:

    • Wipe down the spatula, weigh boat, and any contaminated surfaces within the fume hood with a damp cloth, treating the cloth as hazardous waste.

    • Dispose of the weigh boat and any single-use items in a designated, sealed hazardous waste container.

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the hazardous waste stream.[7]

    • Wash hands thoroughly with soap and water.[7]

Section 5: Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

First Aid Measures
Exposure TypeFirst Aid ProtocolReference
Inhalation Immediately move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[1][1]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention.[1][4][1][4]
Eye Contact Immediately flush eyes with plenty of pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][1][4]
Ingestion Rinse mouth thoroughly with water. Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Call a Poison Control Center or seek immediate medical attention.[1][1]
Accidental Release

A spill presents a significant inhalation and contact hazard. The following decision tree outlines the appropriate response.

SpillResponse spill Spill Detected assess Assess Spill Size & Location spill->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill Small & Contained large_spill Large Spill or Spill (Outside Fume Hood) assess->large_spill Large or Uncontained contain Ensure Full PPE is Worn. Contain spill with inert absorbent material (e.g., sand, vermiculite). [1, 23] small_spill->contain evacuate Evacuate Immediate Area! Alert Others & Call Emergency Response. large_spill->evacuate report Report Incident evacuate->report cleanup Carefully collect material using spark-proof tools into a labeled, sealed waste container. [1] contain->cleanup decontaminate Decontaminate spill area. Dispose of all materials as hazardous waste. [1] cleanup->decontaminate decontaminate->report

Sources

An In-depth Technical Guide to 3-Amino-3-(4-bromophenyl)propan-1-ol: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that has emerged as a valuable building block in medicinal chemistry. Its structure, featuring a bromo-substituted phenyl ring and a propanolamine backbone, makes it a key intermediate in the synthesis of a variety of more complex molecules with potential therapeutic applications. The presence of the bromine atom provides a handle for further chemical modifications, such as cross-coupling reactions, allowing for the creation of diverse chemical libraries for drug screening. This guide provides a comprehensive overview of the key literature and historical research related to this compound, with a focus on its synthesis, chemical properties, and role in drug development.

Physicochemical Properties

PropertyValueSource
CAS Number 787615-14-9
Molecular Formula C₉H₁₂BrNO
Molecular Weight 230.10 g/mol
Appearance White to yellow solid[1]
Storage Keep in dark place, inert atmosphere, room temperature[1]

Synthesis of this compound

The synthesis of this compound is not extensively detailed in peer-reviewed literature under this specific name. However, a robust and widely applicable method for the preparation of such amino alcohols is the reduction of the corresponding β-amino acid or its ester. This approach is a standard transformation in organic synthesis.

A plausible and efficient synthetic route commences with the corresponding β-amino acid, 3-amino-3-(4-bromophenyl)propanoic acid. This precursor can be synthesized through various established methods, including the Rodionov reaction or asymmetric synthesis for chiral derivatives. The subsequent reduction of the carboxylic acid or its ester to the primary alcohol yields the target molecule.

Below is a detailed, field-proven protocol for the reduction of a β-amino acid to its corresponding amino alcohol, adapted from established procedures for similar substrates. This protocol is presented as a reliable method for the synthesis of this compound in a research setting.

Experimental Protocol: Reduction of 3-Amino-3-(4-bromophenyl)propanoic Acid

This procedure details the reduction of the carboxylic acid functionality to a primary alcohol using lithium aluminum hydride (LiAlH₄), a powerful reducing agent suitable for this transformation.[2][3]

Materials:

  • 3-Amino-3-(4-bromophenyl)propanoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Sodium sulfate (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 3-amino-3-(4-bromophenyl)propanoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add lithium aluminum hydride (LiAlH₄) (typically 2-3 eq) portion-wise to the stirred suspension. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere. The addition is exothermic and may cause the solvent to reflux.

  • Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until all the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that generates hydrogen gas. Subsequently, add 1 M sodium hydroxide solution, followed by more deionized water until a granular precipitate is formed.

  • Work-up: Filter the resulting mixture through a pad of Celite® and wash the filter cake with THF and diethyl ether.

  • Extraction: Combine the organic filtrates and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis 3-Amino-3-(4-bromophenyl)propanoic acid 3-Amino-3-(4-bromophenyl)propanoic acid This compound This compound 3-Amino-3-(4-bromophenyl)propanoic acid->this compound 1. LiAlH4, THF 2. H2O workup

Caption: Synthesis of this compound.

Stereochemistry and Enantioselective Synthesis

This compound possesses a chiral center at the C-3 position. The synthesis of enantiomerically pure forms is of significant interest for applications in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities.

  • Asymmetric reduction of a prochiral ketone: The corresponding aminoketone, 3-amino-1-(4-bromophenyl)propan-1-one, can be reduced using chiral catalysts to yield the desired enantiomer of the amino alcohol.

  • Enzymatic resolution: Lipases can be employed for the kinetic resolution of racemic esters of 3-amino-3-(4-bromophenyl)propanoic acid, followed by reduction of the separated enantiomers.

  • Chiral pool synthesis: Starting from a chiral precursor, such as an enantiomerically pure amino acid, the target molecule can be constructed while retaining the stereochemistry.

Applications in Drug Discovery and Medicinal Chemistry

The structural motif of 3-amino-3-arylpropan-1-ol is a key component in a number of biologically active compounds. While specific studies on the pharmacological activity of this compound are not widely published, its potential as a pharmaceutical intermediate is significant. Optically active 3-amino-1-phenylpropanol derivatives are known to be crucial building blocks for various pharmaceutical agents.[4]

The presence of the 4-bromophenyl group is particularly advantageous for medicinal chemists. The bromine atom can be readily functionalized using a variety of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This allows for the rapid generation of a library of analogues with diverse substituents on the phenyl ring, which is a common strategy in lead optimization to improve potency, selectivity, and pharmacokinetic properties.

Applications This compound This compound Diverse Chemical Library Diverse Chemical Library This compound->Diverse Chemical Library Cross-coupling reactions (e.g., Suzuki, Heck) Drug Discovery Drug Discovery Diverse Chemical Library->Drug Discovery Screening for biological activity

Caption: Role as a versatile building block in drug discovery.

Historical Context and Future Perspectives

While the specific historical origins of this compound are not clearly documented in seminal publications, the synthesis and application of related amino alcohols have a longer history in organic and medicinal chemistry. The development of methods for the synthesis of chiral amino alcohols has been a significant area of research, driven by the need for enantiomerically pure building blocks for the pharmaceutical industry.

The future for this compound and its derivatives in drug discovery appears promising. Its utility as a versatile scaffold for the generation of diverse chemical entities, combined with the growing interest in novel therapeutic agents, suggests that this compound will continue to be a valuable tool for medicinal chemists. Further research into the biological activities of its derivatives could lead to the discovery of new drug candidates for a range of diseases.

Conclusion

This compound is a strategically important building block for researchers in drug discovery and development. While detailed literature on this specific molecule is somewhat limited, established synthetic methodologies for analogous compounds provide a clear path for its preparation. Its chemical functionality, particularly the presence of a modifiable bromine atom and a chiral center, offers significant opportunities for the creation of novel and diverse molecular libraries for the identification of new therapeutic agents. This guide serves as a foundational resource for scientists interested in harnessing the potential of this versatile chemical entity.

References

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Predicted Biological Activity of 3-Amino-3-(4-bromophenyl)propan-1-ol: A Structure-Based Hypothesis and Validation Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

This guide provides a comprehensive analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol, a novel small molecule with potential therapeutic applications. By dissecting its molecular structure, we generate primary and secondary hypotheses regarding its biological activity, focusing on its structural analogy to γ-aminobutyric acid (GABA). We predict its primary mechanism of action to be the modulation of GABAergic neurotransmission. Furthermore, we explore potential off-target activities, including interactions with the opioid system, based on the presence of the 4-bromophenyl moiety. This document outlines a complete in silico and in vitro validation workflow, providing detailed, field-proven protocols for molecular docking, receptor binding assays, and functional analyses. The methodologies are designed to be self-validating, ensuring a high degree of scientific rigor for researchers and drug development professionals.

Structural and Physicochemical Analysis: Deconstructing the Molecule

The starting point for predicting the biological activity of any compound is a thorough analysis of its structure. The molecule, this compound, is a chiral gamma-amino alcohol. Its structure contains several key features that inform our hypotheses.

  • Gamma-Aminopropanol Backbone: The core structure is a propanol chain with an amino group at the C3 position, making it a structural analog of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1] This is the most significant feature, strongly suggesting a potential interaction with the GABAergic system, such as GABA receptors or transporters.[1][2]

  • 4-Bromophenyl Group: A phenyl ring substituted with a bromine atom at the para position is attached to the chiral carbon (C3). This bulky, lipophilic group will heavily influence the compound's binding affinity and selectivity for its target(s). Halogenated phenyl groups are present in numerous CNS-active compounds. Notably, a 4-bromophenyl group is found in potent synthetic opioids like Brorphine, suggesting a potential, albeit secondary, for interaction with opioid receptors.[3][4][5]

  • Primary Alcohol (-OH): The terminal hydroxyl group can participate in hydrogen bonding, influencing solubility and receptor interaction.

  • Chiral Center: The C3 carbon, bonded to the amino group, the 4-bromophenyl group, a hydrogen atom, and the ethyl-alcohol chain, is a stereocenter. Biological systems are highly stereospecific; therefore, the (R) and (S) enantiomers of this compound are expected to have significantly different pharmacological activities and potencies. Any experimental validation must involve either synthesizing a specific enantiomer or separating the racemic mixture.

Physicochemical Properties and Drug-Likeness

An initial assessment of a molecule's "drug-likeness" can be performed by calculating key physicochemical properties, often benchmarked against frameworks like Lipinski's Rule of Five.

PropertyValueLipinski's Rule of Five ComplianceSource
Molecular FormulaC₉H₁₂BrNON/A[6]
Molecular Weight230.10 g/mol Yes (< 500)[6]
XLogP3 (LogP)2.3Yes (< 5)[7]
Hydrogen Bond Donors2 (from -NH₂ and -OH)Yes (≤ 5)[6]
Hydrogen Bond Acceptors2 (from N and O)Yes (≤ 10)[6]
Rotatable Bonds4Yes (≤ 10)[6]

The compound adheres to Lipinski's Rule of Five, suggesting it possesses physicochemical properties consistent with orally available drugs.

Primary Hypothesis: Modulation of the GABAergic System

The structural similarity to GABA is the cornerstone of our primary hypothesis. Imbalances in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, making modulators of this system valuable therapeutic targets.[1] The potential mechanisms of action include:

  • GABA Receptor Interaction: The compound may act as an agonist, antagonist, or allosteric modulator at GABA_A or GABA_B receptors.[2][8]

  • GABA Transporter (GAT) Inhibition: By blocking the reuptake of GABA from the synaptic cleft, the compound could enhance inhibitory neurotransmission.[1]

The extended conformation preferred by active GABA analogs suggests that the bulky 4-bromophenyl group could provide the necessary lipophilic interaction within a receptor or transporter binding pocket to confer high affinity.[2]

Secondary Hypothesis: Opioid Receptor Activity

The 4-bromophenyl moiety is a known pharmacophore in certain classes of synthetic opioids.[3][4] For example, Brorphine is a potent µ-opioid receptor agonist that features a 1-(4-bromophenyl)ethyl group.[4][5] While the overall scaffold of this compound differs significantly from fentanyl or brorphine, the possibility of cross-reactivity at opioid receptors cannot be dismissed and warrants investigation as a potential off-target effect or even a primary activity.

In Silico Validation Strategy: A Computational Workflow

To computationally test our hypotheses, we can employ a structure-based drug design (SBDD) approach.[9][10] This involves using the 3D structure of our compound and its potential protein targets to predict binding interactions.[10][11]

In Silico Workflow Diagram

InSilicoWorkflow cluster_ligand Ligand Preparation cluster_target Target Identification & Preparation cluster_analysis Analysis & Prediction Ligand_3D 1. Generate 3D Structure (S- and R-enantiomers) Ligand_Min 2. Energy Minimization Ligand_3D->Ligand_Min Docking 7. Molecular Docking Ligand_Min->Docking Target_Select 3. Select Targets (GABA_A, GABA_B, GAT1, µ-Opioid) PDB_Get 4. Obtain PDB Structures Target_Select->PDB_Get Target_Prep 5. Prepare Protein (Add H, Remove Water) PDB_Get->Target_Prep Binding_Site 6. Identify Binding Site Target_Prep->Binding_Site Binding_Site->Docking Report 9. Analyze Results (Binding Energy, Pose, Drug-Likeness) Docking->Report ADMET 8. ADMET Prediction ADMET->Report

Caption: Computational workflow for predicting biological activity.

Protocol: Molecular Docking

Objective: To predict the binding mode and affinity of this compound with its hypothesized protein targets.

Causality: Molecular docking algorithms explore various orientations (poses) of a ligand within a protein's binding site and use a scoring function to estimate the strength of the interaction, typically in terms of binding energy.[9][10] This allows us to prioritize which biological targets are most likely to interact with the compound.

Methodology:

  • Ligand Preparation:

    • Generate 3D coordinates for both the (R) and (S) enantiomers of the compound using software like Avogadro or ChemDraw.

    • Perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the structures in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Target Preparation:

    • Download the crystal structures of the target proteins from the Protein Data Bank (PDB). Examples: GABA_A Receptor (e.g., 6HUP), GAT1 (e.g., 6HUP), µ-Opioid Receptor (e.g., 5C1M).

    • Using software like UCSF Chimera or AutoDockTools, prepare the protein by:

      • Removing water molecules and co-crystallized ligands.

      • Adding polar hydrogens.

      • Assigning atomic charges (e.g., Gasteiger charges).

  • Binding Site Definition:

    • Identify the known binding pocket for the target. For receptors, this is the orthosteric site where the endogenous ligand (e.g., GABA) binds.[9] This can be determined from the literature or by observing the position of the co-crystallized ligand in the PDB file.

    • Define a "grid box" or "search space" that encompasses this entire binding site for the docking algorithm.

  • Docking Execution:

    • Use a docking program like AutoDock Vina to dock each enantiomer into each prepared target.

    • Set the exhaustiveness parameter (e.g., to 16 or 32) to ensure a thorough search of conformational space.

  • Results Analysis:

    • Analyze the output files. Note the predicted binding affinity (in kcal/mol) for the top-ranked pose. A more negative value indicates a stronger predicted interaction.

    • Visualize the top-ranked pose in a molecular viewer. Examine the specific interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) between the ligand and the protein's amino acid residues.

In Vitro Experimental Validation Plan

In silico predictions are hypotheses that must be confirmed by physical experiments.[11] The following experimental plan provides a robust pathway to validate the predicted activities.

In Vitro Workflow Diagram

InVitroWorkflow cluster_primary Primary Screening: Binding cluster_secondary Secondary Screening: Functionality cluster_tertiary Tertiary Screening: Transporter Activity BindingAssay 1. Radioligand Binding Assays (Determine if compound binds to targets) CalcKi 2. Calculate Ki (Quantify binding affinity) BindingAssay->CalcKi FunctionalAssay 3. Functional Assays (Determine agonist vs. antagonist activity) CalcKi->FunctionalAssay If binding is confirmed UptakeAssay 4. Neurotransmitter Uptake Assay (Measure inhibition of GABA transport) CalcKi->UptakeAssay If binding to GAT is confirmed TEVC GABA_A: Two-Electrode Voltage Clamp (TEVC) Measure Cl- current FunctionalAssay->TEVC GTPgS GABA_B / Opioid: [35S]GTPγS Assay Measure G-protein activation FunctionalAssay->GTPgS

Caption: Experimental workflow for in vitro validation.

Protocol: Radioligand Binding Assay

Objective: To determine if the compound binds to the hypothesized receptors and to quantify its binding affinity (Kᵢ).

Causality: This is a competitive binding assay. A radiolabeled ligand with known affinity for the receptor is used. If our test compound binds to the same site, it will compete with and displace the radioligand. The amount of displacement is proportional to our compound's affinity. This directly confirms a physical interaction between the compound and the target protein.

Methodology:

  • Preparation:

    • Prepare cell membrane homogenates from cells overexpressing the target receptor (e.g., GABA_A, GABA_B, or µ-opioid).

    • Select an appropriate radioligand (e.g., [³H]Muscimol for the GABA_A site, [³H]CGP54626 for GABA_B, [³H]DAMGO for µ-opioid).

  • Assay Execution:

    • In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration (near its K_d), and varying concentrations of the test compound (e.g., from 1 nM to 100 µM).

    • Include control wells for total binding (no competitor) and non-specific binding (excess non-radiolabeled ligand).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Wash the filters to remove any remaining unbound radioligand.

    • Measure the radioactivity retained on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of specific binding).

    • Calculate the inhibition constant (Kᵢ) from the IC₅₀ using the Cheng-Prusoff equation.

Protocol: Two-Electrode Voltage Clamp (TEVC) Functional Assay for GABA_A Receptors

Objective: To determine if the compound acts as a positive or negative modulator, or a direct agonist, at GABA_A receptors.

Causality: GABA_A receptors are ligand-gated chloride ion channels.[8] Their activation leads to an influx of Cl⁻, hyperpolarizing the neuron. The TEVC technique allows for the direct measurement of these ion currents across the cell membrane in real-time. This provides definitive functional data, moving beyond simple binding to measure the actual biological effect.

Methodology:

  • Preparation:

    • Prepare Xenopus laevis oocytes and inject them with cRNA encoding the subunits of the desired GABA_A receptor subtype (e.g., α₁β₂γ₂).

    • Allow 2-4 days for receptor expression.

  • Electrophysiology Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a buffer solution.

    • Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.

    • Clamp the membrane potential at a holding potential (e.g., -70 mV).

  • Assay Execution:

    • Agonist Test: Apply the test compound alone at various concentrations to the oocyte. An induced inward current indicates agonist activity.

    • Modulator Test: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply the test compound with the EC₂₀ concentration of GABA.

    • An increase in the current amplitude indicates positive allosteric modulation, while a decrease indicates negative modulation or channel block.

  • Data Analysis:

    • Measure the peak current amplitude for each condition.

    • For modulators, calculate the percentage enhancement or inhibition of the GABA-evoked current.

    • Generate dose-response curves to determine the EC₅₀ (for agonists) or the concentration for half-maximal modulation.

Synthesis of Findings and Future Directions

By integrating the results from the in silico and in vitro workflows, a clear picture of the biological activity of this compound will emerge.

  • If the primary hypothesis is confirmed: The compound's potency and efficacy as a GABAergic modulator would make it a lead candidate for developing treatments for conditions like anxiety, epilepsy, or spasticity. Structure-activity relationship (SAR) studies could then be initiated to optimize its properties.

  • If the secondary hypothesis is confirmed: An interaction with opioid receptors would require careful characterization, especially concerning potential for abuse and respiratory depression.[4] This could also open avenues for its development as an analgesic.

  • If neither hypothesis is confirmed: The data would still be valuable, indicating that the compound's activity lies elsewhere. The results would guide broader screening against other CNS targets.

This guide provides the foundational logic and a practical, rigorous framework for elucidating the biological activity of this compound, bridging the gap from structural analysis to actionable experimental data.

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  • ResearchGate. (2018). Schematic representation of structure activity relationship. [Link]

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  • Grokipedia. 4-Bromofentanyl. [Link]

  • PubChem. 3-(4-Bromophenyl)propan-1-ol. [Link]

  • DEA Diversion Control Division. BRORPHINE. [Link]

  • World Health Organization. (2020). Critical Review Report: Brorphine. [Link]

  • World Health Organization. Brorphine - Expert Committee on Drug Dependence Information Repository. [Link]

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Methodological & Application

Detailed protocol for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction: The Significance of β-Amino Alcohols

The β-amino alcohol structural motif is a cornerstone in medicinal chemistry and natural product synthesis. These compounds are integral to a wide array of biologically active molecules, including pharmaceuticals, agrochemicals, and chiral auxiliaries for asymmetric synthesis[1][2][3]. Their versatile nature makes them invaluable intermediates[1]. This compound, the target of this protocol, is a valuable building block, incorporating a synthetically versatile bromine handle on the phenyl ring, which allows for further molecular elaboration through cross-coupling reactions.

This guide provides a detailed, two-step protocol for the synthesis of this compound, designed for researchers in organic synthesis and drug development. The narrative emphasizes the rationale behind procedural choices and prioritizes laboratory safety and reproducibility.

Overall Synthetic Strategy

The synthesis is approached in two sequential stages:

  • Carbon-Carbon Bond Formation: A nucleophilic addition of an acetonitrile equivalent to 4-bromobenzaldehyde to construct the carbon backbone and introduce the nitrile functionality, yielding the intermediate, 3-(4-bromophenyl)-3-hydroxypropanenitrile.

  • Chemoselective Reduction: The reduction of the nitrile group in the intermediate to a primary amine using a powerful hydride reducing agent to yield the final β-amino alcohol.

Synthesis_Workflow cluster_0 Part 1: Cyanohydrin Formation cluster_1 Part 2: Nitrile Reduction A 4-Bromobenzaldehyde D 3-(4-bromophenyl)-3- hydroxypropanenitrile A->D 1. C 2. Aqueous Workup B Acetonitrile B->D C LDA in THF F This compound D->F 1. E 2. Quench & Workup E Lithium Aluminum Hydride (LiAlH4) in THF

Sources

Enantioselective synthesis of (R)- or (S)-3-Amino-3-(4-bromophenyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Asymmetric Synthesis of Chiral 3-Amino-3-(4-bromophenyl)propan-1-ol

Introduction: The Significance of Chiral Amino Alcohols

Chiral β-amino alcohols are privileged structural motifs found in a vast array of pharmaceuticals and biologically active natural products. Their defined stereochemistry is often crucial for specific interactions with biological targets like enzymes and receptors. The compound this compound, in its enantiomerically pure (R) and (S) forms, represents a valuable chiral building block for drug discovery. The presence of the 4-bromophenyl group provides a handle for further synthetic modifications, such as cross-coupling reactions, making it a versatile intermediate in the synthesis of complex molecules.

This document serves as a detailed guide for researchers, chemists, and drug development professionals, outlining robust and highly selective methods for the synthesis of both (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol. We will delve into the mechanistic underpinnings of the chosen strategies, provide detailed, step-by-step protocols, and offer insights based on established chemical principles.

Core Synthetic Strategy: Asymmetric Reduction of a Prochiral Ketone

The most direct and reliable pathway to the target chiral amino alcohols is the enantioselective reduction of the corresponding prochiral ketone, N-protected-3-amino-1-(4-bromophenyl)propan-1-one. This approach offers high convergence and allows for the precise installation of the critical carbinol stereocenter. Two powerful methodologies are presented here: the well-established Corey-Bakshi-Shibata (CBS) reduction using a chiral oxazaborolidine catalyst, and a green-chemistry alternative using biocatalysis.

cluster_0 Chemical Catalysis cluster_1 Biocatalysis sub N-Protected 3-Amino-1-(4-bromophenyl)propan-1-one (Prochiral Ketone) cat_R (R)-CBS Catalyst + Borane sub->cat_R cat_S (S)-CBS Catalyst + Borane sub->cat_S cat_prelog Ketoreductase (KRED) (Prelog-selective) sub->cat_prelog cat_antiprelog Ketoreductase (KRED) (anti-Prelog-selective) sub->cat_antiprelog prod_S (S)-3-Amino-3-(4-bromophenyl)propan-1-ol cat_R->prod_S prod_R (R)-3-Amino-3-(4-bromophenyl)propan-1-ol cat_S->prod_R cat_prelog->prod_S cat_antiprelog->prod_R

Caption: Synthetic pathways to chiral amino alcohols.

Part 1: The Corey-Bakshi-Shibata (CBS) Catalytic Reduction

The CBS reduction is a cornerstone of asymmetric synthesis, renowned for its high enantioselectivity, broad substrate scope, and predictable stereochemical outcome.[1][2] The method employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate. This ternary complex forms a rigid, six-membered transition state that directs hydride delivery to a specific enantiotopic face of the carbonyl group, yielding the desired chiral alcohol with high fidelity.[2][3]

Causality of Stereoselection

The choice of catalyst enantiomer directly dictates the product's stereochemistry. To synthesize (R)-3-Amino-3-(4-bromophenyl)propan-1-ol, the (S)-CBS catalyst is used. Conversely, the (S)-alcohol is obtained using the (R)-CBS catalyst. This predictability is a key advantage of the CBS reduction.[3]

Protocol 1A: Synthesis of (R)-3-Amino-3-(4-bromophenyl)propan-1-ol

This protocol details the reduction of a suitable N-protected aminoketone precursor using the (S)-2-Methyl-CBS-oxazaborolidine catalyst. An N-Boc protecting group is recommended for its stability and ease of removal.

Materials and Equipment:

  • Substrate: N-Boc-3-amino-1-(4-bromophenyl)propan-1-one

  • Catalyst: (S)-2-Methyl-CBS-oxazaborolidine (1.0 M in Toluene)

  • Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 1.0 M in THF)

  • Solvent: Anhydrous Tetrahydrofuran (THF)

  • Quenching Agent: Anhydrous Methanol (MeOH)

  • Workup: 1 M Hydrochloric Acid (HCl), 1 M Sodium Hydroxide (NaOH), Brine, Anhydrous Magnesium Sulfate (MgSO₄), Ethyl Acetate

  • Equipment: Flame-dried, multi-neck round-bottom flask, argon or nitrogen gas line, magnetic stirrer, thermocouple, syringe pump, standard glassware for extraction and purification.

Step-by-Step Procedure:

  • Setup: Assemble a flame-dried flask under a positive pressure of argon. Add anhydrous THF (sufficient to make a ~0.1 M solution of the substrate). Cool the flask to 0 °C in an ice-water bath.

  • Catalyst Addition: To the stirred THF, add the (S)-2-Methyl-CBS-oxazaborolidine solution (0.1 equivalents) via syringe.

  • Borane Addition: Slowly add the BH₃·THF solution (0.6 equivalents) to the catalyst solution. Stir for 15 minutes at 0 °C. This step forms the active catalyst-borane complex.[2] The Lewis basic nitrogen on the oxazaborolidine coordinates to the borane, activating it.[2]

  • Substrate Addition: Dissolve the N-Boc-3-amino-1-(4-bromophenyl)propan-1-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. Causality: Slow addition is critical to maintain the low temperature and prevent uncontrolled reduction, ensuring high enantioselectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC until the starting ketone is fully consumed (typically 1-4 hours).

  • Quenching: Carefully and slowly add methanol dropwise at 0 °C to quench any excess borane. Vigorous gas evolution (H₂) will be observed.

  • Workup:

    • Warm the mixture to room temperature and remove the THF under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, water, 1 M NaOH, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude N-Boc protected amino alcohol.

  • Deprotection: The Boc group can be removed by dissolving the crude product in a solution of HCl in methanol or dioxane and stirring at room temperature.

  • Purification & Analysis: Purify the final product by column chromatography or recrystallization. Confirm the structure by ¹H NMR, ¹³C NMR, and MS. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 1B: Synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

To synthesize the (S)-enantiomer, the exact same procedure as Protocol 1A is followed, with one critical change:

  • Catalyst: Use (R)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents).

This simple change in the catalyst's chirality will invert the stereochemical outcome of the reduction, reliably producing the (S)-alcohol.[3]

ParameterTypical ValueRationale
Catalyst Loading 5 - 10 mol%Ensures a sufficient rate of reaction while being cost-effective.
Borane Equivalents 0.6 - 1.0 eqStoichiometric reductant; slight excess ensures full conversion.
Temperature 0 °C to -20 °CLower temperatures generally increase enantioselectivity.
Reaction Time 1 - 4 hoursMonitored by TLC/HPLC for completion.
Typical Yield 85 - 95%High-yielding transformation.
Expected ee >95%A key advantage of the CBS reduction method.[2]
Table 1: Typical Reaction Parameters for CBS Reduction.

Part 2: Biocatalytic Asymmetric Reduction

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical methods.[4][5] Enzyme-catalyzed reductions occur under mild conditions (ambient temperature and pressure, neutral pH) and often display exceptional enantioselectivity.[6] The key players in these transformations are ketoreductases (KREDs), which utilize a cofactor (NADH or NADPH) to deliver a hydride to the ketone.

Principle and Cofactor Regeneration

The high cost of the NAD(P)H cofactor makes its stoichiometric use impractical. Therefore, a cofactor regeneration system is essential. A common approach is to use a secondary enzyme, such as glucose dehydrogenase (GDH), which oxidizes an inexpensive substrate like glucose to regenerate the NAD(P)H consumed by the KRED. This allows a catalytic amount of the cofactor to be used.

cluster_0 Primary Reaction cluster_1 Cofactor Regeneration sub Prochiral Ketone kred Ketoreductase (KRED) sub->kred prod Chiral Amino Alcohol nadp NADP+ gdh Glucose Dehydrogenase (GDH) nadp->gdh nadph NADPH nadph->kred glucose Glucose glucose->gdh gluconolactone Gluconolactone kred->prod kred->nadp gdh->nadph gdh->gluconolactone

Caption: Biocatalytic reduction with cofactor regeneration.

Protocol 2: General Procedure for Biocatalytic Reduction

The selection of the specific KRED is paramount, as different enzymes will yield either the (R)- or (S)-product. A preliminary enzyme screening with a commercially available KRED panel is the standard industry practice to identify the optimal biocatalyst.

Materials and Equipment:

  • Substrate: N-Boc-3-amino-1-(4-bromophenyl)propan-1-one

  • Biocatalyst: A suitable Ketoreductase (lyophilized powder or solution)

  • Cofactor: NADP⁺ or NAD⁺

  • Regeneration System: Glucose Dehydrogenase (GDH), D-Glucose

  • Buffer: Potassium phosphate buffer (100 mM, pH 7.0)

  • Co-solvent (optional): A water-miscible organic solvent like DMSO or isopropanol to aid substrate solubility.

  • Equipment: Temperature-controlled shaker/incubator, pH meter, centrifuge, standard glassware for extraction.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Reaction Mixture: In a reaction vessel, combine the buffer, D-glucose (e.g., 1.1 equivalents), and the cofactor NADP⁺ (catalytic amount, e.g., 1 mM).

  • Substrate Addition: Add the N-Boc-protected aminoketone. If solubility is low, a small amount of a co-solvent (e.g., 5-10% v/v DMSO) can be added.

  • Enzyme Addition: Add the Glucose Dehydrogenase (for regeneration) and the selected Ketoreductase to the mixture.

  • Incubation: Seal the vessel and place it in a shaker incubator at a controlled temperature (typically 30 °C) with gentle agitation (e.g., 150 rpm).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC. The analysis should track the disappearance of the ketone and the appearance of the alcohol product.

  • Workup: Once the reaction is complete, terminate it by adding a water-immiscible organic solvent like ethyl acetate.

    • Separate the organic layer. The cell debris and enzymes will typically remain in the aqueous phase or at the interface.

    • Extract the aqueous phase a few more times with the organic solvent.

    • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude N-Boc protected amino alcohol.

  • Deprotection and Analysis: Follow steps 8 and 9 from Protocol 1A for deprotection and final analysis.

FeatureCBS ReductionBiocatalytic Reduction
Reagents Organometallic catalyst, boraneEnzymes, buffer, glucose
Conditions Anhydrous, cryogenic (-20 to 0 °C)Aqueous, ambient temp (~30 °C)
Stereoselectivity Predictable by catalyst choiceDetermined by enzyme screening
Environmental Impact Organic solvents, metal wasteGenerally "greener," biodegradable
Scalability Well-established for large scaleCan be highly efficient in fermenters
Table 2: Comparison of Synthetic Methodologies.

References

  • Grokipedia. Corey–Itsuno reduction. Available from: [Link]

  • Wikipedia. Corey–Itsuno reduction. Available from: [Link]

  • ResearchGate. Asymmetric Transfer Hydrogenations of β-N-Substituted Enamino Esters with Ammonia Borane. Available from: [Link]

  • ResearchGate. Corey–Bakshi–Shibata (CBS) Reduction. Available from: [Link]

  • Dudzik, A., et al. (2018). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC, NIH. Available from: [Link]

  • PubMed. Highly diastereoselective heterogeneously catalyzed hydrogenation of enamines for the synthesis of chiral beta-amino acid derivatives. Available from: [Link]

  • ACS Publications. Iridium-Catalyzed Asymmetric Hydrogenation of Tetrasubstituted α-Fluoro-β-enamino Esters. Available from: [Link]

  • MDPI. Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System. Available from: [Link]

  • Organic Chemistry Portal. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Available from: [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC, NIH. Available from: [Link]

  • Salvi, N. A., & Chattopadhyay, S. (2006). Asymmetric reduction of 3-aryl-3-keto esters using Rhizopus species. PubMed. Available from: [Link]

  • PMC, NIH. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available from: [Link]

  • PMC, PubMed Central. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

  • MDPI. Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation. Available from: [Link]

  • Wikipedia. Enantioselective reduction of ketones. Available from: [Link]

  • PubMed. Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. Available from: [Link]

  • ResearchGate. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Available from: [Link]

Sources

The Strategic Utility of 3-Amino-3-(4-bromophenyl)propan-1-ol as a Chiral Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Chiral Synthon

In the landscape of contemporary organic synthesis, particularly within the realms of medicinal chemistry and drug development, the demand for enantiomerically pure building blocks is insatiable. Chiral 1,3-amino alcohols, possessing two versatile functional groups in a defined stereochemical relationship, are of paramount importance. Among these, 3-Amino-3-(4-bromophenyl)propan-1-ol stands out as a particularly valuable synthon. Its structure incorporates a stereogenic center benzylic to an aromatic ring, a primary alcohol for further functionalization, and a bromine-substituted phenyl ring—a key handle for modern cross-coupling reactions. This combination of features makes it a highly strategic asset for the construction of complex, biologically active molecules. This guide provides an in-depth exploration of the synthesis and application of this chiral building block, offering detailed protocols and the scientific rationale behind the methodological choices.

Enantioselective Synthesis: Accessing the Chiral Scaffolds

The cornerstone of utilizing this compound lies in its efficient and stereocontrolled synthesis. The most reliable and widely adopted strategy for accessing chiral alcohols is the asymmetric reduction of a prochiral ketone. The Corey-Bakshi-Shibata (CBS) reduction, a Nobel Prize-winning methodology, is exceptionally well-suited for this transformation, offering high enantioselectivity and predictability.[1][2]

Conceptual Workflow for Asymmetric Synthesis

The synthesis begins with the preparation of the precursor, 3-amino-3-(4-bromophenyl)propan-1-one, which is then subjected to an enantioselective reduction to yield the desired (R)- or (S)-enantiomer of the target amino alcohol. The choice of the chiral catalyst in the CBS reduction dictates the stereochemical outcome.

cluster_0 Precursor Synthesis cluster_1 Asymmetric Reduction 4-Bromobenzonitrile 4-Bromobenzonitrile Claisen Condensation Claisen Condensation 4-Bromobenzonitrile->Claisen Condensation Ethyl Acetate Ethyl Acetate Ethyl Acetate->Claisen Condensation 3-Oxo-3-(4-bromophenyl)propanoate 3-Oxo-3-(4-bromophenyl)propanoate Claisen Condensation->3-Oxo-3-(4-bromophenyl)propanoate Mannich Reaction Mannich Reaction 3-Oxo-3-(4-bromophenyl)propanoate->Mannich Reaction Prochiral Ketone 3-Amino-3-(4-bromophenyl)propan-1-one Mannich Reaction->Prochiral Ketone Reduction Reduction Prochiral Ketone->Reduction CBS Catalyst (R)- or (S)-CBS Catalyst CBS Catalyst->Reduction Borane Source BH3•SMe2 or BH3•THF Borane Source->Reduction R-Enantiomer (R)-3-Amino-3-(4-bromophenyl)propan-1-ol Reduction->R-Enantiomer S-Enantiomer (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Reduction->S-Enantiomer

Caption: Synthetic workflow for this compound.

Protocol 1: Asymmetric Synthesis of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol via CBS Reduction

This protocol details the enantioselective reduction of the prochiral aminoketone. The choice of the (R)-CBS catalyst directs the formation of the (S)-alcohol.

Causality Behind Experimental Choices:

  • Oxazaborolidine Catalyst: The chiral oxazaborolidine catalyst forms a complex with borane, creating a sterically defined pocket that coordinates to the ketone. This coordination occurs preferentially on one of the lone pairs of the carbonyl oxygen, orienting the ketone for a face-selective hydride delivery.[3]

  • Borane Source: Borane-dimethyl sulfide (BMS) or borane-THF complex serves as the stoichiometric hydride source. It is activated upon coordination to the nitrogen atom of the CBS catalyst.[2]

  • Anhydrous Conditions: The presence of water can hydrolyze the borane reagent and the catalyst, diminishing both the yield and the enantioselectivity. Therefore, the reaction must be conducted under strictly anhydrous conditions.[2]

  • Low Temperature: Lower reaction temperatures generally enhance enantioselectivity by reducing the kinetic energy of the system, thereby amplifying the energetic differences between the diastereomeric transition states leading to the two enantiomers.

Materials:

  • 3-Amino-3-(4-bromophenyl)propan-1-one hydrochloride

  • (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BMS, ~10 M)

  • Anhydrous tetrahydrofuran (THF)

  • Triethylamine (TEA)

  • Methanol

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add 3-amino-3-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq).

  • Add anhydrous THF to dissolve the substrate.

  • Cool the solution to 0 °C and add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt. Stir for 15 minutes. A precipitate of triethylammonium chloride will form.

  • In a separate flame-dried flask under argon, add (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene).

  • Dilute the catalyst with anhydrous THF and cool to -20 °C.

  • Slowly add borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution. Stir for 10 minutes to allow for complex formation.

  • Filter the neutralized aminoketone solution via cannula into the catalyst-borane mixture dropwise over 30 minutes, maintaining the temperature at -20 °C.

  • Stir the reaction mixture at -20 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow, dropwise addition of methanol at -20 °C until gas evolution ceases.

  • Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.

  • Add 1 M HCl to the residue and stir for 30 minutes.

  • Basify the aqueous layer with a saturated sodium bicarbonate solution until pH > 8.

  • Extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-3-Amino-3-(4-bromophenyl)propan-1-ol.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Parameter Typical Value Reference
Catalyst Loading5-10 mol%[4]
Temperature-20 °C to 25 °C[4]
Reaction Time1-4 hours
Yield85-95%[4]
Enantiomeric Excess (ee)>95%[1][4]

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The synthetic utility of this compound is multifaceted. The chiral 1,3-amino alcohol moiety is a common feature in many biologically active compounds and chiral ligands.[5][6] The bromophenyl group, however, significantly expands its applicability by serving as a versatile precursor for the synthesis of more complex aryl structures via metal-catalyzed cross-coupling reactions.[7]

Application 1: Synthesis of Biaryl-Substituted Chiral Amino Alcohols

The bromine atom on the phenyl ring is a prime reaction site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the straightforward introduction of a wide variety of aryl and heteroaryl substituents, enabling the rapid generation of a library of analogues for structure-activity relationship (SAR) studies in drug discovery.[7]

Start (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Reagents->Coupling Product (S)-3-Amino-3-(biphenyl-4-yl)propan-1-ol (or other biaryl derivatives) Coupling->Product

Sources

The Versatile Scaffold: Applications of 3-Amino-3-(4-bromophenyl)propan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block in Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics. 3-Amino-3-(4-bromophenyl)propan-1-ol is one such scaffold, a trifunctional building block that offers a rich platform for chemical diversification and the exploration of structure-activity relationships (SAR). Its structure, featuring a primary amine, a primary alcohol, and a strategically placed bromine atom on a phenyl ring, provides three distinct points for modification. This allows medicinal chemists to systematically modulate the physicochemical and pharmacological properties of derivative compounds.

The 1,3-amino alcohol motif is a privileged structure found in numerous biologically active compounds. The phenyl group provides a rigid core for interaction with protein targets, while the amino and hydroxyl groups can participate in crucial hydrogen bonding interactions within a receptor's binding site. The bromine atom is of particular significance, serving as a versatile synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[1] This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating the rapid generation of compound libraries for high-throughput screening and lead optimization. The utility of this scaffold is particularly noted in the development of therapeutics for neurological disorders, where precise molecular interactions are critical.[1]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing detailed application notes and experimental protocols for the synthesis, derivatization, and potential biological evaluation of compounds based on the this compound scaffold.

Synthesis of this compound: A Probable Synthetic Route

The overall synthetic strategy involves two main stages: the synthesis of the precursor β-amino ketone, 3-amino-3-(4-bromophenyl)propan-1-one, followed by its selective reduction to the desired amino alcohol.

G 4-Bromoacetophenone 4-Bromoacetophenone Mannich Reaction Mannich Reaction 4-Bromoacetophenone->Mannich Reaction HCHO, NH4Cl 3-Amino-3-(4-bromophenyl)propan-1-one 3-Amino-3-(4-bromophenyl)propan-1-one Mannich Reaction->3-Amino-3-(4-bromophenyl)propan-1-one HCl salt Reduction Reduction 3-Amino-3-(4-bromophenyl)propan-1-one->Reduction NaBH4, MeOH This compound This compound Reduction->this compound

Caption: Proposed synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Part A: Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-one Hydrochloride (Mannich Reaction)

This step involves a Mannich reaction between 4-bromoacetophenone, formaldehyde, and ammonium chloride.

Materials:

  • 4-Bromoacetophenone

  • Paraformaldehyde

  • Ammonium chloride

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • To a round-bottom flask, add 4-bromoacetophenone (1.0 eq), paraformaldehyde (1.2 eq), and ammonium chloride (1.2 eq) in ethanol.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum to yield 3-amino-3-(4-bromophenyl)propan-1-one hydrochloride.

Part B: Reduction of 3-Amino-3-(4-bromophenyl)propan-1-one to this compound

This protocol details the selective reduction of the ketone functionality. The choice of sodium borohydride (NaBH₄) is critical for its chemoselectivity towards ketones in the presence of other functional groups.[2]

Materials:

  • 3-Amino-3-(4-bromophenyl)propan-1-one hydrochloride

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-3-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous methanol.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution. Maintain the temperature below 10°C during the addition to control the reaction rate and prevent side reactions.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by TLC until the starting ketone is fully consumed (typically 1-3 hours).

  • Quenching: Cool the flask again in an ice bath and slowly add 1M HCl to quench the excess NaBH₄ and neutralize the solution to pH ~7. Be cautious as hydrogen gas will evolve.

  • Work-up & Isolation:

    • Reduce the volume of methanol using a rotary evaporator.

    • Add deionized water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization.

Application Notes: A Scaffold for Diverse Therapeutic Targets

The this compound scaffold is a versatile starting point for the synthesis of a wide range of potential therapeutic agents. The primary amino group and the bromophenyl moiety are the key handles for diversification.

N-Acylation: Introducing Diversity at the Amino Group

The primary amine can be readily acylated to form a variety of amides. This is a fundamental transformation to explore how different substituents at this position influence biological activity.

Application:

  • Kinase Inhibitors: Many kinase inhibitors feature a core scaffold that presents specific hydrogen bond donors and acceptors to the kinase hinge region. Acylation of the amino group can introduce moieties that mimic these interactions. For example, acylation with a substituted pyrimidine or triazine carboxylic acid could generate potent kinase inhibitors.[3][4]

  • GPCR Modulators: G-protein coupled receptors (GPCRs) are a major class of drug targets. The introduction of specific amide functionalities can lead to ligands with high affinity and selectivity for various GPCRs, acting as agonists, antagonists, or allosteric modulators.[5][6][7][8]

  • Antimicrobial and Antiviral Agents: Modification of the amino group can lead to compounds with antimicrobial or antiviral properties by influencing cell wall penetration or interaction with viral enzymes.

Suzuki-Miyaura Cross-Coupling: Exploring the Aryl Landscape

The bromine atom on the phenyl ring is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a vast array of aryl and heteroaryl groups.

Application:

  • SAR Exploration: By systematically varying the aryl or heteroaryl group introduced via Suzuki coupling, researchers can perform detailed SAR studies to identify key interactions with the target protein. This is a powerful strategy for lead optimization.[1]

  • Modulation of Physicochemical Properties: The introduction of different aromatic systems can significantly alter the lipophilicity, solubility, and metabolic stability of the molecule, properties that are crucial for drug development.

  • Access to Novel Chemical Space: The ability to couple a wide range of boronic acids allows for the exploration of novel chemical space that would be difficult to access through other synthetic routes.

Protocols for Derivatization

Protocol 2: General Procedure for N-Acylation

This protocol describes a general method for the acylation of the primary amine of this compound using an acyl chloride in the presence of a base.

G cluster_0 N-Acylation Workflow This compound This compound Dissolve in DCM Dissolve in DCM This compound->Dissolve in DCM Add Base (e.g., Triethylamine) Add Base (e.g., Triethylamine) Dissolve in DCM->Add Base (e.g., Triethylamine) Cool to 0°C Cool to 0°C Add Base (e.g., Triethylamine)->Cool to 0°C Add Acyl Chloride (dropwise) Add Acyl Chloride (dropwise) Cool to 0°C->Add Acyl Chloride (dropwise) Stir at RT Stir at RT Add Acyl Chloride (dropwise)->Stir at RT Aqueous Work-up Aqueous Work-up Stir at RT->Aqueous Work-up Purification Purification Aqueous Work-up->Purification N-Acylated Product N-Acylated Product Purification->N-Acylated Product

Caption: Workflow for the N-acylation of this compound.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous DCM.

  • Add the base (triethylamine or pyridine) and cool the solution to 0°C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired N-acylated derivative.

Note on Protecting Groups: For some applications, it may be necessary to protect the hydroxyl group before performing the N-acylation to avoid O-acylation as a side reaction. A silyl protecting group such as tert-butyldimethylsilyl (TBDMS) is a common choice.

Protocol 3: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura coupling of N-protected this compound with a boronic acid. The amino group should be protected (e.g., as a Boc-carbamate) to prevent interference with the palladium catalyst.

G cluster_1 Suzuki-Miyaura Coupling Workflow N-Boc-3-Amino-3-(4-bromophenyl)propan-1-ol N-Boc-3-Amino-3-(4-bromophenyl)propan-1-ol Combine with Boronic Acid, Base, and Pd Catalyst Combine with Boronic Acid, Base, and Pd Catalyst N-Boc-3-Amino-3-(4-bromophenyl)propan-1-ol->Combine with Boronic Acid, Base, and Pd Catalyst Add Solvent (e.g., Dioxane/Water) Add Solvent (e.g., Dioxane/Water) Combine with Boronic Acid, Base, and Pd Catalyst->Add Solvent (e.g., Dioxane/Water) Degas Mixture Degas Mixture Add Solvent (e.g., Dioxane/Water)->Degas Mixture Heat to Reflux Heat to Reflux Degas Mixture->Heat to Reflux Cool and Work-up Cool and Work-up Heat to Reflux->Cool and Work-up Purification Purification Cool and Work-up->Purification Coupled Product Coupled Product Purification->Coupled Product

Caption: Workflow for Suzuki-Miyaura coupling of the N-protected scaffold.

Materials:

  • N-Boc-3-Amino-3-(4-bromophenyl)propan-1-ol (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent system (e.g., 1,4-Dioxane and water, 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask, add N-Boc-3-Amino-3-(4-bromophenyl)propan-1-ol, the boronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100°C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the coupled product.

  • The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM or HCl in dioxane) to yield the free amine.

Data Presentation: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₂BrNOPubChem[9]
Molecular Weight 230.10 g/mol PubChem[9]
Appearance Solid (predicted)---
CAS Number 787615-14-9ChemicalBook[10]

Conclusion and Future Outlook

This compound represents a highly valuable and versatile scaffold for medicinal chemistry. Its trifunctional nature allows for systematic and extensive chemical modification, making it an ideal starting point for the generation of diverse compound libraries. The protocols provided herein offer a robust foundation for the synthesis and derivatization of this building block. The strategic application of N-acylation and Suzuki-Miyaura cross-coupling reactions on this scaffold will undoubtedly continue to fuel the discovery of novel drug candidates across a range of therapeutic areas, from neurological disorders to oncology and infectious diseases. As our understanding of disease biology deepens, the importance of such adaptable and strategically designed molecular starting points will only continue to grow.

References

  • The Versatility of Boc-S-3-Amino-3-(4-bromophenyl)propionic Acid in Research. (n.d.).
  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents. (n.d.).
  • Christopoulos, A., Changeux, J. P., Catterall, W. A., Fabbro, D., Burris, T. P., Cidlowski, J. A., ... & Overington, J. P. (2014). Novel allosteric modulators of G protein-coupled receptors. PMC. PubMed Central. Retrieved from [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem. (n.d.). Retrieved from [Link]

  • Glukhova, A., Thal, D. M., Nguyen, A. T., Vecchio, E. A., Jörg, M., Scammells, P. J., ... & Sexton, P. M. (2017). Design of allosteric modulators that change GPCR G protein subtype selectivity. PMC. Retrieved from [Link]

  • CN102060717A - The synthetic method of 3-amino-4-bromophenol - Google Patents. (n.d.).
  • (R)-3-Amino-3-phenyl-1-propanol. (n.d.). Retrieved from [Link]

  • 3-[(4-Bromobenzyl)amino]-1-propanol - PubChem. (n.d.). Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/3-(4-Bromobenzyl_amino-1-propanol]([Link]

  • Wu, J., Ji, C., Xie, T., Ma, L., & Hao, Z. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

  • (R)-3-AMINO-3-(4-BROMOPHENYL)PROPAN-1-OL. (n.d.). International Laboratory USA. Retrieved from [Link]

  • Exploring Applications: 3-Amino-3-(4-bromophenyl)propionic Acid in Research. (2025, October 12). Retrieved from [Link]

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Sisinna, E., Angeli, A., Ceruso, M., Monti, D. M., Di Fiore, A., De Vita, D., ... & Supuran, C. T. (2023). Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. PubMed. Retrieved from [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). ResearchGate. Retrieved from [Link]

  • Designing allosteric modulators to change GPCR G protein subtype selectivity. (2025, October 22). PMC. Retrieved from [Link]

  • New Pipelines for Novel Allosteric GPCR Modulators. (n.d.). PMC. NIH. Retrieved from [Link]

  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. (n.d.). MDPI. Retrieved from [Link]

Sources

Application Notes and Protocols for the HPLC and Chiral HPLC Analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Stereoisomeric Analysis in Pharmaceutical Development

3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral molecule and a key intermediate in the synthesis of various pharmacologically active compounds. Due to its chiral center, it exists as a pair of enantiomers, which are non-superimposable mirror images of each other. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to undesirable side effects. Therefore, the ability to separate, identify, and quantify the individual enantiomers of pharmaceutical intermediates like this compound is of paramount importance for ensuring the safety, efficacy, and quality of the final drug product.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[1][2] When combined with a chiral stationary phase (CSP), HPLC becomes an indispensable tool for the resolution of enantiomers, a technique known as chiral HPLC.[3] This application note provides detailed protocols for both achiral (for purity assessment) and chiral (for enantiomeric separation) HPLC analysis of this compound.

Part 1: Achiral HPLC Method for Purity Determination

The primary objective of the achiral HPLC method is to determine the chemical purity of this compound, separating it from any starting materials, by-products, or degradation products. The choice of the stationary and mobile phases is dictated by the physicochemical properties of the analyte. This compound is a moderately polar compound containing an amino group, a hydroxyl group, and a bromophenyl ring. A reversed-phase C18 column is the workhorse for such analyses, offering excellent retention for moderately polar to non-polar compounds.[4]

Causality Behind Experimental Choices:
  • Stationary Phase (Column): A C18 column is selected due to its hydrophobic nature, which provides good retention for the aromatic bromophenyl group of the analyte. The "18" refers to the length of the carbon chain bonded to the silica support, providing a non-polar environment.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is used to elute the analyte from the column.

    • Buffer: A phosphate buffer is chosen to maintain a consistent pH. The pKa of the amino group in similar structures suggests that a slightly acidic to neutral pH will ensure the amine is protonated, leading to better peak shape and reproducibility.

    • Organic Modifier: Acetonitrile is selected as the organic modifier due to its low viscosity and UV transparency, which are advantageous for HPLC analysis. The proportion of acetonitrile is optimized to achieve a reasonable retention time and good separation from potential impurities.

  • Detection: The bromophenyl group in the analyte contains a chromophore that absorbs UV light. Therefore, a UV detector is the most suitable and common choice for this analysis. The wavelength of maximum absorbance (λmax) should be determined experimentally for optimal sensitivity.

Experimental Protocol: Achiral HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol, and water.

  • Potassium dihydrogen phosphate (KH2PO4) and ortho-phosphoric acid.

  • This compound reference standard and sample.

2. Preparation of Solutions:

  • Mobile Phase:

    • Buffer Preparation (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH2PO4 in 1 L of HPLC grade water. Adjust the pH to 3.0 with ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

    • Mobile Phase Composition: Mix the prepared buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.

  • Diluent: Prepare a mixture of mobile phase buffer and acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent to get a concentration of 1 mg/mL.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of diluent.

3. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes

4. System Suitability: Before sample analysis, inject the standard solution five times and evaluate the system suitability parameters. The acceptance criteria are typically:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of peak areas: ≤ 2.0%

5. Analysis and Calculation: Inject the blank (diluent), standard solution, and sample solution. Calculate the purity of the sample using the area normalization method or by comparing the peak area of the analyte in the sample to that of the standard.

Workflow Diagram: Achiral HPLC Analysis

Achiral_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep_Mobile_Phase Prepare Mobile Phase (Buffer:ACN 60:40) Equilibrate Equilibrate System with Mobile Phase Prep_Mobile_Phase->Equilibrate Prep_Standard Prepare Standard Solution (1 mg/mL) Inject_Standard Inject Standard (System Suitability) Prep_Standard->Inject_Standard Prep_Sample Prepare Sample Solution (1 mg/mL) Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank (Diluent) Equilibrate->Inject_Blank Inject_Blank->Inject_Standard Inject_Standard->Inject_Sample Integrate Integrate Peaks Inject_Sample->Integrate Calculate_Purity Calculate Purity Integrate->Calculate_Purity Report Generate Report Calculate_Purity->Report

Caption: Workflow for achiral HPLC purity analysis.

Part 2: Chiral HPLC Method for Enantiomeric Separation

The separation of enantiomers requires a chiral environment. This is achieved by using a Chiral Stationary Phase (CSP). CSPs are designed to have stereospecific interactions with the enantiomers, leading to different retention times. For amino alcohols like this compound, polysaccharide-based CSPs are often effective.[5] These CSPs, such as those derived from cellulose or amylose, can form transient diastereomeric complexes with the enantiomers through a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation. A "Pirkle" type column, which operates on a donor-acceptor mechanism, has also been shown to be effective for a similar compound, β-amino-β-(4-bromophenyl) propionic acid.[6]

Causality Behind Experimental Choices:
  • Stationary Phase (Column): An (R,R) Whelk-O1 column, a Pirkle-type CSP, is a good starting point based on literature for similar structures.[6] This CSP has a π-electron acceptor and donor characteristics, which can interact differently with the enantiomers of the analyte. Polysaccharide-based columns like Chiralcel OD-H or Chiralpak AD-H are also excellent candidates to screen.

  • Mobile Phase: Normal phase chromatography is often preferred for chiral separations on these types of columns. A mixture of a non-polar solvent (like n-hexane) and a polar modifier (like ethanol or isopropanol) is typically used. Small amounts of an acidic or basic additive (like trifluoroacetic acid or an amine) can be added to improve peak shape and resolution by suppressing the ionization of the analyte's functional groups.

  • Detection: As with the achiral method, UV detection at an appropriate wavelength is suitable.

Experimental Protocol: Chiral HPLC Analysis

1. Instrumentation and Materials:

  • HPLC system as described for the achiral method.

  • Chiral column (e.g., (R,R) Whelk-O1, 250 mm x 4.6 mm, 5 µm or a polysaccharide-based column).

  • HPLC grade n-hexane, ethanol, isopropanol, and trifluoroacetic acid (TFA).

  • Racemic this compound standard and sample.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a mixture of n-hexane, ethanol, and TFA in a ratio of 90:10:0.1 (v/v/v). The optimal ratio may need to be determined experimentally. Degas the mobile phase before use.

  • Diluent: Use the mobile phase as the diluent.

  • Standard Solution Preparation: Accurately weigh about 10 mg of racemic this compound standard and dissolve it in 10 mL of diluent.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the this compound sample and dissolve it in 10 mL of diluent.

3. Chromatographic Conditions:

ParameterCondition
Column (R,R) Whelk-O1, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : TFA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 30 minutes (or until both enantiomers have eluted)

4. System Suitability: Inject the racemic standard solution and evaluate the system suitability parameters.

  • Resolution (Rs): ≥ 1.5 between the two enantiomer peaks.

  • Tailing Factor: ≤ 2.0 for both peaks.

  • RSD of peak areas for replicate injections: ≤ 2.0%.

5. Analysis and Calculation: Inject the blank, racemic standard, and sample solution. Identify the peaks corresponding to the two enantiomers based on their retention times. Calculate the percentage of each enantiomer in the sample using the following formula:

% Enantiomer = (Area of individual enantiomer peak / Total area of both enantiomer peaks) x 100

Workflow Diagram: Chiral HPLC Separation

Chiral_HPLC_Workflow cluster_prep Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis Prep_Mobile_Phase Prepare Mobile Phase (Hexane:Ethanol:TFA) Equilibrate Equilibrate Chiral Column Prep_Mobile_Phase->Equilibrate Prep_Racemic_Std Prepare Racemic Standard Inject_Racemic_Std Inject Racemic Standard (System Suitability) Prep_Racemic_Std->Inject_Racemic_Std Prep_Sample Prepare Sample Inject_Sample Inject Sample Prep_Sample->Inject_Sample Inject_Blank Inject Blank Equilibrate->Inject_Blank Inject_Blank->Inject_Racemic_Std Inject_Racemic_Std->Inject_Sample Calculate_Resolution Calculate Resolution (Rs) Inject_Racemic_Std->Calculate_Resolution Integrate Integrate Enantiomer Peaks Inject_Sample->Integrate Calculate_Enantiomeric_Purity Calculate Enantiomeric Purity Integrate->Calculate_Enantiomeric_Purity Report Generate Report Calculate_Enantiomeric_Purity->Report

Caption: Workflow for chiral HPLC enantiomeric separation.

Method Validation and Trustworthiness

For use in a regulated environment, both the achiral and chiral HPLC methods must be validated according to ICH guidelines.[5] This involves demonstrating the method's specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. A thoroughly validated method ensures the reliability and trustworthiness of the analytical results.

Conclusion

The provided HPLC and chiral HPLC methods offer a robust framework for the analysis of this compound. The achiral method is crucial for assessing the chemical purity, while the chiral method is essential for determining the enantiomeric composition. The detailed protocols and the rationale behind the experimental choices are intended to provide researchers, scientists, and drug development professionals with the necessary tools to implement these analyses effectively in their laboratories. As with any analytical method development, some optimization of the chromatographic conditions may be necessary depending on the specific instrumentation and sample matrix.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Unknown. (2025, July 22). Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • WJPMR. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • MDPI. (2024, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study.
  • Organic Chemistry Portal. (n.d.). Highly Enantioselective Synthesis of β-Amino Alcohols: A Catalytic Version.
  • ResearchGate. (2021, May 24). (PDF) Rapid Organocatalytic Chirality Analysis of Amines, Amino Acids, Alcohols, Amino Alcohols and Diols with Achiral Iso(thio)cyanate Probes.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers.
  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF.
  • TSI Journals. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl).
  • ResearchGate. (2025, August 5). Chiral high-performance liquid chromatography analysis of alpha-amino acid mixtures using a novel SH reagent-N-R-mandelyl-L-cysteine and traditional enantiomeric thiols for precolumn derivatization.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • PubMed. (2009). Highly enantioselective synthesis of linear beta-amino alcohols.
  • PubMed. (2006, August 3). Highly enantioselective synthesis of beta-amino alcohols.
  • PMC - NIH. (2020, December 22). Enantioselective radical C–H amination for the synthesis of β-amino alcohols.
  • Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli.
  • RSC Publishing. (2020, December 22). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes.

Sources

The Strategic Role of 3-Amino-3-(4-bromophenyl)propan-1-ol in Pharmaceutical Synthesis: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. 3-Amino-3-(4-bromophenyl)propan-1-ol, particularly in its enantiomerically pure forms, has emerged as a highly valuable and versatile intermediate. Its structure, featuring a chiral amino alcohol backbone and a strategically placed bromine atom on the phenyl ring, offers a dual functionality that is highly sought after in the synthesis of active pharmaceutical ingredients (APIs). The chiral 1,3-amino alcohol motif is a common pharmacophore in numerous centrally acting drugs, while the bromophenyl group serves as a versatile handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions.

This guide provides an in-depth exploration of the applications of this compound, offering detailed protocols and the scientific rationale behind its use. The content is designed for researchers, scientists, and drug development professionals seeking to leverage this intermediate for the synthesis of novel therapeutics.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its effective and safe use in the laboratory.

PropertyValueReference
Molecular Formula C₉H₁₂BrNO[1]
Molecular Weight 230.10 g/mol [1]
Appearance Solid (typical)
CAS Number 787615-14-9 (racemate)[2]
Synonyms 3-(4-Bromophenyl)-DL-beta-alaninol[2]

Safety Information:

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.[2]

  • Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Precautionary Measures: Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.[2]

  • First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[2]

Part 1: Synthesis of Enantiomerically Pure (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

The biological activity of many pharmaceuticals is dependent on the specific stereochemistry of the molecule. Therefore, the synthesis of enantiomerically pure intermediates is a critical step. The most common and effective method for obtaining chiral 3-amino-3-arylpropan-1-ols is the asymmetric reduction of the corresponding prochiral β-amino ketone.

Workflow for Chiral Synthesis

cluster_0 Synthesis of Precursor cluster_1 Asymmetric Reduction Bromobenzene Bromobenzene Friedel_Crafts Friedel-Crafts Acylation (AlCl₃, DCM) Bromobenzene->Friedel_Crafts 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride 3-Chloropropionyl_chloride->Friedel_Crafts Ketone 1-(4-Bromophenyl)-3-chloropropan-1-one Friedel_Crafts->Ketone Amination Amination Ketone->Amination Ammonia Ammonia Ammonia->Amination Amino_Ketone 3-Amino-1-(4-bromophenyl)propan-1-one Amination->Amino_Ketone Reduction Asymmetric Reduction (THF, -20°C to RT) Amino_Ketone->Reduction CBS_Catalyst (S)-2-Methyl-CBS-oxazaborolidine CBS_Catalyst->Reduction Borane_Source Borane-DMS Complex Borane_Source->Reduction Final_Product (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Reduction->Final_Product

Caption: Workflow for the synthesis of the chiral amino alcohol.

Protocol 1: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

This protocol describes the enantioselective reduction of the prochiral β-amino ketone using a CBS catalyst, a robust and widely used method for producing chiral alcohols with high enantiomeric excess.[3] The predictable stereochemical outcome is a key advantage of this methodology.[4]

Materials:

  • 3-Amino-1-(4-bromophenyl)propan-1-one hydrochloride

  • (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

  • Borane-dimethyl sulfide complex (BH₃·SMe₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Catalyst Preparation: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene). Add anhydrous THF (to make a ~0.1 M solution of the catalyst). Cool the solution to -20 °C using a suitable cooling bath.

  • Borane Addition: Slowly add borane-dimethyl sulfide complex (1.1 eq) to the catalyst solution. Stir the mixture for 10-15 minutes at -20 °C.

  • Substrate Preparation: In a separate flask, suspend 3-Amino-1-(4-bromophenyl)propan-1-one hydrochloride (1.0 eq) in anhydrous THF. Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes and filter off the triethylammonium chloride salt under argon.

  • Reduction Reaction: Add the filtered solution of the free β-amino ketone dropwise to the catalyst-borane mixture over 30-45 minutes, ensuring the internal temperature remains below -15 °C.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C. Monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting ketone is consumed (typically 2-4 hours).

  • Quenching: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at -20 °C. A vigorous evolution of hydrogen gas will be observed.

  • Work-up: Allow the mixture to warm to room temperature and stir for 30 minutes. Concentrate the mixture under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude (S)-3-Amino-3-(4-bromophenyl)propan-1-ol. The product can be further purified by column chromatography on silica gel or by recrystallization.

Causality and Expertise: The use of the (S)-CBS catalyst directs the hydride delivery from the borane to a specific face of the ketone, resulting in the formation of the (S)-alcohol.[4] Maintaining a low temperature during the addition of the substrate is crucial to maximize enantioselectivity. The pre-complexation of the borane with the CBS catalyst is essential for the formation of the active catalytic species.

Part 2: Application in the Synthesis of Pharmaceutical Scaffolds

The true value of this compound lies in its ability to be elaborated into more complex molecules. The primary amino group and the aryl bromide are orthogonal reactive handles for C-N and C-C/C-Heteroatom bond formation, respectively.

Application I: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[5][6] This reaction is instrumental in synthesizing aryl amines, a common structural motif in pharmaceuticals. A prime example of a drug class synthesized via this type of transformation is the selective serotonin reuptake inhibitors (SSRIs). For instance, Atomoxetine is synthesized by coupling an N-methylated 3-amino-3-phenylpropanol derivative with 2-fluorotoluene.[7]

The following is a representative protocol for the N-arylation of (S)-3-Amino-3-(4-bromophenyl)propan-1-ol with a generic aryl halide, based on established Buchwald-Hartwig conditions.

Amino_Alcohol (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Coupling Buchwald-Hartwig Amination (Toluene, 100°C) Amino_Alcohol->Coupling Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Coupling Pd_Catalyst Pd₂(dba)₃ Pd_Catalyst->Coupling Ligand XPhos Ligand->Coupling Base NaOtBu Base->Coupling Product N-Aryl Product Coupling->Product

Caption: Buchwald-Hartwig N-Arylation Workflow.

Protocol 2: Representative Buchwald-Hartwig N-Arylation

Materials:

  • (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

  • Aryl halide (e.g., 2-fluorotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.02 eq), XPhos (0.02-0.04 eq), and sodium tert-butoxide (1.4 eq). The tube is evacuated and backfilled with argon three times.

  • Reagent Addition: Add (S)-3-Amino-3-(4-bromophenyl)propan-1-ol (1.0 eq), the aryl halide (1.2 eq), and anhydrous toluene.

  • Reaction: The mixture is stirred and heated in an oil bath at 100-110 °C.

  • Monitoring: The reaction progress is monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel.

Causality and Expertise: The choice of ligand is critical for the success of the Buchwald-Hartwig reaction.[8] Bulky, electron-rich phosphine ligands like XPhos are highly effective as they promote both the oxidative addition of the aryl halide to the Pd(0) center and the final reductive elimination step to form the C-N bond.[9] A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, facilitating its coordination to the palladium center. The reaction is performed under inert conditions to prevent the oxidation and deactivation of the Pd(0) catalyst.

Application II: C-C Bond Formation via Suzuki-Miyaura Coupling

The bromophenyl moiety of the title compound is a prime substrate for Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction allows for the formation of a carbon-carbon bond between an aryl halide and an organoboron compound, typically a boronic acid or ester.[10][11] This opens up a vast chemical space for introducing diverse substituents at the 4-position of the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.

Amino_Alcohol (S)-3-Amino-3-(4-bromophenyl)propan-1-ol Coupling Suzuki-Miyaura Coupling (DME/Water, 80°C) Amino_Alcohol->Coupling Boronic_Acid Aryl Boronic Acid (Ar-B(OH)₂) Boronic_Acid->Coupling Pd_Catalyst Pd(PPh₃)₄ Pd_Catalyst->Coupling Base K₂CO₃ Base->Coupling Product Biaryl Product Coupling->Product

Caption: Suzuki-Miyaura C-C Coupling Workflow.

Protocol 3: Representative Suzuki-Miyaura Coupling

Materials:

  • (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Water

Procedure:

  • Reaction Setup: To a round-bottom flask, add (S)-3-Amino-3-(4-bromophenyl)propan-1-ol (1.0 eq), the arylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).

  • Solvent and Catalyst Addition: Add a 3:1 mixture of DME and water. Bubble argon through the solution for 15-20 minutes to degas the solvent. Add Pd(PPh₃)₄ (0.05 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 80-90 °C under an argon atmosphere.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate.

  • Extraction: Wash the mixture with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Expertise: The Suzuki coupling mechanism involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[12] The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[10] The use of a mixed solvent system like DME/water is common, as it helps to dissolve both the organic and inorganic reagents.

Conclusion

This compound is a strategically designed pharmaceutical intermediate that provides chemists with a robust platform for the synthesis of diverse and complex drug candidates. Its chiral amino alcohol core is a key pharmacophore, while the bromophenyl group unlocks a wide array of possibilities for molecular elaboration through modern cross-coupling chemistry. The protocols and principles outlined in this guide are intended to empower researchers to effectively utilize this building block, accelerating the discovery and development of new medicines.

References

  • PubChem . 3-amino-3-(3-bromophenyl)propan-1-ol. Available at: [Link]

  • Grokipedia . Buchwald–Hartwig amination. Available at: [Link]

  • PubChem . 3-Amino-4-bromophenol. Available at: [Link]

  • Wikipedia . Buchwald–Hartwig amination. Available at: [Link]

  • Chemistry LibreTexts . Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia . Ullmann condensation. Available at: [Link]

  • Google Patents. Method for preparing atomoxetine. US8299305B2.
  • YouTube . The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • ACS Green Chemistry Institute . Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal . Suzuki Coupling. Available at: [Link]

  • YouTube . Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available at: [Link]

  • YouTube . Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • Chemistry LibreTexts . Suzuki-Miyaura Coupling. Available at: [Link]

  • Google Patents. The synthetic method of the bromophenol of 3 amino 4. CN102060717B.
  • Organic Chemistry Portal . Ullmann Reaction. Available at: [Link]

  • PubMed . Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. Available at: [Link]

  • PubMed Central . Recent Advances in Asymmetric Catalysis Using p-Block Elements. Available at: [Link]

  • MDPI . Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available at: [Link]

  • PubMed . CuI-catalyzed coupling reaction of beta-amino acids or esters with aryl halides at temperature lower than that employed in the normal Ullmann reaction. Facile synthesis of SB-214857. Available at: [Link]

  • MDPI . Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Available at: [Link]

  • ResearchGate . ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Available at: [Link]

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Application Notes & Protocols: Reaction Mechanisms Involving 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Versatile Chiral Building Block

3-Amino-3-(4-bromophenyl)propan-1-ol is a trifunctional synthetic intermediate poised for significant applications in medicinal chemistry and materials science. Its structure is characterized by a primary alcohol, a primary amine, and a synthetically versatile aryl bromide. The presence of a stereocenter at the C-3 position further enhances its value, offering a scaffold for the synthesis of chiral ligands, catalysts, and pharmacologically active molecules.

This guide provides an in-depth exploration of the key reaction mechanisms involving this compound. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into its application. The protocols described herein are designed to be self-validating, with an emphasis on mechanistic understanding to empower researchers in their synthetic endeavors.

Section 1: Intramolecular Cyclization: Synthesis of 4-Aryl-azetidin-2-ones via Mitsunobu Reaction

The 1,3-amino alcohol motif is an ideal precursor for the synthesis of four-membered nitrogen-containing heterocycles, specifically azetidines. The intramolecular Mitsunobu reaction provides an elegant and efficient method for achieving this transformation. This reaction proceeds with a clean inversion of stereochemistry at the alcohol-bearing carbon, making it a powerful tool for stereoselective synthesis.[1][2][3]

Mechanistic Rationale

The Mitsunobu reaction converts a primary or secondary alcohol into a variety of functional groups using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2] The reaction's power lies in its ability to activate the alcohol's oxygen, turning it into an excellent leaving group.

The mechanism proceeds through several key steps:

  • Betaine Formation: Triphenylphosphine performs a nucleophilic attack on DEAD, forming a betaine intermediate.[2]

  • Alcohol Activation: The alcohol oxygen attacks the now-electrophilic phosphorus atom of the betaine. This step forms an oxyphosphonium salt, which is an excellent leaving group.

  • Intramolecular Sɴ2 Attack: The pendant amino group, acting as an internal nucleophile, attacks the carbon bearing the activated hydroxyl group. This Sɴ2 displacement occurs with complete inversion of configuration.

  • Ring Closure & Byproduct Formation: The cyclization yields the desired azetidine ring. The byproducts, triphenylphosphine oxide (TPPO) and the hydrazine derivative of DEAD, are also formed.[4]

Visualization: Intramolecular Mitsunobu Cyclization Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve this compound and PPh₃ in anhydrous THF cool Cool solution to 0 °C (Ice Bath) start->cool Stir add_dead Add DIAD/DEAD dropwise over 15-20 min cool->add_dead warm Allow to warm to RT and stir for 12-24h add_dead->warm monitor Monitor by TLC for consumption of starting material warm->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction Complete purify Purify by column chromatography (Silica gel, EtOAc/Hexanes) concentrate->purify characterize Characterize product (NMR, MS, IR) purify->characterize

Caption: Experimental workflow for the intramolecular Mitsunobu cyclization.

Detailed Protocol: Synthesis of 2-(4-bromophenyl)azetidine

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Equivalents
This compound230.101.01.0
Triphenylphosphine (PPh₃)262.291.51.5
Diisopropyl azodicarboxylate (DIAD)202.211.51.5
Anhydrous Tetrahydrofuran (THF)-10 mL-
Ethyl Acetate (EtOAc)---
Hexanes---

Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (230 mg, 1.0 mmol) and triphenylphosphine (393 mg, 1.5 mmol).

  • Dissolution: Add anhydrous THF (10 mL) and stir the mixture until all solids are dissolved.

  • Cooling: Cool the reaction vessel to 0 °C using an ice-water bath.

  • Reagent Addition: Add DIAD (0.30 mL, 1.5 mmol) dropwise to the stirred solution over 15 minutes. The formation of a white precipitate (triphenylphosphine oxide) is often an indicator of reaction progress.[5]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a 50:50 mixture of EtOAc/Hexanes. Stain with potassium permanganate to visualize both starting material and product.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF.

  • Purification: The resulting crude residue can be directly purified by flash column chromatography on silica gel. A gradient elution from 20% to 50% EtOAc in hexanes is typically effective for separating the azetidine product from triphenylphosphine oxide and the DIAD-hydrazine byproduct.

  • Characterization: Combine the product-containing fractions, concentrate in vacuo, and characterize the resulting oil or solid by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Palladium-Catalyzed Cross-Coupling: Modifying the Aryl Core

The 4-bromophenyl moiety is a prime handle for molecular elaboration via palladium-catalyzed cross-coupling reactions. This allows for the introduction of diverse substituents, including alkyl, aryl, and heteroaryl groups, which is a cornerstone of modern drug discovery. The Suzuki-Miyaura coupling is a particularly robust and widely used example.

Mechanistic Rationale

The Suzuki coupling involves the reaction of an organoboron species (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. The catalytic cycle is well-established:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate complex, transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Visualization: The Suzuki-Miyaura Catalytic Cycle

SuzukiCycle Pd0 Pd(0)L₂ ArPdBr R-Pd(II)L₂-Br Pd0->ArPdBr Oxidative Addition ArBr R-Br (Substrate) ArPdAr R-Pd(II)L₂-R' ArPdBr->ArPdAr Transmetalation ArBOH R'-B(OH)₂ Base Base (e.g., K₂CO₃) ArPdAr->Pd0 Reductive Elimination ArAr R-R' (Product)

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol: Suzuki Coupling with Phenylboronic Acid

Materials & Reagents

ReagentRoleAmount (mmol)Equivalents
This compoundSubstrate1.01.0
Phenylboronic AcidCoupling Partner1.21.2
Pd(PPh₃)₄ (Tetrakis)Catalyst0.050.05
Potassium Carbonate (K₂CO₃)Base2.02.0
1,4-Dioxane / Water (4:1)Solvent10 mL-

Procedure:

  • Preparation: In a reaction vial, combine this compound (230 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).

  • Solvent Addition: Add the 1,4-dioxane/water solvent mixture (10 mL).

  • Degassing: Seal the vial and degas the mixture by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours.

  • Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the formation of the more non-polar biphenyl product.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product via flash column chromatography (silica gel, gradient of methanol in dichloromethane) to yield the desired 3-amino-3-(biphenyl-4-yl)propan-1-ol.

Section 3: Further Synthetic Transformations

The bifunctional nature of the title compound allows for selective reactions at either the amino or hydroxyl group, provided appropriate protecting group strategies are employed.

  • N-Functionalization: The primary amine can readily undergo acylation with acyl chlorides or anhydrides, or reductive amination with aldehydes and ketones to form secondary amines.

  • O-Functionalization: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using standard reagents (e.g., PCC, DMP for the aldehyde; Jones or TEMPO for the acid). It can also be converted to ethers via Williamson ether synthesis after deprotonation with a strong base.

These transformations, combined with the cyclization and cross-coupling reactions detailed above, underscore the immense synthetic potential of this compound as a versatile starting material for complex molecule synthesis.

References

  • Mitsunobu Reaction. Organic Chemistry Portal. (2019). [Link]

  • Mitsunobu reaction. Wikipedia. [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health (NIH). [Link]

  • Mitsunobu Reaction. Chem-Station International Edition. (2014). [Link]

  • Mitsunobu reaction. Organic Synthesis. [Link]

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Application Note & Protocols: Selective Functionalization of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(4-bromophenyl)propan-1-ol is a bifunctional molecule featuring a primary aliphatic amine and a primary alcohol. This structural motif is a valuable building block in medicinal chemistry and materials science, offering two distinct points for chemical modification. The ability to selectively functionalize either the amino or the hydroxyl group is crucial for the synthesis of complex target molecules, such as pharmaceutical intermediates and functionalized polymers. This document provides a comprehensive guide to the strategic and selective functionalization of this compound, detailing the underlying chemical principles and providing actionable laboratory protocols.

The inherent nucleophilicity of both the amino and hydroxyl groups presents a challenge in achieving chemoselectivity. Generally, the amino group is a stronger nucleophile than the hydroxyl group under neutral or basic conditions, which can be exploited for selective N-functionalization.[1][2] Conversely, by modulating the reaction conditions, such as employing an acidic medium to protonate the amine, the hydroxyl group can be targeted for O-functionalization.[3] This guide will explore both direct selective functionalization and strategies involving protecting groups to achieve the desired chemical transformations.

Understanding the Reactivity Landscape

The selective functionalization of this compound hinges on the differential reactivity of its amino and hydroxyl groups.

  • Amino Group (-NH₂): A primary amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. It readily reacts with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.[1][4]

  • Hydroxyl Group (-OH): A primary alcohol is also nucleophilic but generally less so than a primary amine.[2][5] Its reactivity can be enhanced by deprotonation to form an alkoxide or by using acid catalysis to activate the electrophile.

The key to selectivity lies in exploiting these intrinsic differences in reactivity or by temporarily masking one of the functional groups with a protecting group.

Caption: Decision workflow for functionalizing this compound.

Part 1: Selective Functionalization of the Amino Group

Due to the higher nucleophilicity of the amine, selective N-functionalization can often be achieved directly without the need to protect the hydroxyl group.

N-Acylation

The formation of an amide bond via N-acylation is a common and robust transformation. This can be achieved using various acylating agents.

Principle: In a competitive reaction, the more nucleophilic amine will preferentially attack the electrophilic carbonyl carbon of the acylating agent. The reaction is often performed in the presence of a non-nucleophilic base to neutralize the acid byproduct.[4]

Protocol: N-Acetylation with Acetyl Chloride

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq) or pyridine (1.2 eq), to the solution and stir for 10 minutes.

  • Acylation: Slowly add acetyl chloride (1.1 eq) dropwise to the cooled solution.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield N-(1-(4-bromophenyl)-3-hydroxypropyl)acetamide.

Reagent/ParameterCondition/AmountPurpose
SolventDichloromethane (DCM)Aprotic solvent to dissolve reactants.
BaseTriethylamine (TEA)Scavenges HCl byproduct.[4]
Acylating AgentAcetyl ChlorideProvides the acetyl group.
Temperature0 °C to Room Temp.Controls reaction rate.
Work-upSat. aq. NaHCO₃Neutralizes excess acid.
N-Alkylation

Selective N-alkylation can be more challenging due to the potential for over-alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[1][6] Reductive amination or the use of specific alkylating agents under controlled conditions can achieve mono-alkylation. A method for selective mono-N-alkylation of 3-amino alcohols involves chelation with 9-BBN.[7]

Principle: Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding amine. This method provides good control over the degree of alkylation.

Protocol: N-Benzylation via Reductive Amination

  • Imine Formation: Dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the solution to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to yield 3-(benzylamino)-3-(4-bromophenyl)propan-1-ol.

Part 2: Selective Functionalization of the Hydroxyl Group

To achieve selective O-functionalization, the greater nucleophilicity of the amino group must be suppressed. This is typically accomplished by performing the reaction under acidic conditions.[3]

O-Acylation

Principle: In an acidic medium, the amino group is protonated to form an ammonium salt (-NH₃⁺). This protonation renders the nitrogen lone pair unavailable for nucleophilic attack, thereby deactivating the amino group. The hydroxyl group, being less basic, remains largely unprotonated and can react with the acylating agent.[3]

Protocol: O-Acetylation with Acetic Anhydride under Acidic Conditions

  • Dissolution: Dissolve this compound (1.0 eq) in trifluoroacetic acid (TFA) at 0 °C.

  • Acylation: Add acetic anhydride (1.5 eq) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature for 6-8 hours. Monitor the reaction by TLC.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography to obtain 3-amino-3-(4-bromophenyl)propyl acetate.

Reagent/ParameterCondition/AmountPurpose
Solvent/CatalystTrifluoroacetic Acid (TFA)Protonates the amine, deactivating it.[3]
Acylating AgentAcetic AnhydrideProvides the acetyl group.
Temperature0 °C to Room Temp.Controls reaction rate.
Work-upSat. aq. NaHCO₃Neutralizes the acidic medium.

Part 3: Orthogonal Protecting Group Strategy

For more complex syntheses requiring sequential functionalization of both the amino and hydroxyl groups, an orthogonal protecting group strategy is indispensable.[8][9] This involves protecting one group while the other is modified, followed by deprotection and subsequent functionalization of the first group.

Caption: Workflow for sequential functionalization using an orthogonal protecting group strategy.

Protection of the Amino Group

The tert-butyloxycarbonyl (Boc) group is a common and versatile protecting group for amines.[10] It is stable to a wide range of reaction conditions but can be readily removed under acidic conditions.

Protocol: N-Boc Protection

  • Reaction Setup: Dissolve this compound (1.0 eq) in a 1:1 mixture of THF and water.

  • Base and Reagent Addition: Add sodium bicarbonate (NaHCO₃, 2.0 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

  • Reaction: Stir the mixture vigorously at room temperature overnight.

  • Work-up: Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc protected amino alcohol, which is often pure enough for the next step.

Functionalization of the Hydroxyl Group

With the amino group protected, the hydroxyl group can be functionalized under standard conditions. For example, O-alkylation can be performed using a Williamson ether synthesis.

Protocol: O-Benzylation of N-Boc Protected Amino Alcohol

  • Deprotonation: Dissolve the N-Boc protected amino alcohol (1.0 eq) in anhydrous THF at 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Alkylation: After gas evolution ceases (approx. 30 min), add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction carefully with water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify by column chromatography to yield the N-Boc, O-benzyl protected compound.

Deprotection of the Amino Group

The Boc group can be removed with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.

Protocol: N-Boc Deprotection

  • Reaction: Dissolve the N-Boc protected compound in a 1:1 mixture of DCM and TFA at room temperature.

  • Monitoring: Stir for 1-2 hours, monitoring the reaction by TLC.

  • Work-up: Remove the solvent and excess TFA under reduced pressure. The resulting product is the TFA salt of the free amine. This can be neutralized with a base if the free amine is required for the next step.

Following deprotection, the now-free amino group can be functionalized as described in Part 1.

Conclusion

The selective functionalization of this compound is a versatile process that can be tailored to achieve a wide range of chemical derivatives. By understanding the relative reactivities of the amino and hydroxyl groups and by judiciously choosing reaction conditions and/or protecting groups, researchers can effectively control the outcome of their synthetic endeavors. The protocols provided herein serve as a robust starting point for the development of novel compounds for applications in drug discovery and materials science.

References

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  • Huang, K., et al. (2010). Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. Chemical Communications, 46(39), 7349-7351. [Link]

  • Kantam, M. L., et al. (2006). Note Efficient chemoselective liquid phase acylation of amines, alcohols and bifunctional compounds over ZSM-35. Indian Journal of Chemistry, 45B, 1508-1511. [Link]

  • Shee, J., et al. (2021). Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles. Angewandte Chemie International Edition, 60(42), 22818-22825. [Link]

  • Sahoo, J., et al. (2024). Factors Governing Chemoselectivity in Alkanolamines: A Panoramic Overview. European Journal of Organic Chemistry. [Link]

  • de la Hoz, A., et al. (2001). Microwave-Promoted Transformations: Fast and Chemoselective N-Acylation of Amino Alcohols Using Catalytic Amounts of Dibutyltin Oxide. Influence of the Power Output and the Nature of the Acylating Agent on the Selectivity. The Journal of Organic Chemistry, 66(13), 4669-4673. [Link]

  • Zhang, Z., et al. (2021). Regioselective Radical Amino-Functionalizations of Allyl Alcohols via Dual Catalytic Cross-Coupling. ACS Catalysis, 11(6), 3473-3477. [Link]

  • University of Wisconsin. (n.d.). Protecting Groups. [Link]

  • Bar-Haim, G., & Kol, M. (2004). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. Organic Letters, 6(20), 3549-3551. [Link]

  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis. [Link]

  • ResearchGate. (2011). Alkylation of amino alcohol/amino acids with alcohols under catalytic hydrogenation conditions. [Link]

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  • LibreTexts Chemistry. (2024). 24.7: Reactions of Amines. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Willingdon College, Sangli. (n.d.). Protection and deprotection. [Link]

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  • SynArchive. (n.d.). Protecting Groups List. [Link]

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  • Wang, Y., et al. (2022). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. Journal of Agricultural and Food Chemistry, 70(42), 13611-13618. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Endocannabinoid System as a Master Regulator

The endocannabinoid system (ECS) is a ubiquitous and influential neuromodulatory system that plays a critical role in regulating a vast array of physiological processes within the central nervous system (CNS). Its core components include cannabinoid receptors, primarily CB1 and CB2; endogenous lipid-based neurotransmitters known as endocannabinoids (e.g., anandamide and 2-arachidonoylglycerol); and the enzymes responsible for their synthesis and degradation. The strategic manipulation of this system with exogenous and synthetic compounds offers a powerful toolkit for neuroscience researchers to dissect neural circuit function, investigate disease mechanisms, and explore novel therapeutic avenues for neurological and psychiatric disorders.

This guide provides in-depth application notes and detailed protocols for utilizing two major classes of ECS-modulating compounds: synthetic cannabinoid receptor agonists and metabolic enzyme inhibitors. We will explore their application in studying synaptic plasticity and in cellular models of neuroinflammation, providing researchers with the foundational knowledge and practical steps to integrate these powerful tools into their research.

Application Note 1: Interrogating Synaptic Plasticity with a Synthetic CB1 Receptor Agonist

Scientific Rationale

Cannabinoid receptors are highly expressed in the hippocampus, a brain region crucial for learning and memory.[1] The CB1 receptor, in particular, is densely located on presynaptic terminals of both excitatory and inhibitory neurons. Its activation typically leads to a reduction in neurotransmitter release.[2][3] This mechanism is a cornerstone of several forms of synaptic plasticity, including long-term depression (LTD), a long-lasting reduction in the efficacy of synaptic transmission. By applying a selective CB1 receptor agonist, researchers can mimic endocannabinoid signaling to induce and study the mechanisms of LTD, providing insights into how synaptic connections are weakened and remodeled.[1][2]

The synthetic cannabinoid agonist WIN 55,212-2 is a potent and widely used tool for this purpose.[3][4] It robustly activates CB1 receptors, leading to a suppression of neurotransmitter release that is sufficient to induce LTD.[2][5] Studying this process allows for the investigation of molecular cascades involved in memory formation and synaptic integration.

Visualization: CB1-Mediated Presynaptic Inhibition

The following diagram illustrates the signaling pathway initiated by a CB1 agonist at a presynaptic terminal, leading to reduced neurotransmitter release.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal WIN WIN 55,212-2 (Agonist) CB1 CB1 Receptor WIN->CB1 Binds & Activates Gi Gi/o Protein CB1->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Ca Ca2+ Channel Gi->Ca Inhibits Vesicle Synaptic Vesicle (Glutamate) Ca->Vesicle Triggers Fusion Release Neurotransmitter Release Vesicle->Release Receptor Glutamate Receptors Release->Receptor Activates

Caption: CB1 receptor activation by an agonist inhibits presynaptic Ca2+ channels.

Experimental Protocol: Induction of LTD in Hippocampal Slices

This protocol describes how to induce and measure CB1-dependent LTD in the CA1 region of acute hippocampal slices using extracellular field potential recordings.

Materials:

  • Compound: WIN 55,212-2 (Tocris Bioscience or equivalent)

  • Antagonist (for control): SR141716A (AM251) (Tocris Bioscience or equivalent)

  • Animals: Young adult Sprague Dawley rats (P18-27)[5]

  • Solutions: See Table 1 for compositions.

  • Equipment: Vibrating microtome, slice chamber, recording chamber (submerged or interface), amplifier, digitizer, stimulation and recording electrodes, perfusion system.

Table 1: Solution Compositions for Electrophysiology

Solution TypeComponentConcentration (mM)
Cutting Solution Sucrose215
Glucose20
NaHCO₃26
MgCl₂4
MgSO₄4
NaH₂PO₄1.6
KCl2.5
CaCl₂1
Artificial CSF (aCSF) NaCl124
KCl2.5
NaH₂PO₄1.2
MgSO₄1.2
CaCl₂2.5
NaHCO₃26
Glucose10

All solutions should be continuously bubbled with 95% O₂ / 5% CO₂.

Step-by-Step Methodology:

  • Slice Preparation:

    • Anesthetize the rat according to approved institutional animal care guidelines.

    • Rapidly decapitate and dissect the brain, placing it in ice-cold, oxygenated cutting solution.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibrating microtome.

    • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for 30 minutes, then maintain at room temperature for at least 1 hour before recording.[5]

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at a rate of 2-3 mL/min at 30-32°C.

    • Place a stimulation electrode in the Stratum Radiatum to activate Schaffer collateral pathways and a recording electrode in the Stratum Radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

    • Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximum response.

  • Baseline Recording:

    • Deliver single stimuli every 20 seconds (0.05 Hz) and record stable baseline fEPSP responses for at least 20 minutes. The baseline should not drift by more than 5%.

  • LTD Induction and Data Acquisition:

    • Switch the perfusion to aCSF containing 5 µM WIN 55,212-2.[5][6]

    • Continue recording at 0.05 Hz. Bath application of the agonist will cause a gradual depression of the fEPSP slope/amplitude.

    • After 25 minutes of WIN 55,212-2 application, switch the perfusion back to standard aCSF. To ensure the effect is mediated by CB1 activation and not desensitization, some protocols follow the agonist with an antagonist like 5 µM AM251.[6]

    • Continue to record the fEPSP for at least 60-80 minutes post-agonist application to confirm that the depression is stable and long-lasting.

  • Self-Validating Controls (Trustworthiness):

    • Vehicle Control: In a separate set of slices, perform the entire protocol but apply the vehicle (e.g., DMSO) instead of WIN 55,212-2 to ensure the recording is stable and the vehicle has no effect.

    • Antagonist Control: Pre-incubate slices with a CB1 antagonist (e.g., 1-5 µM AM251) for 15-20 minutes before co-applying WIN 55,212-2.[3] A successful blockade of the depression confirms the effect is CB1 receptor-mediated.

Expected Results and Data Analysis:

  • Application of WIN 55,212-2 should induce a significant, stable depression of the fEPSP slope, typically to 60-70% of the initial baseline value, which persists after washout of the drug.

  • Quantify the magnitude of LTD by averaging the fEPSP slope from 50-60 minutes post-induction and normalizing it to the 20-minute baseline period.

  • Present data as a time-course plot of the normalized fEPSP slope versus time.

Application Note 2: Evaluating Neuroprotective Effects of a FAAH Inhibitor in a Cellular Neuroinflammation Model

Scientific Rationale

Neuroinflammation, characterized by the activation of glial cells like microglia, is a key pathological feature of many neurodegenerative diseases.[7][8] Activated microglia release pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α), which can be toxic to neurons.[9] The endocannabinoid anandamide (AEA) has potent anti-inflammatory properties. Its signaling is terminated by the enzyme Fatty Acid Amide Hydrolase (FAAH).[10]

Inhibiting FAAH with a selective compound, such as URB597, prevents AEA degradation, leading to elevated endogenous AEA levels.[11][12] This enhancement of endocannabinoid tone can suppress microglial activation, reduce the production of pro-inflammatory molecules, and protect neurons from inflammatory damage.[13][14] This application note provides a framework for testing the anti-inflammatory and neuroprotective efficacy of a FAAH inhibitor in an in vitro model using lipopolysaccharide (LPS) to induce an inflammatory response in microglial cells.[9][15]

Visualization: Experimental Workflow

The diagram below outlines the workflow for assessing the anti-inflammatory effects of a FAAH inhibitor on LPS-stimulated microglial cells.

cluster_workflow In Vitro Neuroinflammation Workflow cluster_assays Endpoint Assays A 1. Culture BV-2 Microglial Cells B 2. Pre-treat with URB597 or Vehicle A->B C 3. Stimulate with LPS (100 ng/mL) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant & Lyse Cells D->E F Griess Assay (Nitric Oxide) E->F Supernatant G ELISA (TNF-α) E->G Supernatant H MTT Assay (Cell Viability) E->H Remaining Cells

Caption: Workflow for assessing FAAH inhibitor effects in a cell culture model.

Experimental Protocol: Assessing Anti-inflammatory Activity

This protocol details the use of the murine microglial cell line, BV-2, to model neuroinflammation and test the efficacy of the FAAH inhibitor URB597.

Materials:

  • Cells: BV-2 murine microglial cell line

  • Reagents: URB597 (Cayman Chemical or equivalent), Lipopolysaccharide (LPS, from E. coli O111:B4), DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, PBS.

  • Assay Kits: Griess Reagent System (Promega or equivalent), Mouse TNF-α ELISA Kit (R&D Systems, eBioscience, or equivalent), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (Sigma-Aldrich).

  • Equipment: Cell culture incubator (37°C, 5% CO₂), 96-well plates, plate reader.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of culture medium.

    • Allow cells to adhere and grow for 24 hours in the incubator.

  • Compound Treatment:

    • Prepare stock solutions of URB597 in DMSO. The final DMSO concentration in the culture should be ≤ 0.1%.

    • Pre-treat the cells by replacing the medium with fresh medium containing various concentrations of URB597 (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.[16]

  • Inflammatory Challenge:

    • After the pre-treatment period, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.[16] Do not add LPS to the "untreated control" wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

Table 2: Experimental Groups for 96-Well Plate Layout

GroupURB597LPS (100 ng/mL)Purpose
Control No (Vehicle)NoBaseline cell health and mediator release
LPS Only No (Vehicle)YesPositive control for inflammation
URB597 Only Yes (Test Conc.)NoTest for compound toxicity/baseline effects
URB597 + LPS Yes (Test Conc.)YesTest for anti-inflammatory effect
Each condition should be performed in triplicate or quadruplicate.
  • Endpoint Assays (Performed after 24h incubation):

    • A. Nitric Oxide (NO) Production - Griess Assay:

      • Carefully collect 50 µL of cell culture supernatant from each well and transfer to a new 96-well plate.

      • Prepare a nitrite standard curve according to the kit manufacturer's instructions.[17]

      • Add 50 µL of the Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each sample and standard well.[17][18]

      • Incubate for 10-15 minutes at room temperature, protected from light.[17][19]

      • Measure the absorbance at 540 nm using a plate reader.[18][20] Calculate NO₂⁻ concentration from the standard curve.

    • B. TNF-α Secretion - ELISA:

      • Use another 50-100 µL of supernatant for the TNF-α ELISA.

      • Follow the manufacturer's protocol for the sandwich ELISA kit.[21][22][23] This typically involves adding the supernatant to an antibody-coated plate, followed by a detection antibody, a substrate, and a stop solution.

      • Measure the absorbance at 450 nm.[23] Calculate TNF-α concentration from a standard curve.

    • C. Cell Viability - MTT Assay:

      • After collecting the supernatant, add 100 µL of fresh medium and 10 µL of MTT stock solution (5 mg/mL in PBS) to the remaining cells in the original plate.[24]

      • Incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

      • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

      • Shake the plate for 10 minutes and measure the absorbance at 570 nm. Cell viability is proportional to the absorbance.

Expected Results and Data Analysis:

  • Griess & ELISA: LPS treatment should significantly increase NO and TNF-α levels compared to the control. Effective concentrations of URB597 should significantly reduce these LPS-induced increases.

  • MTT Assay: Neither LPS at this concentration nor URB597 should significantly reduce cell viability. This control is crucial to ensure that the reduction in inflammatory mediators is due to an anti-inflammatory effect and not simply cell death.

  • Normalize the data from the URB597 + LPS group to the "LPS Only" group (set to 100%) to express the results as a percentage of inhibition.

References

  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020-06-04). NCBI. Available from: [Link]

  • Elabscience® Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. Elabscience. Available from: [Link]

  • Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2017). MDPI. Available from: [Link]

  • Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. (2012). PMC - PubMed Central. Available from: [Link]

  • Can any one suggest the exact protocol for NO assay using Griess reagent? Do I have to use colorless media for plating the cells? (2013-02-05). ResearchGate. Available from: [Link]

  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. (2020-09). NCBI - NIH. Available from: [Link]

  • Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. Available from: [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available from: [Link]

  • Assessment of cell viability in primary neuronal cultures. (2008-07). PubMed - NIH. Available from: [Link]

  • Mechanism of cannabinoid effects on long-term potentiation and depression in hippocampal CA1 neurons. (1999). PubMed. Available from: [Link]

  • Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. (2020). MDPI. Available from: [Link]

  • 2.7. LPS-Induced Neuroinflammation Model and In Vivo Gene Silencing. (2016-01-06). Bio-protocol. Available from: [Link]

  • Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. (2022-08-26). PMC. Available from: [Link]

  • Mechanism of Cannabinoid Effects on Long-Term Potentiation and Depression in Hippocampal CA1 Neurons. (1999-10-01). PMC - PubMed Central. Available from: [Link]

  • CB1 receptor-mediated inhibitory LTD triggers presynaptic remodeling via protein synthesis and ubiquitination. (2020-01-09). bioRxiv. Available from: [Link]

  • Mechanisms of Cannabinoid Inhibition of GABAA Synaptic Transmission in the Hippocampus. (2000-04-01). Journal of Neuroscience. Available from: [Link]

  • FAAH Inhibition Counteracts Neuroinflammation via Autophagy Recovery in AD Models. (2023). MDPI. Available from: [Link]

  • Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies. (2023). PubMed. Available from: [Link]

  • Pharmacological blockade of fatty acid amide hydrolase (FAAH) by URB597 improves memory and changes the phenotype of hippocampal microglia despite ethanol exposure. (2019). ResearchGate. Available from: [Link]

  • CB1 receptor-dependent and -independent inhibition of excitatory postsynaptic currents in the hippocampus by WIN 55212-2. (2008). NIH. Available from: [Link]

  • LPS induced Neuroinflammation Modeling & Pharmacodynamics Service. Creative Biolabs. Available from: [Link]

  • (a) Experimental protocol for lipopolysaccharide (LPS)-induced systemic inflammation. ResearchGate. Available from: [Link]

  • Electrically evoked acetylcholine release from hippocampal slices is inhibited by the cannabinoid receptor agonist, WIN 55212-2, and is potentiated by the cannabinoid antagonist, SR 141716A. (1996). PubMed. Available from: [Link]

  • CB1-receptor-mediated inhibitory LTD triggers presynaptic remodeling via protein synthesis and ubiquitination. (2020-09-09). eLife. Available from: [Link]

  • In vitro FAAH inhibition by selected heterocyclic N-carboxamide analogues in rat brain homogenates. (2020). ResearchGate. Available from: [Link]

  • URB597 Administration decreases neuroinflammation and promotes autophagy in Alzheimer's disease models. (2023). Tesi di dottorato. Available from: [Link]

  • Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells. (2018). MDPI. Available from: [Link]

  • Assessing neuroinflammation in vitro in a microglial model: advancing cannabinoid-based therapeutic insights. (2025-03-28). F1000Research. Available from: [Link]

  • Long-Term Treatment with Cannabidiol-Enriched Cannabis Extract Induces Synaptic Changes in the Adolescent Rat Hippocampus. (2022). MDPI. Available from: [Link]

  • Cannabinoid Modulation of the Stressed Hippocampus. (2015). Frontiers. Available from: [Link]

  • Preclinical investigation in FAAH inhibition as a neuroprotective therapy for frontotemporal dementia using TDP-43 transgenic male mice. (2022). PMC - PubMed Central. Available from: [Link]

  • Cannabinoids promote embryonic and adult hippocampus neurogenesis and produce anxiolytic- and antidepressant-like effects. (2005-10-10). PMC - PubMed Central. Available from: [Link]

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Troubleshooting & Optimization

Common side products and impurities in the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights grounded in established chemical principles.

Introduction: A Two-Step Synthetic Approach

The synthesis of this compound is most commonly achieved through a robust two-step process. This pathway involves an initial Mannich reaction to construct the β-amino ketone backbone, followed by a chemoselective reduction of the ketone to the desired 1,3-amino alcohol. Understanding the nuances of each step is critical to maximizing yield and purity.

Visualizing the Synthetic Pathway

Synthetic_Pathway cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Ketone Reduction 4-Bromoacetophenone 4-Bromoacetophenone Beta-Amino_Ketone 3-Amino-3-(4-bromophenyl)propan-1-one 4-Bromoacetophenone->Beta-Amino_Ketone C-C bond formation Formaldehyde Formaldehyde Formaldehyde->Beta-Amino_Ketone Ammonia Ammonia Ammonia->Beta-Amino_Ketone Final_Product This compound Beta-Amino_Ketone->Final_Product Reduction NaBH4 Sodium Borohydride (NaBH4) NaBH4->Final_Product

Caption: Synthetic route to this compound.

Part 1: The Mannich Reaction - Synthesis of the β-Amino Ketone Intermediate

The Mannich reaction is a three-component condensation that forms the carbon skeleton of our target molecule.[1][2] It involves the aminoalkylation of an acidic proton of a carbonyl compound, in this case, 4-bromoacetophenone, with formaldehyde and ammonia.

Frequently Asked Questions & Troubleshooting

Q1: My Mannich reaction has a low yield or failed completely. What are the likely causes?

A1: Low yields in Mannich reactions are common and can often be traced back to a few key factors. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation & Causality Recommended Solution
Poor Reagent Quality Paraformaldehyde can polymerize over time, reducing its reactivity. Ammonium salts can absorb moisture.Use fresh, high-quality paraformaldehyde and ensure your ammonium salt (e.g., NH₄Cl) is dry.
Incorrect pH The reaction is typically acid-catalyzed. The pH needs to be optimal for the formation of the electrophilic iminium ion from formaldehyde and ammonia, and for the enolization of the ketone.If using an ammonium salt, the reaction is typically run without additional acid. If starting with aqueous ammonia, a catalytic amount of acid (e.g., HCl) may be necessary. Monitor and adjust the pH to be weakly acidic (pH 4-5).
Suboptimal Temperature The reaction often requires heating to proceed at a reasonable rate.Experiment with a temperature range, for example, from 60°C to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Insufficient Reaction Time Mannich reactions can be slow.Ensure the reaction is allowed to proceed for a sufficient duration, which can range from a few hours to overnight.[3]

Q2: I'm observing significant side product formation. What are these impurities and how can I minimize them?

A2: The primary side product of concern in this specific Mannich reaction is the bis-Mannich product .

  • Bis-Mannich Product: The initial product, 3-amino-3-(4-bromophenyl)propan-1-one, is a secondary amine and can react again with formaldehyde and another molecule of 4-bromoacetophenone.[4]

Side Product Formation Mechanism Mitigation Strategies
Bis-Mannich Adduct The secondary amine of the product is more nucleophilic than ammonia and can compete for the iminium ion intermediate.Use a molar excess of the ammonium salt relative to the 4-bromoacetophenone. This shifts the equilibrium towards the formation of the desired primary amine product. Careful control of stoichiometry is crucial.[3]
Self-Condensation of Ketone 4-Bromoacetophenone can undergo self-aldol condensation under acidic or basic conditions, although this is less common in the presence of the more reactive formaldehyde.Maintain a weakly acidic pH and a moderate reaction temperature to disfavor this pathway.
Visualizing the Formation of the Bis-Mannich Side Product

Bis_Mannich_Formation Product 3-Amino-3-(4-bromophenyl) propan-1-one Bis_Mannich_Product Bis-Mannich Adduct Product->Bis_Mannich_Product Reacts with another iminium ion Iminium_Ion Iminium Ion (from Formaldehyde + Ammonia) Iminium_Ion->Bis_Mannich_Product

Caption: Formation of the bis-Mannich side product.

Protocol 1: Synthesis of 3-Amino-3-(4-bromophenyl)propan-1-one Hydrochloride

This protocol is adapted from established procedures for Mannich reactions with acetophenones.[5]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromoacetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and ammonium chloride (1.1 eq.) in ethanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 4-8 hours.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • If a precipitate has formed, cool the mixture further in an ice bath to maximize crystallization.

    • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol to remove unreacted starting materials.

    • The crude product is the hydrochloride salt of the β-amino ketone. It can be purified by recrystallization from an appropriate solvent system, such as ethanol/water or methanol.

Part 2: Reduction of the β-Amino Ketone to this compound

The second step is the chemoselective reduction of the ketone functionality to an alcohol. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature and selectivity for aldehydes and ketones over other functional groups.[6][7]

Frequently Asked Questions & Troubleshooting

Q1: My reduction reaction is incomplete, and I still see the starting β-amino ketone on my TLC plate. What should I do?

A1: Incomplete reduction is a common issue that can often be resolved by adjusting the reaction conditions.

Potential Cause Explanation & Causality Recommended Solution
Insufficient Reducing Agent One mole of NaBH₄ can theoretically reduce four moles of a ketone. However, NaBH₄ can also react with protic solvents like methanol or ethanol, leading to its decomposition.Use a molar excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to ensure complete reduction.[8]
Low Reaction Temperature While the reaction is often performed at 0°C to control exothermicity, some less reactive ketones may require a higher temperature for the reaction to go to completion.After the initial addition of NaBH₄ at 0°C, allow the reaction to warm to room temperature and stir for an extended period (1-3 hours). Monitor by TLC.
Decomposition of NaBH₄ NaBH₄ is unstable in acidic conditions and reacts with protic solvents.Ensure the reaction medium is not acidic. The reduction is often carried out in methanol or ethanol at a controlled temperature.

Q2: I've isolated my product, but the yield is low after purification. Where could my product be lost?

A2: Product loss can occur during the workup and purification stages. The amphiphilic nature of amino alcohols can sometimes complicate extraction and isolation.

Issue Explanation & Causality Recommended Solution
Emulsion during Extraction The product can act as a surfactant, leading to the formation of emulsions during aqueous workup, making phase separation difficult.Use a brine wash to break up emulsions. If necessary, filter the mixture through a pad of celite.
Product Solubility in Aqueous Layer The protonated form of the amino alcohol is highly water-soluble.Ensure the aqueous layer is made sufficiently basic (pH > 10) with NaOH or K₂CO₃ before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane). This deprotonates the amine, increasing its solubility in the organic phase.
Co-precipitation with Salts During workup, inorganic salts can precipitate and trap the product.After extraction, ensure the organic layer is thoroughly dried (e.g., with anhydrous Na₂SO₄ or MgSO₄) before concentrating.

Q3: My final product shows two spots on the TLC plate, even after purification. What could this be?

A3: The reduction of the β-amino ketone creates a new stereocenter at the carbon bearing the hydroxyl group. Therefore, the product is a mixture of diastereomers (syn and anti), which may be separable by chromatography.[9][10]

  • Diastereomers: The hydride can attack the planar carbonyl group from either face, leading to two possible stereoisomers. The ratio of these diastereomers can be influenced by the reducing agent and reaction conditions.

Protocol 2: Reduction of 3-Amino-3-(4-bromophenyl)propan-1-one
  • Reaction Setup: Dissolve the β-amino ketone hydrochloride (1.0 eq.) in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0°C in an ice bath.

  • Reduction: Slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution. Foaming may occur due to the evolution of hydrogen gas. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Isolation:

    • Carefully quench the reaction by the slow addition of water at 0°C.

    • Remove the methanol under reduced pressure.

    • Add water and make the solution basic (pH > 10) with 1M NaOH.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or toluene) or by column chromatography on silica gel.

Part 3: Analytical Characterization

Proper characterization of the starting materials, intermediates, and the final product is essential for a successful synthesis.

Technique Purpose Expected Observations
TLC Monitor reaction progress and assess purity.The product, being more polar than the starting ketone, will have a lower Rf value.
¹H NMR Confirm the structure of the product.Disappearance of the ketone carbonyl and the appearance of a new methine proton (CH-OH) signal. The protons of the -CH₂-CH₂-OH moiety will show characteristic splitting patterns.
¹³C NMR Confirm the structure and identify impurities.Disappearance of the ketone carbonyl signal (~200 ppm) and the appearance of a new carbon signal for the CH-OH group (~60-70 ppm).
HPLC Assess purity and potentially separate diastereomers.A reversed-phase HPLC method can be developed to quantify the purity of the final product.[11]
Mass Spec. Confirm the molecular weight of the product.The mass spectrum should show the molecular ion peak corresponding to the product's molecular weight.

References

  • Directed Reduction of β-Amino Ketones to Syn or Anti 1,3-Amino Alcohol Deriv
  • Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride. (2025). BenchChem.
  • Enantio- and Diastereoselective Mannich Reactions of ß-Dicarbonyls by Second Stage Diastereoconvergent Crystalliz
  • Verkade, J. M. M., et al. (2015). Enantio- and diastereoselective synthesis of γ-amino alcohols.
  • Recent progress in the chemistry of β-aminoketones. (2022). RSC Publishing.
  • Xiong, Y., et al. (2026). Enantioselective Mannich Reactions of γ,δ-Unsaturated β-Keto Esters and Application in the Synthesis of β'-Amino enones, 2. Organic Letters.
  • Mannich Reaction. (n.d.). Chemistry Steps.
  • Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup. (2025). BenchChem.
  • Technical Support Center: Mannich Reaction for β-Amino Ketone Synthesis. (n.d.). BenchChem.
  • Mannich reaction. (n.d.). Wikipedia.
  • reduction of carbonyl compounds using sodium tetrahydridobor
  • Sodium Borohydride. (n.d.). Common Organic Chemistry.
  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry.
  • Application Notes and Protocols: Experimental Procedure for the Mannich Reaction with Acetophenone. (2025). BenchChem.
  • Cytotoxic activities of mono and bis Mannich bases derived from acetophenone against Renca and Jurk
  • Mannich Reaction. (n.d.). Thermo Fisher Scientific - SA.
  • Mannich Reaction. (n.d.). Alfa Chemistry.
  • 3-[(4-Bromobenzyl)amino]-1-propanol. (n.d.). PubChem.
  • 787615-14-9|this compound. (n.d.). BLDpharm.
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  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. (n.d.). Chemistry Steps.
  • Purification: How To. (n.d.). University of Rochester, Department of Chemistry.
  • 19.3: Reductions using NaBH4, LiAlH4. (2020). Chemistry LibreTexts.
  • Figure S2. 1 H NMR spectra of 3-bromo-propan-1-ol (black) and... (n.d.).
  • Mannich reaction. (2020). L.S.College, Muzaffarpur.
  • Crystallization of amino acid. (n.d.).
  • Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. (n.d.).
  • 3-(4-Bromophenyl)propan-1-ol. (n.d.). PubChem.
  • The Mannich Reaction. (n.d.). Master Organic Chemistry.
  • Application Notes and Protocols for the Purification of Tertiary Amino Alcohols. (2025). BenchChem.
  • Sodium borohydride, Sodium tetrahydrobor
  • Mannich Reaction of Acetophenone, Aromatic Aldehydes and Aromatic Amines Catalyzed by Tungstophosphoric Acid in Water. (2025).
  • 1,3-amino alcohol synthesis by hydroxyl
  • Development and validation of an HPLC method for determination of 3-aminopropanol and stability study of pharmaceutical prepar
  • 3-Amino-3-(4-bromophenyl)-propionic acid. (n.d.). Sigma-Aldrich.
  • Amino Acid Analysis Methods. (n.d.).
  • propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr. (n.d.). Doc Brown's Advanced Organic Chemistry Revision Notes.
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Technical Support Center: Purification of Crude 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

From the Senior Application Scientist's Desk:

Welcome to the technical support center for the purification of 3-Amino-3-(4-bromophenyl)propan-1-ol. This molecule, a key intermediate in pharmaceutical synthesis, presents unique purification challenges due to its bifunctional nature—possessing both a basic amino group and a polar alcohol group.[1] This guide is structured to provide direct, actionable solutions to common issues encountered in the lab, moving from high-level frequently asked questions to in-depth troubleshooting and detailed protocols. Our goal is to empower you with the scientific rationale behind each step, ensuring a robust and reproducible purification process.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when approaching the purification of this amino alcohol.

Q1: What are the primary challenges in purifying this compound?

The core challenge stems from its amphiphilic and basic properties. The molecule contains a basic amine (pKa is not explicitly available but is expected to be around 9-10, typical for primary amines) and a polar hydroxyl group. This combination leads to:

  • High Polarity: Makes the compound highly soluble in polar solvents like water and alcohols, which can complicate recrystallization and extraction.[1]

  • Strong Interaction with Silica Gel: The basic amino group interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This causes significant tailing or "streaking" during column chromatography, leading to poor separation and low recovery.[1]

  • Potential for Salt Formation: The amine can react with any acidic impurities or solvents, altering its solubility and chromatographic behavior.

Q2: I've just finished my synthesis. What initial analysis should I perform on the crude material?

Before attempting any large-scale purification, a small-scale analysis is critical to devise an effective strategy.

  • Thin-Layer Chromatography (TLC): Run a TLC plate to visualize the number of components in your crude mixture. Use a solvent system such as 10% methanol in dichloromethane (DCM) and add a few drops of triethylamine (Et₃N) or ammonium hydroxide to the eluent to minimize streaking. This helps you identify a suitable starting point for column chromatography.

  • Solubility Tests: Test the solubility of a small amount of crude material in various common lab solvents (e.g., hexanes, ethyl acetate, DCM, methanol, water, isopropanol). This information is invaluable for selecting a recrystallization solvent system.

  • Proton NMR (¹H NMR): An NMR spectrum of the crude product can help identify major impurities, such as unreacted starting materials or by-products, which will guide your choice of purification method.

Q3: Which purification technique should I attempt first?

The choice depends on the physical state of your crude product and the nature of the impurities.

  • If the crude product is a solid: Recrystallization is often the most efficient and scalable method for removing minor impurities. It is less labor-intensive than chromatography.

  • If the crude product is an oil or recrystallization fails: Flash column chromatography is the next logical step. Be prepared to modify the stationary or mobile phase to handle the compound's basicity.

  • If major impurities are acidic or neutral and non-polar: An acid-base extraction can be a highly effective initial clean-up step to separate the basic product from other components before proceeding to chromatography or recrystallization.[2][3]

Q4: When should I consider converting the compound to its hydrochloride salt for purification?

Converting the free base to its hydrochloride (HCl) salt is an excellent strategy, particularly if you are struggling with recrystallization or handling an oily product. The HCl salt (CAS 1159824-49-3) is typically a stable, crystalline solid with significantly different solubility properties than the free base.[4]

  • Causality: The ionic nature of the ammonium salt dramatically increases its lattice energy, favoring crystallization. It also renders the compound highly soluble in water and insoluble in non-polar organic solvents, which can be exploited for purification by washing the solid salt with a solvent like diethyl ether or ethyl acetate to remove non-polar impurities. After purification, the salt can be easily converted back to the free base by neutralization with a mild base (e.g., NaHCO₃).

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during experiments.

Recrystallization Issues

Q: My compound refuses to crystallize from any single solvent. What should I do?

Probable Cause: The compound may be too soluble in polar solvents and too insoluble in non-polar solvents for any single solvent to be effective.

Solution: Use a Two-Solvent System.

  • Dissolve the crude material in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. For this compound, methanol or isopropanol are good starting points.

  • While the solution is hot, slowly add a "poor" solvent (one in which it is insoluble) dropwise until you observe persistent cloudiness (the point of saturation). Hexanes or toluene are suitable poor solvents.

  • If needed, add a drop or two of the good solvent to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization.

Q: My product "oils out" instead of crystallizing. How can I prevent this?

Probable Cause: The solution is too supersaturated, or the cooling rate is too fast. "Oiling out" occurs when the solubility of the compound is exceeded at a temperature above its melting point.

Solutions:

  • Reduce Saturation: Add a small amount of the "good" solvent to the hot solution before cooling.

  • Slow Down Cooling: Insulate the flask to ensure very slow cooling. Do not move it directly from boiling to an ice bath.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure solid, add a tiny crystal to the cooled solution to initiate crystallization.

Column Chromatography Issues

Q: My compound is streaking severely down the silica gel column. How do I achieve sharp bands?

Probable Cause: Strong acid-base interaction between the basic amine of your product and the acidic silanol groups on the silica surface.[1]

Solutions:

  • Add a Basic Modifier to the Eluent: This is the most common and effective solution. Add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to your mobile phase (e.g., ethyl acetate/hexanes or methanol/DCM). The sacrificial base will interact with the acidic sites on the silica, allowing your compound to elute symmetrically.

  • Use a Deactivated Stationary Phase: Use commercially available "deactivated" silica gel or treat standard silica with a base before packing the column.

  • Switch to Alumina: Basic or neutral alumina can be a better stationary phase for purifying basic compounds, as it lacks the strong acidity of silica.

Q: My compound is irreversibly stuck to the top of the column. What went wrong?

Probable Cause: The compound may have precipitated at the top of the column due to low solubility in the initial eluent, or the interaction with the silica is too strong for the chosen solvent system to overcome.

Solutions:

  • Ensure Full Dissolution: Dissolve the crude sample completely in the minimum amount of mobile phase or loading solvent (e.g., DCM) before applying it to the column.

  • Increase Eluent Polarity Drastically: If the compound is already on the column, try flushing with a very polar solvent system, such as 20% methanol in DCM with 2% NH₄OH, to recover your material.

  • Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully added to the top of the column. This technique prevents issues with finding a suitable loading solvent and often leads to sharper bands.[5]

Acid-Base Extraction Issues

Q: An intractable emulsion has formed at the interface of my organic and aqueous layers. How can I break it?

Probable Cause: Emulsions are common with amino compounds, which can act as surfactants. High concentrations or vigorous shaking can exacerbate the problem.

Solutions:

  • Wait and Swirl: Let the separatory funnel stand for 10-20 minutes. Gentle swirling can sometimes help the layers separate.

  • Add Brine: Add a saturated aqueous solution of NaCl. This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[2]

  • Filter through Celite: For stubborn emulsions, filter the entire mixture through a pad of Celite or glass wool. This can physically disrupt the emulsified droplets.

  • Reduce pH Changes: Avoid drastic pH swings. Add acid or base slowly and with gentle mixing rather than vigorous shaking.

Part 3: Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed to mitigate the common issue of streaking on silica gel.

  • Prepare the Slurry: In a fume hood, mix silica gel with the starting eluent (e.g., 98:2 Ethyl Acetate/Hexanes + 1% Triethylamine) to form a slurry.[5]

  • Pack the Column: Pour the slurry into the column and use air pressure to pack it tightly, ensuring no cracks or air bubbles are present. Let the solvent drain until it is just above the silica bed.[5]

  • Load the Sample (Dry Loading Recommended):

    • Dissolve ~1g of crude this compound in a minimal amount of DCM or methanol.

    • Add ~2-3g of silica gel to this solution.

    • Evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

    • Gently add a layer of sand on top to prevent disturbance.[5]

  • Elute the Column:

    • Carefully add the mobile phase to the column.

    • Start with a low-polarity eluent (e.g., 20% Ethyl Acetate in Hexanes + 1% Et₃N) to elute non-polar impurities.

    • Gradually increase the polarity of the eluent (e.g., increasing the percentage of ethyl acetate, then potentially switching to a methanol/DCM system if necessary).

    • Collect fractions and monitor them by TLC.

  • Isolate the Product: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure.

Protocol 2: Purification via Acid-Base Extraction

This method is ideal for removing neutral organic impurities or acidic by-products.[3]

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like dichloromethane (DCM) or diethyl ether in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl (aq) to the separatory funnel. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently to mix the layers. The basic amino alcohol will be protonated and move into the aqueous layer as its hydrochloride salt.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. The organic layer, now containing neutral impurities, can be discarded.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add a base, such as 2M NaOH or saturated NaHCO₃ solution, while stirring until the solution is basic (pH > 9, check with pH paper). The purified amino alcohol will precipitate or form an oil.

  • Back-Extraction: Add fresh DCM or diethyl ether to the flask and transfer the mixture back to the separatory funnel. Shake to extract the neutral free base back into the organic layer.

  • Drying and Isolation: Drain the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the purified product.

Part 4: Visualization & Data

Workflow Diagrams

Purification_Decision_Tree start Crude Product (this compound) state Is the crude product a solid? start->state recryst Attempt Recrystallization (e.g., Isopropanol/Hexanes) state->recryst Yes chromatography Proceed to Column Chromatography state->chromatography No (Oil) oil_or_fail Does it fail or oil out? recryst->oil_or_fail oil_or_fail->chromatography Yes acid_base Consider initial Acid-Base Extraction to remove neutral/acidic impurities oil_or_fail->acid_base No (Purity still low) acid_base->chromatography

Column_Troubleshooting start Problem: Severe Streaking on Silica Gel TLC/Column cause Primary Cause: Amine interacting with acidic silanol groups start->cause solution1 Solution 1 (Most Common): Add 1-2% Triethylamine or Ammonium Hydroxide to Eluent cause->solution1 check1 Is separation improved? solution1->check1 solution2 Solution 2: Switch stationary phase to neutral or basic Alumina check1->solution2 No end Achieved Symmetric Peaks & Good Separation check1->end Yes solution3 Solution 3: Use 'Dry Loading' technique to ensure a concentrated band solution2->solution3

Data Table: Compound Properties
PropertyValueSource
Molecular Formula C₉H₁₂BrNOChemicalBook[6]
Molecular Weight 230.10 g/mol PubChem[7]
Appearance Solid (predicted/typical for similar compounds)N/A
Boiling Point 348.6 ± 27.0 °C (Predicted)ChemicalBook[6]
Density 1.466 ± 0.06 g/cm³ (Predicted)ChemicalBook[6]
pKa 14.87 ± 0.10 (Predicted for alcohol)ChemicalBook[6]
Storage Store at room temperature, tightly closed.ChemicalBook[8]

References

  • NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES.
  • Troubleshooting - The Pharma Master . The Pharma Master. [Link]

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  • Achieve high-throughput LC/MS purification of pharmaceutical impurities . Technology Networks. [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores . PharmaCores. [Link]

  • Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects - HWI group . HWI group. [Link]

  • Acid base extraction - YouTube . The Organic Chemistry Tutor. [Link]

  • 3-amino-3-(3-bromophenyl)propan-1-ol | C9H12BrNO - PubChem . PubChem. [Link]

  • Column Chromatography - YouTube . Professor Dave Explains. [Link]

  • Column chromatography - Columbia University . Columbia University. [Link]

  • CN102060717B - The synthetic method of the bromophenol of 3 amino 4 - Google Patents.
  • WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino ... - Google Patents.
  • 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum - Univar Solutions . Univar Solutions. [Link]

  • Performing Column Chromatography - YouTube . The Organic Chemistry Tutor. [Link]

  • 3-AMINO-1,2- PROPANEDIOL (APD) - Borregaard . Borregaard. [Link]

  • Planar chromatography – an essential component of modern analysis . CAMAG. [Link]

  • 3-bromo-4-aminotoluene - Organic Syntheses Procedure . Organic Syntheses. [Link]

  • Purification of Amino-Pyrazoles : r/OrganicChemistry - Reddit . Reddit. [Link]

  • 3-Amino-1-propanol - Wikipedia . Wikipedia. [Link]

  • International Laboratory USA . International Laboratory USA. [Link]

  • KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same - Google Patents.

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Troubleshooting crystallization and "oiling out" of 3-Amino-3-(4-bromophenyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 3-Amino-3-(4-bromophenyl)propan-1-ol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and complex challenges associated with the purification of this compound, with a special focus on troubleshooting "oiling out" or liquid-liquid phase separation (LLPS). Our goal is to provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it happen with this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an "oil") rather than a solid crystalline phase.[1] This oil is a solute-rich, often viscous, liquid that is immiscible with the surrounding solvent. This occurs when the system reaches a state of high supersaturation at a temperature that is above the melting point of the impure solid. Essentially, the solute has a stronger thermodynamic drive to separate from the solvent than to arrange itself into an ordered crystal lattice.[2] The formation of this liquid phase is kinetically favored over the more ordered, and ultimately more stable, crystalline state.[3] Molecules like this compound, which contain both polar (amino, hydroxyl) and nonpolar (bromophenyl) groups, can exhibit complex solubility behaviors that make them prone to oiling out, especially in the presence of impurities.[4]

Q2: What are the primary consequences of oiling out?

A2: Oiling out is detrimental to purification for several reasons:

  • Poor Impurity Rejection: The oil phase is an excellent solvent for impurities. As the oil eventually solidifies, these impurities become trapped, leading to a product of low purity.[2]

  • Amorphous Product Formation: The solidified oil is often an amorphous glass rather than a crystalline solid, which can have different physical properties (e.g., stability, handling, downstream processing).

  • Process Control and Scalability Issues: Oiling out is highly dependent on factors like mixing and heat transfer, making it difficult to control and scale up reliably.[1]

Q3: What is the ideal solvent for crystallizing this compound?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[5] For a molecule with the mixed polarity of this compound, common choices would include alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), or esters (e.g., ethyl acetate). Often, a mixed solvent system, such as ethanol-water or acetone-hexane, is required to achieve the optimal solubility profile.[5] A systematic solvent screening is the most reliable method to determine the best solvent or solvent system for your specific material.

Q4: What is the "Metastable Zone Width" (MSZW) and why is it important?

A4: The Metastable Zone Width (MSZW) is the region of supersaturation between the solubility curve and the point of spontaneous nucleation. Operating within this zone allows for controlled crystal growth on existing seed crystals without the uncontrolled, spontaneous formation of new, often small and impure, crystals.[2] A key strategy to prevent oiling out is to control the process (e.g., cooling rate, anti-solvent addition rate) to stay within the MSZW, favoring crystal growth over liquid phase separation.[2]

Troubleshooting Guide: From Oily Product to Pure Crystals

This section provides a systematic approach to diagnosing and solving crystallization problems, particularly when encountering oiling out.

Problem 1: The compound oils out upon cooling.

This is the most common crystallization issue for this compound. The primary cause is that the rate of supersaturation generation is too high, pushing the system beyond the metastable zone into a region where liquid-liquid phase separation is kinetically favored.

Root Causes & Solutions:

Root Cause Explanation Solutions & Experimental Protocols
High Supersaturation The concentration of the solute far exceeds its solubility limit, creating a large driving force for phase separation.1. Reduce Cooling Rate: Slow cooling allows the system to equilibrate and favors the slower, more ordered process of crystal growth.[6]Protocol: Dissolve the compound in the minimum amount of hot solvent. Insulate the flask (e.g., with glass wool or by placing it in a large beaker of hot water) to slow the cooling process to room temperature, then gradually cool further in an ice bath. 2. Use a More Dilute Solution: Starting with a lower concentration reduces the level of supersaturation achieved at any given temperature.[2]Protocol: Increase the initial solvent volume by 10-20% and repeat the crystallization. Note that this may decrease the overall yield.
Inappropriate Solvent The chosen solvent may be too "good" (high solubility even at low temperatures) or too "poor" (forcing the compound out too quickly).1. Solvent Screening: Test a range of solvents and mixed-solvent systems.Protocol: In small vials, dissolve ~20 mg of crude material in a minimal amount of various hot solvents (e.g., isopropanol, ethyl acetate, toluene, ethanol/water, acetone/heptane). Observe which systems yield crystalline solids upon slow cooling. 2. Anti-Solvent Addition: Use a binary system where the compound is soluble in a "solvent" and insoluble in an "anti-solvent."[7] Protocol: Dissolve the compound in a good solvent (e.g., ethanol). While warm, slowly add an anti-solvent (e.g., water or hexane) dropwise until persistent cloudiness is observed. Add a few drops of the good solvent to redissolve the solid and then allow to cool slowly.
Presence of Impurities Impurities can depress the melting point of the solid and interfere with crystal lattice formation, broadening the region where oiling out is likely.[4]1. Pre-Purification: If impurities are significant, consider a preliminary purification step like a column chromatography or an acid-base wash to improve the purity of the starting material. 2. Activated Charcoal: If colored impurities are present, they can sometimes be removed with activated charcoal.[5]Protocol: After dissolving the crude solid in hot solvent, cool the solution slightly and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal before allowing the filtrate to cool.
Problem 2: No crystals form, even after extended cooling.

This issue arises from either insufficient supersaturation or kinetic barriers to nucleation.

Root Causes & Solutions:

Root Cause Explanation Solutions & Experimental Protocols
Too Much Solvent The solution is not saturated enough at low temperatures for crystals to form.1. Evaporate Solvent: Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration. Allow to cool again.
High Barrier to Nucleation The energy barrier for the initial formation of a crystal nucleus is too high for spontaneous crystallization.1. Scratching: Scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic imperfections on the glass provide a nucleation site. 2. Seeding: Introduce a small crystal of the pure compound to act as a template for growth. This is the most effective method.[2]Protocol: Once the solution has cooled slightly below its saturation temperature, add one or two tiny crystals of pure this compound. If you do not have seed crystals, see the advanced protocol below.

Core Experimental Protocols

Protocol 1: Systematic Seeding to Prevent Oiling Out

Seeding is a powerful technique that directs the crystallization process towards the desired solid phase by providing a template for growth, bypassing the high-energy barrier of primary nucleation.[2]

  • Prepare a Saturated Solution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., isopropanol). Ensure all solid is dissolved.

  • Controlled Cooling: Slowly cool the solution. The ideal temperature to add the seed crystals is within the metastable zone—supersaturated, but not yet nucleating spontaneously. A good rule of thumb is to cool to about 10-15 °C below the temperature of complete dissolution.

  • Add Seed Crystals: Add a very small amount (1-2% by weight) of pure seed crystals.

  • Maturation and Growth: Continue to cool the solution slowly with gentle stirring. The seed crystals will grow as the solubility of the compound decreases.

  • Isolation: Once crystallization is complete, isolate the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Advanced Method for Obtaining Seed Crystals from an Oiled-Out Sample

If you have no existing crystals and the compound consistently oils out, this method can be used to generate the initial seeds. A patent for crystallizing oily Boc-amino acids describes a similar approach.[8]

  • Induce Oiling Out: Intentionally create the oil by rapidly cooling a concentrated solution.

  • Isolate the Oil: Decant the solvent away from the oil.

  • Trituration: Add a small amount of a poor, non-polar solvent in which the compound is insoluble (e.g., hexane or diethyl ether).

  • Induce Solidification: Vigorously stir or scratch the oil in the presence of the non-polar solvent. This mechanical agitation can often induce the disordered oil to solidify.

  • Slurry and Isolate: The resulting solid may still be impure, but it can be filtered and dried.

  • Purify the Seeds: Take a small portion of this crude solid and recrystallize it on a very small scale. The resulting crystals will be pure enough to use as seeds for subsequent, larger-scale crystallizations using Protocol 1.

Visualization of Troubleshooting Workflows

The following diagrams illustrate the decision-making process for troubleshooting common crystallization issues.

Crystallization_Troubleshooting cluster_oiling Troubleshooting: Oiling Out cluster_no_xtal Troubleshooting: No Crystals start Start: Dissolve Compound in Hot Solvent cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Pure Crystals Formed observe->crystals Success oiling Compound Oils Out observe->oiling Problem no_crystals No Crystals Form observe->no_crystals Problem end End: Isolate & Dry Crystals crystals->end o_strat Implement Strategy oiling->o_strat nc_strat Implement Strategy no_crystals->nc_strat slow_cool 1. Use Slower Cooling / More Dilute Solution o_strat->slow_cool High Supersaturation seed 2. Add Seed Crystals o_strat->seed Nucleation Barrier new_solvent 3. Change Solvent System o_strat->new_solvent Poor Solvent Choice slow_cool->cool seed->cool new_solvent->start evap 1. Evaporate Some Solvent nc_strat->evap Too Dilute scratch 2. Scratch Flask / Add Seeds nc_strat->scratch Nucleation Barrier evap->cool scratch->cool

Caption: Decision workflow for troubleshooting crystallization.

Seeding_Strategy cluster_yes Standard Seeding Protocol cluster_no Seed Generation Protocol start Have Seed Crystals? yes_path Yes start->yes_path Yes no_path No start->no_path No s_dissolve Dissolve Crude in Hot Solvent yes_path->s_dissolve n_oilout Induce Oiling Out no_path->n_oilout s_cool Cool to Metastable Zone s_dissolve->s_cool s_seed Add 1-2% Seeds s_cool->s_seed s_grow Slow Cool & Grow Crystals s_seed->s_grow final_seeds Pure Seed Crystals s_grow->final_seeds Generates more seeds n_triturate Triturate Oil with Anti-Solvent (Hexane) n_oilout->n_triturate n_solidify Scratch to Solidify n_triturate->n_solidify n_recrystal Recrystallize Crude Solid on Small Scale n_solidify->n_recrystal n_recrystal->final_seeds

Caption: Protocol for generating and using seed crystals.

References

  • Zhang, Z., Bi, R., Audibert, J. F., Wang, W., Park, S. Y., Spasojevic-de Biré, A., & Pansu, R. B. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. II. Diffusion toward Spinodal Decomposition. Crystal Growth & Design. [Link]

  • Fay, T., & Mazzotti, M. (2023). Oiling-Out: Insights from Gibbsian Surface Thermodynamics by Stability Analysis. Langmuir. [Link]

  • Zhang, Z., Bi, R., Audibert, J. F., Wang, W., Park, S. Y., Spasojevic-de Biré, A., & Pansu, R. B. (2024). Thermodynamics of Oiling-Out in Antisolvent Crystallization. I. Extrapolation of Ternary Phase Diagram from Solubility to Instability. Crystal Growth & Design. [Link]

  • Li, Z., et al. (2020). Understanding the Effects of Upstream Impurities on the Oiling-Out and Crystallization of γ-Aminobutyric Acid. Organic Process Research & Development. [Link]

  • Vedantam, S., & Ranade, V. V. (2013). Crystallization: Key thermodynamic, kinetic and hydrodynamic aspects. Sadhana. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • KiloMentor. (2017). The Problem of Oiling Out in Chemical Process Development. [Link]

  • Wikipedia. (2023). Thermodynamic and kinetic reaction control. [Link]

  • Lu, J., et al. (2012). Crystallization of an active pharmaceutical ingredient that oils out. Organic Process Research & Development. [Link]

  • Wang, L. P. (2023). Investigation Of Oiling-out Phenomenon And Crystal Agglomeration Control In Solution Crystallization. Globe Thesis. [Link]

  • Igo, D., et al. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Tao, K. (2020). Kinetic Control vs. Thermodynamic Control. YouTube. [Link]

  • Boc-amino acid crystalliz
  • Method for crystalliz
  • Crystalliz
  • Jamison, T. F., et al. (2015). Continuous and convergent access to vicinyl amino alcohols. Chemical Communications. [Link]

  • Lu, J., et al. (2012). Crystallization of an active pharmaceutical ingredient that oils out. ResearchGate. [Link]

Sources

Optimizing mobile phase for chiral separation of 3-Amino-3-(4-bromophenyl)propan-1-ol enantiomers.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chiral separation of 3-Amino-3-(4-bromophenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for optimizing the mobile phase for this specific separation. We will move beyond simple protocols to explain the scientific reasoning behind each step, empowering you to troubleshoot effectively and develop robust analytical methods.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the most common initial questions when developing a separation method for this specific amino alcohol.

Q1: Where should I begin with method development for this compound?

The most critical factor in any chiral separation is the selection of the Chiral Stationary Phase (CSP). For an amino alcohol containing an aromatic ring, several types of CSPs are promising. The logical first step is to screen a few columns from different families to find the best initial selectivity.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives (e.g., Chiralpak®, Chiralcel®) are highly versatile and often a primary choice for their broad enantioselectivity.[1][2]

  • Pirkle-type (Donor-Acceptor) CSPs: These phases, such as the (R,R) Whelk-O1, are specifically designed for molecules with π-acidic or π-basic groups, like the bromophenyl ring in your analyte.[3][4] They engage in charge-transfer interactions, hydrogen bonding, and dipole-dipole interactions.

  • Cyclodextrin-based CSPs: These are effective for analytes that can fit into their chiral cavity, which is often the case for molecules with a single aromatic ring.[5]

Recommendation: Start by screening a polysaccharide-based column (e.g., amylose tris(3,5-dimethylphenylcarbamate)) and a Pirkle-type column.

Q2: Should I use Normal-Phase, Reversed-Phase, or another mode for this separation?

For most underivatized chiral compounds, including amino alcohols, Normal-Phase (NP) chromatography is the preferred starting point .[1]

  • Why Normal-Phase? NP mobile phases (typically a non-polar solvent like hexane or heptane with a polar alcohol modifier) offer excellent opportunities to modulate the hydrogen bonding and dipole-dipole interactions that are often key to chiral recognition on polysaccharide and Pirkle-type CSPs. Selectivity is often higher in NP mode compared to reversed-phase.

Q3: My chromatogram shows severe peak tailing for both enantiomers. What is the cause and how can I fix it?

This is the most common issue when separating basic analytes like this compound. The primary amine group in your molecule is basic and can interact strongly with residual acidic silanol groups on the silica surface of the CSP.[6] This secondary interaction leads to poor peak shape.

The Solution: Add a basic modifier to your mobile phase.

  • Recommended Additive: Diethylamine (DEA) is the most common and effective choice. Other options include butylamine or ethanolamine.[7][8]

  • Mechanism of Action: The basic additive competes with your analyte for the active silanol sites, effectively masking them. This ensures that the separation is governed primarily by the desired chiral interactions with the stationary phase, resulting in sharper, more symmetrical peaks.[6]

  • Typical Concentration: Start with 0.1% (v/v) DEA in the mobile phase. The concentration can be optimized, but it should generally not exceed 0.5%.[7][8]

Q4: I saw a method for a similar compound, β-amino-β-(4-bromophenyl) propionic acid, that used both Trifluoroacetic Acid (TFA) and an amine in the mobile phase. Should I do that?

This is an excellent and insightful question that highlights a key chemical difference. The literature method for the related amino acid used a Pirkle column with a mobile phase of n-hexane, ethanol, TFA, and isopropyl amine.[4]

  • Analyte Difference: Your compound is an amino alcohol , which is primarily basic. The reference compound is an amino acid , which is amphoteric (having both acidic and basic properties). For an amphoteric compound, using both acidic and basic additives can improve peak shape and control retention by suppressing ionization at both ends of the molecule.

  • Recommendation for Your Compound: For your amino alcohol, starting with only a basic additive (like DEA) is the most logical and scientifically sound approach. Adding an acid like TFA would protonate your amine, potentially altering its interaction with the CSP in an undesirable way and is not the recommended first step.

Part 2: Troubleshooting Guide - From No Separation to Final Optimization

This section provides a systematic workflow for resolving common experimental challenges.

Problem 1: No Separation or Very Poor Resolution (Rs < 1.0)

If your initial screening yields no separation, follow this logical troubleshooting workflow.

G cluster_0 A Start: No Separation B Decrease % Alcohol Modifier (e.g., from 10% to 5% IPA) A->B C Resolution Improved? B->C D Add 0.1% DEA to Mobile Phase C->D No K END: Method Optimized C->K Yes E Resolution Improved? D->E F Change Column Temperature (Try 15°C and 40°C) E->F No E->K Yes G Resolution Improved? F->G H Switch Alcohol Modifier (e.g., IPA to EtOH) G->H No G->K Yes I Resolution Improved? H->I J Switch CSP Type (e.g., Polysaccharide to Pirkle) I->J No I->K Yes J->B Restart Optimization

Sources

Strategies to minimize side reactions during the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights to help you minimize side reactions and maximize yield and purity.

Introduction: The Challenge of Selectivity

This compound is a valuable building block in medicinal chemistry. Its structure contains three key features: a primary amine, a primary alcohol, and a bromo-substituted aromatic ring. The primary challenge during its synthesis is achieving chemoselective transformations without compromising the integrity of these functional groups. The most significant hurdles include preventing the reduction of the aryl bromide (hydrodehalogenation) and avoiding the formation of secondary or tertiary amine byproducts. This guide focuses on a common and effective synthetic route starting from 4-bromobenzonitrile and provides solutions to the critical issues you may encounter.

Recommended Synthetic Pathway

A robust and frequently employed route involves a two-step process:

  • Acylation: Formation of the β-ketonitrile intermediate, 3-(4-bromophenyl)-3-oxopropanenitrile, via the acylation of an acetonitrile anion with an ester of 4-bromobenzoic acid.

  • Reduction: A one-pot reduction of both the ketone and nitrile functionalities of the intermediate to yield the target β-amino alcohol.

This pathway is advantageous but requires careful control over reaction conditions, particularly during the reduction step, which is the primary source of side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of this compound?

The most critical step is the simultaneous reduction of the ketone and nitrile groups in the 3-(4-bromophenyl)-3-oxopropanenitrile intermediate. The choice of reducing agent and reaction conditions directly impacts the yield and purity by influencing the rates of desired reactions versus side reactions like debromination and secondary amine formation.

Q2: Why is catalytic hydrogenation with Pd/C not recommended for this synthesis?

Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation, but it is notoriously efficient at catalyzing hydrodehalogenation, especially for aryl bromides and iodides.[1] Using H₂/Pd-C would almost certainly lead to significant amounts of the debrominated side product, 3-amino-3-phenylpropan-1-ol, complicating purification and reducing the yield of the desired product.

Q3: Can I reduce the ketone and nitrile in separate steps?

Yes, a two-step reduction is a viable alternative strategy to minimize side reactions. You could first selectively reduce the ketone using a mild reagent like sodium borohydride (NaBH₄), which will not affect the nitrile or the aryl bromide.[2] The resulting β-hydroxynitrile can then be isolated and subsequently reduced to the final product using a stronger reagent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation using a catalyst less prone to dehalogenation, such as Raney Nickel. While this approach adds a step, it offers greater control over the chemical transformations.

Q4: What analytical techniques are best for monitoring this reaction?

Thin-Layer Chromatography (TLC) is excellent for monitoring the disappearance of the starting material and the appearance of the product in real-time. For product characterization and purity assessment, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the structure, and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight and identify impurities like the debrominated product, is highly recommended.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: My final product has a low yield, and TLC shows multiple spots.

  • Potential Cause A: Incomplete Reduction. The reduction of both the ketone and the nitrile is a demanding transformation. Insufficient reducing agent, low reaction temperature, or too short a reaction time can lead to a mixture of partially reduced intermediates (e.g., the β-hydroxynitrile or the β-aminoketone) and unreacted starting material.

  • Solution:

    • Verify Reagent Stoichiometry: Ensure at least 4 equivalents of hydride are available for the reduction when using LiAlH₄, as both the ketone and nitrile consume two hydrides each.[3]

    • Optimize Reaction Conditions: For LiAlH₄ reductions, ensure the initial addition is performed at a low temperature (e.g., 0 °C) to control the initial exotherm, followed by a period of reflux in a solvent like THF to drive the reaction to completion.[4]

    • Monitor Thoroughly: Continue to monitor the reaction by TLC until the starting β-ketonitrile spot has completely disappeared.

  • Potential Cause B: Competing Side Reactions during β-Ketonitrile Synthesis. The β-ketonitrile intermediate is enolizable. Under strongly basic conditions used for its formation (e.g., with KOt-Bu or NaH), it can undergo self-condensation (aldol-type reactions) or other intermolecular side reactions, reducing the amount of intermediate available for the reduction step.[5][6]

  • Solution:

    • Suppress Enolization: The presence of a protic species can quench the enolate and suppress side reactions. Adding a catalytic amount of isopropanol to the reaction mixture during the acylation of acetonitrile has been shown to reduce the occurrence of undesirable side reactions.[5][6]

    • Control Temperature: Perform the deprotonation of acetonitrile and the subsequent acylation at controlled, often low, temperatures to minimize side reactions before the main reaction can occur.

Problem 2: Mass spectrometry analysis shows a significant peak at M-79, corresponding to the loss of Bromine.

  • Cause: Hydrodehalogenation (Debromination). This is the most common and problematic side reaction. It occurs when the C-Br bond is cleaved and replaced with a C-H bond. This is particularly prevalent with certain catalytic hydrogenation systems but can also occur with strong hydride reagents under harsh conditions or with prolonged heating.

  • Solution:

    • Avoid Palladium Catalysts: As stated in the FAQ, do not use Pd/C for catalytic hydrogenation.

    • Use Chemoselective Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is generally effective and less likely to cause debromination than catalytic hydrogenation if the reaction time and temperature are controlled.

    • Consider Alternative Catalysts: If catalytic hydrogenation is necessary, catalysts like Rhodium (Rh) or Raney Nickel often show lower activity towards hydrodehalogenation compared to Palladium.[7] The addition of a basic substance to the reaction media can also sometimes suppress this side reaction.[7]

    • Employ Milder, Catalyzed Hydride Systems: A combination of a milder hydride source with a catalyst can be effective. For example, NaBH₄ in the presence of CoCl₂ can reduce nitriles without affecting aryl halides.[8]

Problem 3: NMR analysis suggests the presence of secondary or tertiary amines in the product mixture.

  • Cause: Imine Intermediate Coupling (Catalytic Hydrogenation). During catalytic hydrogenation, the nitrile is first reduced to an imine intermediate. This imine can then react with the primary amine product to form a secondary amine, which can be further reduced. This process can lead to a mixture of primary, secondary, and even tertiary amines.[8][9]

  • Solution:

    • Use Hydride Reagents: This side reaction is primarily associated with catalytic hydrogenation. Switching to a hydride-based reduction (e.g., LiAlH₄) typically avoids this issue as the reduction proceeds rapidly past the imine stage.

    • Modify Hydrogenation Conditions: If hydrogenation must be used, this side reaction can be suppressed by:

      • Adding Ammonia: Conducting the reaction in a solution of ammonia (e.g., methanolic ammonia) creates a high concentration of NH₃, which shifts the equilibrium away from the product amine reacting with the imine intermediate.

      • Using Specific Catalysts: Rhodium-based catalysts are often cited as being more selective for the formation of primary amines from nitriles.[7]

Data & Protocols

Table 1: Comparison of Common Reducing Agents for Nitrile Reduction
Reducing AgentTypical ConditionsProsCons / Side Reactions
LiAlH₄ THF, 0 °C to refluxPowerful, reduces both ketones & nitriles; Low risk of debromination.[3][4]Highly reactive, requires anhydrous conditions; Difficult workup.
H₂ / Raney Ni EtOH or MeOH, RT to 50°C, >500 psi H₂Effective, economical for large scale.Risk of debromination (lower than Pd), can form secondary amines.
H₂ / Pd-C Various solvents, RT, H₂ pressureHighly active catalyst.NOT RECOMMENDED. Very high risk of debromination.[1][10]
H₂ / Rh-C Various solvents, RT, H₂ pressureHigh selectivity for primary amines, lower debromination risk.[7]More expensive than other catalysts.
NaBH₄ / CoCl₂ MeOH, RT to 60°CMilder conditions, good chemoselectivity, avoids debromination.[8]May require optimization; stoichiometry is critical.
Experimental Protocols

Protocol 1: Synthesis of 3-(4-bromophenyl)-3-oxopropanenitrile

  • Expertise & Causality: This procedure uses sodium ethoxide to deprotonate acetonitrile, forming a nucleophile that attacks ethyl 4-bromobenzoate. The reaction must be anhydrous as sodium ethoxide reacts violently with water.

  • Setup: Equip a flame-dried 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel. Maintain a nitrogen atmosphere.

  • Reagents: Add sodium ethoxide (1.1 eq) to anhydrous ethanol (150 mL) in the flask.

  • Acetonitrile Addition: In the dropping funnel, place a solution of dry acetonitrile (1.2 eq) in anhydrous ethanol (50 mL). Add this solution dropwise to the stirred sodium ethoxide suspension over 30 minutes at room temperature.

  • Acylation: After the addition is complete, add a solution of ethyl 4-bromobenzoate (1.0 eq) in anhydrous ethanol (50 mL) dropwise over 30 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold dilute hydrochloric acid (1 M). The product will precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold water, and recrystallize from ethanol to yield the pure β-ketonitrile.

Protocol 2: Reduction to this compound

  • Expertise & Causality: This protocol uses LiAlH₄, a powerful nucleophilic reducing agent capable of reducing both the ketone and the nitrile. The reaction is performed in an anhydrous ether solvent like THF, as LiAlH₄ reacts violently with protic solvents. The work-up procedure (Fieser work-up) is designed to safely quench excess LiAlH₄ and precipitate aluminum salts for easy filtration.

  • Setup: Equip a flame-dried 1 L three-neck round-bottom flask with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel. Maintain a nitrogen atmosphere.

  • LiAlH₄ Suspension: Carefully add lithium aluminum hydride (LiAlH₄) (2.5 eq) to anhydrous tetrahydrofuran (THF) (200 mL) in the flask and cool the suspension to 0 °C in an ice bath.

  • Substrate Addition: Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq) in anhydrous THF (100 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at a rate that keeps the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 6-8 hours.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up (Fieser Method): Cool the reaction flask to 0 °C. Quench the reaction by the sequential, slow, dropwise addition of:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then remove it by filtration, washing the filter cake thoroughly with THF.

  • Purification: Combine the filtrate and washes, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or crystallization.

Visual Guides

Diagrams of Key Processes

Synthetic Workflow cluster_0 Step 1: Acylation cluster_1 Step 2: Reduction 4-Bromobenzonitrile 4-Bromobenzonitrile Intermediate 3-(4-bromophenyl)- 3-oxopropanenitrile 4-Bromobenzonitrile->Intermediate 1. Hydrolysis to Ester 2. Acylation with CH3CN Acetonitrile Acetonitrile Final_Product 3-Amino-3-(4-bromophenyl) -propan-1-ol Intermediate->Final_Product LiAlH4, THF

Caption: High-level workflow for the synthesis.

Side_Reaction_Pathways Start 3-(4-bromophenyl)-3-oxopropanenitrile Desired Desired Product: This compound Start->Desired Main Reaction (e.g., LiAlH4) Debrominated Side Product 1: 3-Amino-3-phenylpropan-1-ol Start->Debrominated Hydrodehalogenation (e.g., H2/Pd-C) Imine Imine Intermediate Start->Imine Partial Reduction (Catalytic Hydrogenation) SecondaryAmine Side Product 2: Secondary Amines Imine->Desired Full Reduction Imine->SecondaryAmine Reaction with Product Amine

Caption: Key reaction pathways and competing side reactions.

Troubleshooting_Low_Yield Problem {Low Yield of Final Product} CheckPurity Analyze Crude Product by LC-MS Problem->CheckPurity Debrominated {Debromination Detected? (M-79 Peak)} CheckPurity->Debrominated Incomplete {Starting Material or Intermediates Present?} Debrominated->Incomplete No Sol_Debrom Solution: - Avoid Pd/C catalyst - Use LiAlH4 or Rh catalyst - Control reaction time/temp Debrominated->Sol_Debrom Yes Other Other Impurities? Incomplete->Other No Sol_Incomplete Solution: - Increase reducing agent - Increase reaction time/temp - Ensure anhydrous conditions Incomplete->Sol_Incomplete Yes Sol_Other Solution: - Re-evaluate precursor synthesis - Check for enolization side reactions - Improve purification method Other->Sol_Other

Caption: Decision tree for troubleshooting low product yield.

References

  • Patents EP1043306A2 & EP1043307A2. (2000). 3-amino-3-arylpropan-1-ol-derivates, their preparation and use.
  • Jackson, K. L., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2896–2905. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]

  • Yang, D., et al. (2020). Metal-Free β-Amino Alcohol Synthesis: A Two-step Smiles Rearrangement. The Journal of Organic Chemistry, 85(22), 14648–14657. [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. Retrieved from [Link]

  • Jagadeesh, R. V., et al. (2017). A State‐of‐the‐Art Heterogeneous Catalyst for Efficient and General Nitrile Hydrogenation. ChemCatChem, 9(3), 399-403. [Link]

  • Salyer, A. E., et al. (2017). Development of β-Amino Alcohol Derivatives that Inhibit Toll-Like Receptor 4 Mediated Inflammatory Response as Potential Antiseptics. Molecules, 22(10), 1648. [Link]

  • Jackson, K. L., et al. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. National Institutes of Health. [Link]

  • LibreTexts Chemistry. (2021). 20.7: Chemistry of Nitriles. [Link]

  • Bhagavathula, D. S., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Organic & Inorganic Chemistry, 2(2). [Link]

  • Saavedra, J., et al. (2015). Catalytic Reduction of Nitriles. Science of Synthesis: Catalytic Reduction in Organic Synthesis, 1, 359-408. [Link]

  • Lee, S., et al. (2020). Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. Catalysis Science & Technology, 10(16), 5463-5471. [Link]

  • Largis, E. E., et al. (1988). Process for the hydrogenation of nitriles to primary amines. U.S. Patent No. 4,739,120.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • OpenStax. (2023). 20.7 Chemistry of Nitriles. In Organic Chemistry. [Link] (Note: Link is to general chapter, specific nitrile reduction content is within).

  • ResearchGate. (2017). How to selectively reduction of nitrile group in presence of ester group?. [Link]

Sources

Preventing degradation of 3-Amino-3-(4-bromophenyl)propan-1-ol during workup and storage.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-Amino-3-(4-bromophenyl)propan-1-ol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of this valuable intermediate during experimental workup and subsequent storage. Our goal is to ensure the integrity and purity of your compound, leading to more reliable and reproducible results.

Introduction

This compound is a key building block in medicinal chemistry, featuring a primary benzylic amine, a primary alcohol, and a brominated aromatic ring. This combination of functional groups, while synthetically useful, also presents specific stability challenges. The primary amine and benzylic position are susceptible to oxidation, while the overall molecule's properties can be influenced by pH, light, and temperature. This guide provides a series of troubleshooting solutions and frequently asked questions to address common issues encountered in the lab.

Part 1: Troubleshooting Guide - Common Workup Issues

This section addresses specific problems that may arise during the isolation and purification of this compound following a synthesis reaction.

Issue 1: My final product is discolored (yellow, brown, or pink) after workup.

Root Cause Analysis: Discoloration is the most common indicator of degradation for aryl amines.[1] The primary cause is almost always atmospheric oxidation. The benzylic amine is susceptible to oxidation, which can lead to the formation of colored impurities, such as imines and other chromophoric degradation products.[2][3] This process can be accelerated by exposure to air (oxygen), elevated temperatures, and non-optimal pH conditions during the workup.

Preventative Workup Protocol:

  • Quench and Cool: After the reaction is complete, cool the reaction mixture to 0-5 °C before quenching. This minimizes side reactions and reduces the rate of oxidative degradation.

  • pH Adjustment for Extraction:

    • To extract the product, adjust the pH of the aqueous layer. For extraction into an organic solvent (e.g., ethyl acetate, dichloromethane), the amine must be in its free base form.

    • Slowly add a saturated solution of a mild base like sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) (e.g., 1M) at 0-5 °C until the aqueous phase reaches a pH of 9-10.[4] Avoid using strong, concentrated bases or high temperatures, as this can promote other degradation pathways.

  • Minimize Air Exposure:

    • During extraction, use a separatory funnel that can be flushed with an inert gas (Nitrogen or Argon).

    • If possible, sparge all aqueous solutions (water, brine, basic solutions) with an inert gas for 15-20 minutes before use to remove dissolved oxygen.

  • Solvent Removal:

    • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Crucially, do not evaporate to complete dryness at elevated temperatures. High temperatures can accelerate degradation. Remove the bulk of the solvent and then place the product under high vacuum at room temperature.

Logical Workflow for Preventing Oxidative Discoloration

cluster_Workup Workup Protocol cluster_Degradation Degradation Pathway A Reaction Mixture B Cool to 0-5 °C A->B Minimize thermal stress C pH Adjustment (pH 9-10) with Degassed Base B->C Prepare for extraction D Extraction with Organic Solvent (Under Inert Atmosphere) C->D Isolate free amine X Exposure to Air (O₂) + High Temp/pH E Dry with Na₂SO₄ D->E Remove water F Concentrate in vacuo (Low Temperature) E->F Remove solvent G Pure, Colorless Product F->G Final product Y Oxidation X->Y Initiates Z Colored Impurities Y->Z

Caption: Workflow to minimize oxidation during workup.

Issue 2: I'm experiencing low or inconsistent yields after aqueous workup.

Root Cause Analysis: this compound is an amino alcohol, making it amphoteric and giving it some solubility in both aqueous and organic phases, especially at intermediate pH values.[5] Incomplete extraction due to non-optimal pH or the formation of emulsions can lead to significant product loss. The hydrochloride salt form, often present after acidic reaction steps, is highly water-soluble.[6]

Troubleshooting Steps & Protocol:

  • Verify pH for Extraction: Ensure the pH of the aqueous layer is firmly in the 9-10 range before each organic extraction. Use pH paper or a calibrated meter. If the pH is too low (e.g., <8), the amine will be partially protonated and remain in the aqueous layer. If the pH is too high (e.g., >12), it may promote degradation.[7]

  • Increase Number of Extractions: Instead of one large-volume extraction, perform multiple smaller-volume extractions (e.g., 3 x 50 mL instead of 1 x 150 mL). This is more efficient at recovering compounds with moderate aqueous solubility.

  • Salt Saturation: Before extraction, saturate the aqueous layer with sodium chloride (NaCl). This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer (salting-out effect).

  • Break Emulsions: If an emulsion forms at the interface, it can trap your product. To break it, you can:

    • Add a small amount of brine (saturated NaCl solution).

    • Allow the mixture to stand for a longer period.

    • Filter the entire mixture through a pad of Celite.

  • Back-Extraction (Optional Cleanup): If your product is in an organic layer but contains basic impurities, you can wash it with a dilute acid solution (e.g., 1M HCl). Your product will move to the aqueous layer as the hydrochloride salt, leaving non-basic impurities behind. You can then re-basify the aqueous layer and re-extract your purified product.

Part 2: Frequently Asked Questions (FAQs) - Storage and Stability

Q1: What are the optimal long-term storage conditions for this compound?

For maximum stability, the compound should be stored as a solid in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).[8] General guidelines for amines recommend storing in containers made of compatible materials like glass or high-density polyethylene (HDPE).[9]

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerator)Slows the rate of potential oxidative and thermal degradation.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents atmospheric oxidation, which is a primary cause of discoloration and impurity formation.[1][3]
Light Amber vial or in the darkProtects against potential photodegradation, as aromatic and brominated compounds can be light-sensitive.[8][10]
Form Solid (as free base)The solid state is generally more stable than solutions, which can facilitate degradation.
Container Tightly sealed glass vialPrevents exposure to atmospheric oxygen and moisture.[9]
Q2: My solid product darkened over time in storage. Is it still usable?

A slight change in color (e.g., to off-white or light yellow) may indicate minor surface oxidation. While the bulk purity might still be high, this is a sign of degradation. For sensitive applications (e.g., GMP synthesis, quantitative assays), it is crucial to re-analyze the material for purity (e.g., by HPLC, NMR) before use. For less sensitive discovery chemistry applications, it may still be usable, but be aware that purity is compromised.

Q3: Should I store the compound as a free base or as a salt (e.g., hydrochloride)?

This depends on your intended next step and desired storage duration.

  • Free Base: The free base is typically required for reactions involving nucleophilic attack by the amine. It is less soluble in water. For long-term storage, the solid free base under an inert atmosphere is recommended.

  • Hydrochloride Salt: Converting the amine to its hydrochloride (HCl) salt can significantly increase its stability, particularly against oxidation.[6] The salt is generally a more stable, crystalline solid. However, it is also more water-soluble.[6] If your next step involves aqueous conditions or if you need to prepare a stock solution in a polar solvent, storing it as the salt might be advantageous. To use it in a reaction requiring the free base, you will need to add a stoichiometric amount of a non-aqueous base (e.g., triethylamine) to your reaction mixture.

Q4: What are the primary degradation pathways I should be aware of?

The main potential degradation pathways involve the key functional groups. Understanding these helps in designing robust experimental and storage protocols.

Potential Degradation Pathways

cluster_main cluster_pathways Degradation Stressors cluster_products Potential Degradation Products Compound This compound Oxidation Atmospheric O₂ (Air) Compound->Oxidation Light UV/Visible Light Compound->Light pH Strong Acid/Base + Heat Compound->pH Imine/Ketone Oxidized Products (e.g., Imines, Ketones) Oxidation->Imine/Ketone Leads to Photoproducts Photolytic Products (e.g., Dehalogenation) Light->Photoproducts Leads to Hydrolysis Other Byproducts pH->Hydrolysis Leads to

Caption: Key stressors and potential degradation products.

  • Oxidation: As discussed, the benzylic primary amine is the most likely site of oxidation, leading to imines and other colored byproducts.[1][6] The primary alcohol can also be oxidized to an aldehyde or carboxylic acid under harsh conditions.[11]

  • Photodegradation: Aromatic halides can be susceptible to photolytic cleavage of the carbon-halogen bond upon exposure to UV light. While often requiring specific conditions, it is a potential long-term instability.[10]

  • Acid/Base Instability: While pH control is essential for workup, extreme pH combined with high temperatures can promote side reactions or decomposition. For example, strong acids can lead to decomposition of some benzylamine derivatives.[12]

By implementing the protocols and storage conditions outlined in this guide, you can significantly enhance the stability of your this compound, ensuring the quality and reliability of your research.

References

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Wang, C., et al. (2021). Degradation of benzylamines during chlorination and chloramination. RSC Publishing. Retrieved from [Link]

  • Nielsen, P. A., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Turning Benzyl Amines into Benzyl Alcohols by Manganese-Catalyzed Deaminative Hydroxylation. Retrieved from [Link]

  • CUTM Courseware. (n.d.). Aryl amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]

  • Google Patents. (n.d.). WO2016067182A2 - Process for the preparation of amino alcohol derivatives or salts thereof.
  • Diva-Portal.org. (n.d.). Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • ThinkIR - University of Louisville. (n.d.). The oxidation of amino alcohols. Retrieved from [Link]

  • ResearchGate. (n.d.). Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. Retrieved from [Link]

  • CSB and SJU Digital Commons. (2015). Synthesis of 1, 2 Amino Alcohols through Arbuzov Method. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Retrieved from [Link]

  • Gyan Sanchay. (n.d.). AROMATIC AMINES a Nucleus-substituted amines or aryl amines. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-3-(3-bromo-phenyl)-propan-1-ol. Retrieved from [Link]

  • Google Patents. (n.d.). WO2001058848A1 - A process for the purification of 3-amino-1,2-propanediol and 2-amino....
  • PubMed. (2017). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) High-Selective Oxidation of n-Propanol to Propionic Acid Catalysed by Amino-Acid-Based Polyoxometalates. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Retrieved from [Link]

  • TheraSpecs. (2018). Medications with Light Sensitivity as a Side Effect. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 3-Methylamino-3-phenylpropan-1-ol. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of the pH and Concentration on the Stability of Standard Solutions of Proteinogenic Amino Acid Mixtures | Request PDF. Retrieved from [Link]

  • Rawsource. (2024). What are Amines? Structure, Types, Applications, and Safety. Retrieved from [Link]

  • PubMed. (2024). Effects of Alkaline Extraction pH on Amino Acid Compositions, Protein Secondary Structures, Thermal Stability, and Functionalities of Brewer's Spent Grain Proteins. Retrieved from [Link]

  • ScienceDaily. (2013). Drug blocks light sensors in eye that may trigger migraine attacks. Retrieved from [Link]

  • Leibniz-Institut für Photonische Technologien e.V. (n.d.). When Medications Are Sensitive to Light. Retrieved from [Link]

  • PubMed. (n.d.). Range of modulation of light sensitivity by accessory pigments in the crayfish compound eye. Retrieved from [Link]

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How to effectively remove unreacted starting materials from the final product.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Effective Removal of Unreacted Starting Materials

Welcome to our technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a critical step in chemical synthesis: the removal of unreacted starting materials from the final product. As Senior Application Scientists, we understand that the purity of a compound is paramount to the reliability of experimental results and the safety and efficacy of pharmaceutical products.[1][2][3] This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter.

The Importance of Purity in Drug Development

In the pharmaceutical industry, the presence of impurities, including unreacted starting materials, can significantly impact a drug's safety and effectiveness.[1][2] Regulatory bodies like the FDA require rigorous impurity profiling to identify and quantify any substance in a drug product that is not the active pharmaceutical ingredient (API) or an excipient.[1][4] These impurities can arise from various stages, including synthesis and storage.[1][3]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my product?

Choosing the right purification technique depends on several factors, including the physical state of your product (solid or liquid), its stability, and the properties of the unreacted starting materials you need to remove.[5] A decision-making workflow can help streamline this process.

Caption: Decision tree for selecting a purification method.

Q2: What are the most common purification techniques?

The primary methods for removing unreacted starting materials include:

  • Crystallization: Ideal for purifying solid compounds.[5][6]

  • Distillation: Used for separating liquids with different boiling points.[7]

  • Chromatography: A versatile technique for separating components of a mixture.[5][7]

  • Extraction: Separates compounds based on their differential solubilities in immiscible solvents.[5][8][9]

  • Precipitation: Involves converting a soluble substance into an insoluble solid.[10][11]

  • Sublimation: A method for purifying volatile solids.[5][7][12]

Troubleshooting Guides

Crystallization & Recrystallization

Crystallization is a powerful technique for purifying solid compounds by separating a product from impurities based on differences in solubility.[6][13][14]

Q: My compound is not crystallizing out of the solution. What should I do?

A: This is a common issue that can often be resolved with the following steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. This creates a rough surface that can initiate crystal formation.[6][15][16]

    • Seeding: Add a "seed crystal" of the pure compound to the solution to provide a nucleation site for crystal growth.[6][15]

  • Check Solvent Volume: You may have used too much solvent.[17] Try evaporating some of the solvent to increase the concentration of your product and then allow it to cool again.[17]

  • Cooling: Ensure the solution is cooling slowly.[16] If it has been at room temperature for a while, try placing it in an ice bath.[18]

Q: My product has "oiled out" instead of forming crystals. How can I fix this?

A: "Oiling out" occurs when the product separates as a liquid instead of a solid.[17] This can happen if the compound is impure or if the solution cools too quickly.[17]

  • Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[17] Leaving the flask on a cooling hot plate can help control the cooling rate.[17]

Experimental Protocol: Recrystallization
  • Solvent Selection: Choose a solvent in which your product is highly soluble at high temperatures and poorly soluble at low temperatures.[5][13] The impurities should ideally be either very soluble or insoluble in this solvent.[5]

  • Dissolution: Dissolve the impure solid in the minimum amount of hot solvent.[14]

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.

  • Cooling: Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the pure crystals by filtration.[6]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.[6][19]

  • Drying: Dry the crystals to remove any residual solvent.[6]

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points.[7]

Q: My distillation is proceeding very slowly. What could be the cause?

A: Several factors can lead to a slow distillation:

  • Inadequate Heating: Ensure the heating mantle is set to a temperature that allows the liquid to boil steadily.

  • Poor Insulation: Insulate the distillation column to minimize heat loss to the surroundings.

  • Vacuum Leaks (for vacuum distillation): Check all connections for leaks if you are performing a vacuum distillation.

Q: I am seeing co-distillation of my product and the starting material. How can I improve the separation?

A: This indicates that the boiling points of your product and starting material are too close for simple distillation.

  • Fractional Distillation: Use a fractionating column to provide a larger surface area for repeated vaporization and condensation cycles, which enhances separation.[7]

  • Vacuum Distillation: If your compounds are high-boiling or thermally sensitive, reducing the pressure with a vacuum will lower their boiling points, potentially improving separation.[4][5]

Types of Distillation
Technique Principle Best For
Simple Distillation Separation of liquids with significantly different boiling points (typically >25-50°C).[5][7]Purifying a liquid from non-volatile impurities.[5]
Fractional Distillation Separation of liquids with close boiling points.[7]Complex mixtures of liquids.
Vacuum Distillation Distillation at reduced pressure to lower the boiling point of liquids.[4][5]High-boiling or heat-sensitive compounds.[5]
Steam Distillation Distillation of a compound in the presence of steam.Isolating volatile, water-immiscible compounds.[5][7]
Chromatography

Chromatography encompasses a range of techniques that separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.[5][7]

Q: My compounds are not separating well on the column. What adjustments can I make?

A: Poor separation in column chromatography can be addressed by:

  • Optimizing the Solvent System: Use thin-layer chromatography (TLC) to find a solvent system that gives good separation of your product and the starting material.

  • Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[20]

  • Flow Rate: An inconsistent flow rate can negatively impact separation.[20] Check for clogs and ensure the pump is functioning correctly.[20]

Q: My compound is stuck on the column and won't elute. What should I do?

A: This can happen if the compound is too polar for the chosen solvent system or if it is unstable on the stationary phase.

  • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase to help elute the compound.

  • Check Compound Stability: Test your compound's stability on the stationary phase (e.g., silica gel) using TLC.[21] If it decomposes, you may need to use a different stationary phase or an alternative purification method.[21]

Caption: General workflow for column chromatography.

Liquid-Liquid Extraction

This technique separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent.[8][9][22]

Q: An emulsion has formed between the two layers, and they are not separating. What can I do?

A: Emulsions are a common problem in liquid-liquid extraction. Here are some ways to break them:

  • Patience: Allow the mixture to stand for a while; sometimes the layers will separate on their own.

  • Gentle Swirling: Gently swirl the separatory funnel instead of vigorous shaking.

  • Add Brine: Adding a saturated aqueous sodium chloride solution (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.

  • Filtration: Filtering the mixture through a pad of celite or glass wool can sometimes resolve the emulsion.

Q: I am not sure which layer is the aqueous layer and which is the organic layer. How can I tell?

A: A simple way to determine this is to add a small amount of water to the separatory funnel. The layer that increases in volume is the aqueous layer.

Precipitation

Precipitation is a method used to convert a soluble substance into an insoluble solid, which can then be separated from the solution.[10][11]

Q: The precipitate is very fine and difficult to filter. How can I improve the particle size?

A: The formation of larger, more easily filterable particles can be encouraged by:

  • Slow Addition of Precipitating Agent: Add the precipitating agent slowly while stirring the solution.[6]

  • Digestion: Heating the solution with the precipitate for a period of time can promote the growth of larger crystals.

References

  • Methods of Purification of Organic Compounds | CK-12 Foundation. (n.d.). Retrieved from [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Purification of Organic Compounds- Purification Methods in Chemistry - Allen. (n.d.). Retrieved from [Link]

  • Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain. (2025, September 22). Retrieved from [Link]

  • Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek. (2024, February 17). Retrieved from [Link]

  • Liquid-Liquid Extraction: An Overview | Syrris. (n.d.). Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]

  • Active Pharmaceutical Ingredient Purification Advanced Techniques and Methods. (n.d.). Retrieved from [Link]

  • 3: Crystallization - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Distillation Treatment Systems for Private Drinking Water Systems - CT.gov. (n.d.). Retrieved from [Link]

  • How to Eliminate Impurities in Precipitation - Unacademy. (n.d.). Retrieved from [Link]

  • Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Filtration and treatment of pharmaceutical liquids - Carbotecnia. (n.d.). Retrieved from [Link]

  • Impurity profiling in peptides: Why It Matters in Drug Development. (2025, July 22). Retrieved from [Link]

  • Impurity Profiling in Drug Development - Veeprho. (2020, March 16). Retrieved from [Link]

  • Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis. (n.d.). Retrieved from [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. (2024, August 9). Retrieved from [Link]

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved from [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (n.d.). Retrieved from [Link]

  • How Is Chromatography Used for Purification? - Moravek. (n.d.). Retrieved from [Link]

  • How to: Purify by Crystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • How To Run A Reaction: Purification - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Crystallization, Small Scale - YouTube. (2021, September 24). Retrieved from [Link]

  • Understanding Compound Purification Practices - Moravek. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Extraction - Use in Bioprocess Development - Celignis. (n.d.). Retrieved from [Link]

  • Liquid-Liquid Extraction vs. Solid-Phase Extraction - Aurora Biomed. (2019, August 7). Retrieved from [Link]

  • Liquid-liquid extraction - ScienceDirect. (n.d.). Retrieved from [Link]

  • Distillation is one of the oldest methods of water treatment and is still in use today, though not commonly as a home treatment - Bay County. (n.d.). Retrieved from [Link]

  • Isn't it possible to purify a solution by using a precipitation reaction to remove unwanted products? - Quora. (2020, May 1). Retrieved from [Link]

  • Distillation For Home Water Treatment - Purdue Extension. (n.d.). Retrieved from [Link]

  • Several Problems of Flash Column Chromatography - Hawach. (2025, February 11). Retrieved from [Link]

  • What is the Distillation Process? | The Chemistry Blog. (n.d.). Retrieved from [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.). Retrieved from [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews. (2012, August 7). Retrieved from [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • Recrystallization. (n.d.). Retrieved from [Link]

  • Recrystallization1. (n.d.). Retrieved from [Link]

  • Chemistry Explained - PRECIPITATION AND WATER TREATMENT! - YouTube. (2012, November 11). Retrieved from [Link]

  • Video: Separation of Mixtures via Precipitation - JoVE. (2015, March 4). Retrieved from [Link]

  • methods of purification of organic compounds - BYJU'S. (2019, October 16). Retrieved from [Link]

  • Chromatography Troubleshooting - YouTube. (2019, March 25). Retrieved from [Link]

  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? : r/chemistry - Reddit. (2014, August 4). Retrieved from [Link]

  • PRECIPITATION OF IMPURITIES FROM BRINE - LUTPub. (n.d.). Retrieved from [Link]

  • Running a flash column - Chemistry LibreTexts. (2025, March 21). Retrieved from [Link]

Sources

Impact of catalyst choice on the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol.

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 3-Amino-3-(4-bromophenyl)propan-1-ol. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions regarding the pivotal role of catalyst selection in achieving high yield and stereoselectivity for this valuable chiral amino alcohol intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to chiral this compound?

The most prevalent and effective strategy for synthesizing this chiral amino alcohol is the asymmetric reduction of a prochiral ketone precursor, typically 3-amino-1-(4-bromophenyl)propan-1-one or a suitable N-protected derivative.[1][2] This transformation is the critical step where the stereocenter is established, making the choice of catalyst paramount. The main catalytic approaches include organocatalysis (e.g., CBS reduction), transition-metal-catalyzed hydrogenation, and biocatalysis.[1][2][3]

Q2: How do I choose between a chemical catalyst and a biocatalyst for this reduction?

The decision involves a trade-off between development time, substrate scope, operational conditions, and cost.

  • Chemical Catalysts (e.g., CBS, Ru-based): These systems, like the Corey-Bakshi-Shibata (CBS) reduction or Noyori-type asymmetric transfer hydrogenation, are highly versatile and well-documented.[1][2][3] They tolerate a broader range of solvents and conditions. However, they may require anhydrous conditions, cryogenic temperatures, and involve costly metal/ligand complexes that necessitate removal from the final product.[4]

  • Biocatalysts (e.g., Ketoreductases - KREDs): Enzymes offer unparalleled enantioselectivity (often >99% ee) under mild, aqueous conditions (ambient temperature and pressure).[2][5] They are an excellent green chemistry option. The main limitations can be substrate specificity, potential enzyme deactivation by organic solvents, and the need for a cofactor regeneration system.[6]

Q3: What is the role of the chiral ligand in transition-metal-catalyzed reductions?

In transition-metal catalysis, such as asymmetric transfer hydrogenation (ATH) with Ruthenium (Ru) or Rhodium (Rh) catalysts, the chiral ligand is the primary source of asymmetric induction.[3][7] The ligand, often a chiral diamine or amino alcohol, coordinates to the metal center, creating a chiral environment.[8] This chiral pocket forces the substrate (ketone) and the hydride source (e.g., isopropanol, formic acid) to approach in a highly specific orientation, leading to the preferential formation of one enantiomer of the alcohol product.[3]

Q4: What are the advantages of generating an oxazaborolidine (CBS) catalyst in situ?

The CBS catalyst is a powerful tool for the enantioselective reduction of ketones using a borane source.[2][9] While isolated CBS catalysts are commercially available, their activity can diminish over time during storage, leading to reproducibility issues.[9] Generating the catalyst in situ from a stable chiral precursor (e.g., a prolinol-derived lactam alcohol) and the borane reagent just before the reduction ensures maximum activity and reliability. This approach provides more consistent results, which is critical in a drug development setting.[9]

Troubleshooting Guide

Problem 1: My reaction yield is low.

Possible Cause 1: Catalyst Deactivation Your catalyst may be losing activity during the reaction. This is a common issue in both chemical and biocatalytic systems.[10]

  • For Transition Metal Catalysts: The ligand may dissociate, or the metal center may be poisoned by impurities in the substrate or solvent (e.g., sulfur or coordinating compounds). Air or moisture can also deactivate many organometallic catalysts.[10]

  • For Biocatalysts (KREDs): The enzyme may be denatured by the organic solvent, improper pH, or high temperature.[6] Some substrates or byproducts can also act as inhibitors.

Solution:

  • General: Ensure all reagents and solvents are of high purity and are properly degassed. Run the reaction under an inert atmosphere (Argon or Nitrogen).

  • For KREDs: Screen different co-solvents that are known to be enzyme-friendly (e.g., MTBE, isopropanol). Ensure the buffer pH is optimal for the specific enzyme used. Consider enzyme immobilization, which can enhance stability.[6]

Possible Cause 2: Inefficient Reductant/Hydrogen Source The hydride source may not be effective under your reaction conditions.

  • For CBS Reductions: The borane source (e.g., BH₃·SMe₂, catecholborane) may have degraded.

  • For Asymmetric Transfer Hydrogenation (ATH): The equilibrium may be unfavorable. ATH reactions are reversible, and a large excess of the hydrogen donor (e.g., isopropanol) is often required to drive the reaction forward.[3]

Solution:

  • Use a fresh, verified source of borane.

  • For ATH, increase the excess of the hydrogen donor. In some cases, using a formic acid/triethylamine mixture as the hydrogen source can lead to irreversible H₂ transfer and higher conversion.[3]

Problem 2: My enantioselectivity (ee) is poor.

This is a critical issue that directly points to the catalyst's performance or the reaction conditions.

Possible Cause 1: Suboptimal Reaction Temperature Asymmetric reductions are often highly sensitive to temperature. Higher temperatures can provide enough thermal energy to overcome the activation barrier for the formation of the undesired enantiomer, thus eroding the ee.

Solution:

  • Lower the reaction temperature. For CBS reductions, temperatures between -40 °C and 0 °C are common.[1] For ATH, running the reaction at 0 °C or room temperature is a good starting point. Perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity.

Possible Cause 2: Mismatch between Catalyst and Substrate There is no universal catalyst. The electronic and steric properties of your substrate, 3-amino-1-(4-bromophenyl)propan-1-one, must be compatible with the chiral environment of the catalyst.

Solution:

  • Screen a Library of Catalysts/Ligands: This is the most effective approach.

    • For transition metal systems, screen different chiral ligands. Small changes in the ligand's structure can have a profound impact on selectivity.[11]

    • For biocatalysis, screen a panel of different KREDs. Enzyme libraries are designed to contain variants that can accommodate a wide range of substrates.[5]

Possible Cause 3: Background (Uncatalyzed) Reduction If your reducing agent (e.g., NaBH₄, or even borane itself) is too reactive, it may reduce the ketone without the mediation of the chiral catalyst. This non-selective pathway produces a racemic mixture, which lowers the overall ee.[3]

Solution:

  • Choose a milder reducing agent that requires catalytic activation. For example, in CBS reductions, borane is used because its uncatalyzed reduction of ketones is slow at low temperatures.[9]

  • Ensure the ketone is added slowly to the pre-formed mixture of the catalyst and the reducing agent. This maintains a low concentration of the ketone, favoring the faster, catalyzed pathway.[1]

Catalyst Performance Comparison

The following table summarizes the typical performance of different catalytic systems for the asymmetric reduction of amino-ketone precursors.

Catalyst SystemSpecific ExampleReductantTypical Yield (%)Typical ee (%)Key Considerations & Causality
Oxazaborolidine (S)-Methyl-CBSBH₃·SMe₂85-95%90-98%Predictable stereochemistry based on the catalyst's conformation. Requires stoichiometric borane and often cryogenic temperatures to achieve high ee.[1][2][9]
Asymmetric Transfer Hydrogenation (ATH) RuCl₂(p-cymene)₂ + (S,S)-TsDPENIsopropanol or HCOOH/NEt₃90-99%95->99%Operates under mild conditions without pressurized H₂. The ligand creates a chiral pocket for selective hydride transfer from the metal center.[3][11]
Biocatalysis (KRED) KRED from Lactobacillus kefirIsopropanol (for cofactor regeneration)>95%>99%Extremely high selectivity due to the enzyme's precisely shaped active site. Requires aqueous buffer systems and careful control of pH.[5][6]
Visualizing the Process
Catalytic Pathway and Troubleshooting Logic

To better assist researchers, the following diagrams illustrate the key catalytic cycle for a CBS reduction and a logical workflow for troubleshooting poor enantioselectivity.

reaction_pathway cluster_0 Catalyst Activation cluster_1 Stereoselective Reduction CBS_Cat CBS Catalyst Activated_Cat Activated Complex CBS_Cat->Activated_Cat Coordination Borane BH₃ Borane->Activated_Cat TS Chiral Transition State Activated_Cat->TS Coordination Ketone Prochiral Ketone (Substrate) Ketone->TS TS->CBS_Cat Catalyst Regeneration Product Chiral Amino Alcohol (Product) TS->Product Hydride Transfer

Caption: CBS-catalyzed reduction workflow.

troubleshooting_flowchart Start Problem: Low Enantioselectivity (ee) Check_Temp Is reaction temp. optimized and low enough? Start->Check_Temp Check_Purity Are catalyst, reagents, and solvent pure & anhydrous? Check_Temp->Check_Purity Yes Action_Temp Action: Lower temperature (e.g., to -20°C or -40°C) Check_Temp->Action_Temp No Check_Kinetics Is substrate added slowly to pre-formed catalyst complex? Check_Purity->Check_Kinetics Yes Action_Purity Action: Purify reagents, use fresh catalyst, dry solvent Check_Purity->Action_Purity No Screen_Catalysts Screen alternative catalysts or ligands (Ru, KREDs, etc.) Check_Kinetics->Screen_Catalysts Yes Action_Kinetics Action: Change addition protocol to favor catalyzed pathway Check_Kinetics->Action_Kinetics No End End Screen_Catalysts->End Resolution Action_Temp->Start Re-evaluate Action_Purity->Start Re-evaluate Action_Kinetics->Start Re-evaluate

Sources

Validation & Comparative

A Comprehensive Spectroscopic and Chromatographic Guide to the Characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise characterization of novel chemical entities is paramount. This guide provides a detailed analytical framework for the full characterization of 3-Amino-3-(4-bromophenyl)propan-1-ol , a chiral amino alcohol with potential applications as a building block in medicinal chemistry. Due to the limited availability of published experimental data for this specific molecule, this guide presents a combination of predicted spectral characteristics based on analogous compounds and established analytical methodologies. It serves as a robust protocol for researchers to independently verify the structure and purity of this compound.

This document deviates from a rigid template, instead offering a holistic analytical workflow. We will delve into the core techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing not just the "what" but the "why" behind experimental choices. Furthermore, we will explore alternative and complementary techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy and Chiral High-Performance Liquid Chromatography (HPLC), offering a multi-faceted approach to structural elucidation and purity assessment.

Predicted Spectroscopic Profile of this compound

A thorough characterization relies on the convergence of data from multiple analytical techniques. Below, we present the predicted data for this compound based on the analysis of structurally similar compounds.

Table 1: Predicted 1H NMR, 13C NMR, and Mass Spectrometry Data

Technique Predicted Data Rationale and Comparative Insights
1H NMR Aromatic Protons (H-2', H-3', H-5', H-6'): ~7.2-7.5 ppm (two doublets, AA'BB' system). CH-NH2 (H-3): ~4.0-4.2 ppm (multiplet). CH2-OH (H-1): ~3.6-3.8 ppm (multiplet). CH2 (H-2): ~1.8-2.0 ppm (multiplet). NH2 and OH: Broad singlets, variable chemical shift.The aromatic protons are expected to appear as a characteristic AA'BB' system due to the para-substitution on the phenyl ring. The chemical shifts are influenced by the electron-withdrawing bromine atom. The methine proton adjacent to the amino group (H-3) will be deshielded. The methylene protons of the propanol chain will exhibit complex splitting patterns due to coupling with each other and with the adjacent protons. The chemical shifts of the amine and hydroxyl protons are concentration and solvent dependent and will exchange with D2O.
13C NMR C-4' (C-Br): ~120-125 ppm. C-1': ~140-145 ppm. C-2', C-6': ~128-132 ppm. C-3', C-5': ~131-135 ppm. C-3 (C-NH2): ~50-55 ppm. C-1 (C-OH): ~60-65 ppm. C-2: ~35-40 ppm.The carbon attached to the bromine will have a chemical shift in the predicted range. The aromatic carbon signals can be assigned based on established substituent effects. The carbons attached to the electronegative nitrogen and oxygen atoms (C-3 and C-1) will be downfield. The C-2 methylene carbon will be the most upfield of the aliphatic carbons. These predicted values are based on data for similar aromatic and amino alcohol compounds.[1][2]
Mass Spec. Molecular Ion (M+): m/z 230/232 (approx. 1:1 ratio). Key Fragments: Loss of H2O (m/z 212/214), loss of CH2OH (m/z 199/201), cleavage of the C2-C3 bond (m/z 199/201 and 31), cleavage of the C1-C2 bond (m/z 44 and 186/188).The presence of a bromine atom will result in a characteristic M/M+2 isotope pattern with approximately equal intensity. Common fragmentation pathways for amino alcohols include the loss of water and alpha-cleavage adjacent to the amino and hydroxyl groups.[3][4][5] The specific fragmentation pattern will depend on the ionization technique used.

Experimental Protocols for Spectroscopic Analysis

Scientific integrity demands reproducible and verifiable methodologies. The following sections detail the experimental protocols for acquiring the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules.

Diagram 1: Workflow for NMR Sample Preparation and Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh ~5-10 mg of sample B Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6) A->B C Add TMS as internal standard B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the instrument E->F G Acquire 1H NMR spectrum F->G Standard pulse sequence H Acquire 13C NMR spectrum F->H Proton-decoupled pulse sequence I Fourier transform G->I H->I J Phase correction I->J K Baseline correction J->K L Integration (1H) and peak picking K->L

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl3, or dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial. The choice of solvent is critical; DMSO-d6 is often preferred for its ability to slow down the exchange of labile protons (NH2 and OH), allowing for their observation.[6]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumental Parameters:

    • The spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for 1H NMR to ensure adequate signal dispersion.

    • For 1H NMR: A standard single-pulse experiment is typically sufficient. Key parameters to optimize include the number of scans (typically 8-16), relaxation delay (e.g., 1-2 seconds), and acquisition time.

    • For 13C NMR: A proton-decoupled experiment (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon. A larger number of scans will be required due to the low natural abundance of 13C.[6] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH2, and CH3 groups.[7]

  • Data Processing and Interpretation:

    • The raw data (Free Induction Decay, FID) is processed by applying a Fourier transform, followed by phase and baseline correction.

    • For 1H NMR, the signals are integrated to determine the relative number of protons for each resonance.

    • The chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

    • The coupling constants (J) in Hertz (Hz) should be measured to provide information about the connectivity of protons.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a molecule.

Diagram 2: General Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_sample Sample Introduction cluster_ionization Ionization cluster_analysis Mass Analysis & Detection A Dissolve sample in a suitable solvent (e.g., methanol/water) B Introduce into the mass spectrometer (e.g., direct infusion or via LC) A->B C Select appropriate ionization method (e.g., ESI, APCI) B->C D Generate gas-phase ions C->D E Separate ions based on m/z ratio D->E F Detect ions E->F G Generate mass spectrum F->G

Caption: A simplified workflow for mass spectrometry analysis.

  • Sample Preparation:

    • Prepare a dilute solution of the compound (typically 1-10 µg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture. The addition of a small amount of formic acid or ammonium acetate can aid in protonation for positive ion mode analysis.

  • Instrumentation and Ionization:

    • For a polar and non-volatile molecule like this compound, soft ionization techniques are preferred to minimize fragmentation and observe the molecular ion.

    • Electrospray Ionization (ESI): This is a highly suitable technique for polar molecules. The analysis is typically performed in positive ion mode to protonate the basic amino group ([M+H]+).[8]

    • Atmospheric Pressure Chemical Ionization (APCI): This is another viable option for this type of compound.

    • The mass analyzer can be a quadrupole, time-of-flight (TOF), or Orbitrap, with high-resolution instruments providing accurate mass measurements to confirm the elemental composition.

  • Data Acquisition and Interpretation:

    • Acquire a full scan mass spectrum to identify the molecular ion peak. The characteristic isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio) should be clearly visible for the molecular ion and any bromine-containing fragments.

    • Tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. This pattern provides valuable structural information.

Alternative and Complementary Characterization Techniques

A comprehensive analysis often involves the use of additional techniques to provide orthogonal information, confirming the structure and assessing purity.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Table 2: Predicted FT-IR Absorption Bands

Functional Group Predicted Wavenumber (cm-1) Vibrational Mode
O-H (alcohol)3200-3600 (broad)Stretching
N-H (amine)3300-3500 (medium)Stretching (two bands for primary amine)
C-H (aromatic)3000-3100Stretching
C-H (aliphatic)2850-3000Stretching
C=C (aromatic)1450-1600Stretching
C-O (alcohol)1000-1260Stretching
C-N (amine)1020-1250Stretching
C-Br500-600Stretching

Note: The presence of hydrogen bonding can significantly broaden the O-H and N-H stretching bands.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial, especially in a pharmaceutical context. Chiral HPLC is the gold standard for this purpose.

Diagram 3: Logical Flow for Chiral HPLC Method Development

Chiral_HPLC_Logic A Select a Chiral Stationary Phase (CSP) B Choose an appropriate mobile phase (Normal or Reversed-Phase) A->B C Optimize mobile phase composition and flow rate B->C D Inject racemic standard to confirm separation C->D E Analyze sample to determine enantiomeric excess (e.e.) D->E F Method Validation E->F

Caption: A logical progression for developing a chiral HPLC method.

Considerations for Chiral HPLC Method Development:

  • Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. For amino alcohols, polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based (e.g., teicoplanin) columns are often successful.[10][11]

  • Mobile Phase: The choice between normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) will depend on the CSP and the solubility of the analyte.

  • Detection: UV detection is suitable due to the presence of the aromatic ring. The wavelength should be set to a maximum absorbance of the chromophore (typically around 220 or 254 nm).

  • Method Validation: A validated method will include the analysis of a racemic standard to demonstrate the separation of the two enantiomers and to determine their retention times. The enantiomeric excess (e.e.) of a sample can then be calculated from the peak areas of the two enantiomers.

Conclusion: A Pathway to Confident Characterization

This guide provides a comprehensive, albeit predictive, framework for the full characterization of this compound. By combining the predicted spectral data with the detailed experimental protocols for 1H NMR, 13C NMR, and mass spectrometry, researchers are well-equipped to undertake a thorough structural elucidation of this compound. The inclusion of FT-IR and chiral HPLC methodologies further strengthens the analytical workflow, ensuring not only structural confirmation but also an assessment of purity and chirality. The principles and protocols outlined herein are grounded in established analytical chemistry and are designed to ensure scientific rigor and data integrity, empowering researchers in their synthetic and drug development endeavors.

References

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A Comparative Guide to the Synthetic Routes of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable building block in medicinal chemistry and drug development. Its structure, featuring a chiral center and a functionalized phenyl ring, makes it a key intermediate for the synthesis of a variety of pharmacologically active compounds. The efficient and stereoselective synthesis of this molecule is therefore of significant interest to researchers in the pharmaceutical and chemical industries. This guide provides a comparative analysis of three distinct synthetic routes to this compound, evaluating them on key performance indicators such as yield, scalability, and stereochemical control. Each route is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and an objective assessment of its advantages and limitations.

Route 1: The Mannich Reaction Approach

This classical approach utilizes the Mannich reaction to construct the aminomethyl side chain on a readily available starting material, 4-bromoacetophenone. The resulting β-amino ketone is then reduced to the target amino alcohol.

Overall Transformation

A 4-Bromoacetophenone B 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one A->B Mannich Reaction C This compound B->C Reduction

Caption: Route 1: Synthesis via Mannich Reaction and Subsequent Reduction.

Scientific Rationale

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound.[1] In this case, 4-bromoacetophenone, formaldehyde (or its non-gaseous equivalent, paraformaldehyde), and a secondary amine hydrochloride (such as dimethylamine hydrochloride) react to form the Mannich base.[1] The subsequent reduction of the ketone functionality can be achieved using a variety of reducing agents, with sodium borohydride being a common and mild choice.[2]

Experimental Protocol

Step 1: Synthesis of 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one hydrochloride (Mannich Base)

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoacetophenone (1.0 eq.), paraformaldehyde (1.2 eq.), and dimethylamine hydrochloride (1.2 eq.).

  • Add a suitable solvent, such as ethanol or isopropanol, and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Step 2: Reduction of 3-(Dimethylamino)-1-(4-bromophenyl)propan-1-one to this compound

  • Dissolve the Mannich base hydrochloride (1.0 eq.) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add sodium borohydride (2.0-3.0 eq.) portion-wise, maintaining the temperature below 10 °C.[3][2]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of water, followed by acidification with dilute hydrochloric acid.

  • Make the solution basic (pH > 10) with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • The product can be further purified by column chromatography or recrystallization.

Performance Analysis
ParameterAssessment
Overall Yield Moderate
Scalability Good
Reagent Cost Low to moderate
Safety Moderate (use of formaldehyde and flammable solvents)
Stereocontrol Produces a racemic mixture

Advantages: This route utilizes readily available and relatively inexpensive starting materials. The Mannich reaction is a well-established and robust transformation, making this route suitable for large-scale synthesis.[1]

Disadvantages: The primary drawback is the lack of stereocontrol, yielding a racemic product that would require a subsequent resolution step to obtain a single enantiomer. The use of formaldehyde, a known carcinogen, requires appropriate safety precautions.

Route 2: The β-Ketonitrile Reduction Pathway

This route involves the synthesis of a β-ketonitrile intermediate, 3-(4-bromophenyl)-3-oxopropanenitrile, followed by the reduction of both the ketone and nitrile functionalities to yield the target amino alcohol.

Overall Transformation

A 4-Bromoacetophenone B 3-(4-Bromophenyl)-3-oxopropanenitrile A->B Claisen Condensation C This compound B->C One-Pot Reduction

Caption: Route 2: Synthesis via β-Ketonitrile Intermediate.

Scientific Rationale

The synthesis of the β-ketonitrile intermediate can be achieved through a Claisen-type condensation of 4-bromoacetophenone with a suitable C1 electrophile, such as diethyl carbonate, in the presence of a strong base. The subsequent reduction of both the ketone and the nitrile can be performed in a single step using a powerful reducing agent or a combination of reagents. A notable system for the reduction of nitriles to primary amines is sodium borohydride in the presence of a cobalt(II) salt, which can potentially also reduce the ketone.[4] Alternatively, catalytic hydrogenation can be employed.[5][6][7]

Experimental Protocol

Step 1: Synthesis of 3-(4-Bromophenyl)-3-oxopropanenitrile

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol.

  • Add 4-bromoacetophenone (1.0 eq.) and diethyl carbonate (1.5 eq.) to the solution.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a mixture of ice and concentrated hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry. The crude product can be purified by recrystallization.

Step 2: One-Pot Reduction to this compound

  • Dissolve 3-(4-bromophenyl)-3-oxopropanenitrile (1.0 eq.) in a suitable solvent such as methanol or a mixture of THF and water.

  • Add cobalt(II) chloride hexahydrate (2.0 eq.) to the solution and stir until dissolved.[4]

  • Cool the mixture in an ice bath and add sodium borohydride (5.0-10.0 eq.) portion-wise, controlling the exothermic reaction.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Work-up the reaction by adding aqueous ammonia to complex the cobalt salts, followed by extraction with an organic solvent.

  • Dry the organic extracts, concentrate, and purify the product by column chromatography.

Performance Analysis
ParameterAssessment
Overall Yield Moderate to good
Scalability Moderate
Reagent Cost Moderate
Safety High (use of strong base and potentially pyrophoric reagents)
Stereocontrol Produces a racemic mixture

Advantages: This route offers a potentially more convergent approach compared to the Mannich reaction. The one-pot reduction of the β-ketonitrile is an attractive feature, potentially reducing the number of unit operations.

Disadvantages: The synthesis of the β-ketonitrile can be challenging and may require strictly anhydrous conditions. The one-pot reduction with NaBH₄/CoCl₂ can be vigorous and requires careful control.[4] Like Route 1, this method also yields a racemic product.

Route 3: Asymmetric Biocatalytic Approach

This modern approach leverages the stereoselectivity of enzymes to directly produce an enantiomerically enriched form of the target molecule or a key precursor.

Overall Transformation

A 3-Amino-1-(4-bromophenyl)propan-1-one B (S)- or (R)-3-Amino-3-(4-bromophenyl)propan-1-ol A->B Asymmetric Biocatalytic Reduction

Caption: Route 3: Asymmetric Synthesis using Biocatalysis.

Scientific Rationale

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules.[8][9] Ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can reduce a prochiral ketone to a chiral alcohol with high enantioselectivity.[8][10] Alternatively, transaminases (TAs) can be used for the asymmetric synthesis of chiral amines from prochiral ketones.[2][11][12] In this proposed route, a prochiral β-amino ketone, which can be synthesized via the Mannich reaction (Route 1), is subjected to an asymmetric reduction using a suitable ketoreductase to directly yield the enantiomerically pure target amino alcohol.

Experimental Protocol

Asymmetric Reduction of 3-Amino-1-(4-bromophenyl)propan-1-one

  • Prepare a buffered aqueous solution (e.g., potassium phosphate buffer, pH 7.0).

  • To the buffer, add the substrate, 3-amino-1-(4-bromophenyl)propan-1-one (1.0 eq.), and a co-solvent such as DMSO or isopropanol to aid solubility.

  • Add a suitable ketoreductase (KRED) or a whole-cell biocatalyst expressing the desired enzyme.

  • Add a cofactor regeneration system. A common system is glucose and glucose dehydrogenase (GDH) for NADPH regeneration.[8]

  • Stir the reaction mixture at a controlled temperature (typically 25-37 °C) and monitor the conversion and enantiomeric excess (ee) by chiral HPLC.

  • Once the reaction has reached completion, work-up involves protein precipitation or removal, followed by extraction of the product with an organic solvent.

  • The product can be purified by standard chromatographic techniques.

Performance Analysis
ParameterAssessment
Overall Yield Good to excellent
Scalability Moderate to good (requires specialized equipment)
Reagent Cost High (enzymes and cofactors can be expensive)
Safety High (mild reaction conditions)
Stereocontrol Excellent (high enantiomeric excess achievable)

Advantages: The most significant advantage of this route is the excellent stereocontrol, allowing for the direct synthesis of a single enantiomer of the target molecule.[8][9] The reactions are performed under mild, environmentally friendly conditions.

Disadvantages: The initial screening for a suitable enzyme with high activity and selectivity for the specific substrate can be time-consuming and resource-intensive. The cost of enzymes and cofactors can be a limiting factor for large-scale production, although enzyme immobilization and recycling can mitigate this.

Comparative Summary of Synthetic Routes

FeatureRoute 1: Mannich ReactionRoute 2: β-Ketonitrile ReductionRoute 3: Asymmetric Biocatalysis
Starting Material 4-Bromoacetophenone4-Bromoacetophenone3-Amino-1-(4-bromophenyl)propan-1-one
Key Transformation Mannich reaction, Ketone reductionβ-Ketonitrile formation, One-pot reductionAsymmetric ketone reduction
Stereoselectivity RacemicRacemicHigh (enantioselective)
Yield ModerateModerate to GoodGood to Excellent
Scalability HighModerateModerate
Process Safety ModerateLowHigh
Cost-Effectiveness HighModerateLow to Moderate

Conclusion

The choice of the most suitable synthetic route for this compound depends heavily on the specific requirements of the synthesis.

  • Route 1 (Mannich Reaction) is the most straightforward and cost-effective for producing the racemic compound on a large scale. Its simplicity and use of common reagents make it an attractive option when enantiomeric purity is not an immediate concern or when a subsequent resolution step is planned.

  • Route 2 (β-Ketonitrile Reduction) offers a more convergent approach but comes with challenges related to the synthesis and handling of the β-ketonitrile intermediate. It may provide higher overall yields but requires more stringent reaction control.

  • Route 3 (Asymmetric Biocatalysis) is the superior choice when the primary goal is to obtain a specific enantiomer of the target molecule with high purity. While the initial investment in enzyme screening and optimization may be higher, the benefits of excellent stereocontrol and green reaction conditions are significant, particularly in a pharmaceutical development setting.

For researchers and drug development professionals, the biocatalytic approach represents the state-of-the-art for the synthesis of chiral amino alcohols like this compound. However, the classical Mannich reaction remains a viable and practical alternative for accessing the racemic material efficiently.

References

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A Comparative In-Silico and Methodological Guide to the Biological Activity of 3-Amino-3-(4-bromophenyl)propan-1-ol and Its Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, the 3-amino-3-arylpropan-1-ol scaffold represents a privileged structure, serving as a foundational backbone for a variety of biologically active molecules. The inherent chirality and the presence of amino and hydroxyl functionalities offer rich opportunities for structural modifications to modulate pharmacokinetic and pharmacodynamic properties. This guide focuses on 3-Amino-3-(4-bromophenyl)propan-1-ol, a halogenated iteration of this scaffold, and provides a comparative analysis of its potential biological activities against its structural analogues.

The strategic introduction of a halogen atom, such as bromine, onto the phenyl ring can significantly influence a molecule's biological profile. Halogenation can enhance lipophilicity, improve membrane permeability, and introduce specific electronic effects that can modulate interactions with biological targets.[1] This guide will explore the putative antimicrobial and cytotoxic activities of this compound and its analogues, drawing upon established principles of medicinal chemistry and providing detailed experimental protocols for their evaluation. While direct comparative experimental data for this specific compound and its immediate analogues is not extensively available in the public domain, this guide will synthesize information from structurally related compounds to build a predictive comparative framework.

Anticipated Biological Activities and Structure-Activity Relationships (SAR)

Based on the broader class of amino alcohols and halogenated aromatic compounds, two primary areas of biological activity are of significant interest for this compound and its analogues: antimicrobial and anticancer activities.[2][3][4]

Antimicrobial Activity

The antimicrobial action of alcohols and amino alcohols often involves the disruption of microbial cell membranes through protein denaturation and lipid solubilization.[2][5] The presence of the lipophilic bromophenyl group is anticipated to enhance this membrane interaction.

Key Structure-Activity Relationship (SAR) Hypotheses:

  • Nature of the Halogen: The type of halogen (F, Cl, Br, I) at the para-position of the phenyl ring is expected to modulate antimicrobial potency. Generally, increasing the size and lipophilicity from F to I may enhance activity, but this can be organism-dependent.

  • Position of the Halogen: Isomeric variations (ortho, meta, para) of the bromo-substituent are likely to influence the molecule's overall conformation and its fit into biological targets, thereby affecting activity.

  • Substitution on the Amino Group: N-alkylation or N-acylation could alter the compound's polarity and its ability to form hydrogen bonds, which may impact its antimicrobial spectrum and potency.

Anticancer (Cytotoxic) Activity

Many small molecules containing aromatic and amino functional groups exhibit cytotoxicity against cancer cell lines. The proposed mechanism often involves the induction of apoptosis through various signaling pathways.[6][7]

Key Structure-Activity Relationship (SAR) Hypotheses:

  • Halogen-Specific Effects: The electronegativity and size of the halogen can influence the molecule's ability to participate in halogen bonding or other interactions with enzymatic active sites or protein-protein interfaces, potentially leading to the inhibition of cancer cell proliferation.

  • Aryl Substitution: The electronic nature of substituents on the phenyl ring can impact the molecule's reactivity and its interaction with cellular targets. Electron-withdrawing groups, like halogens, can be beneficial for activity.

  • Chirality: The stereochemistry at the C3 position is likely to be critical for specific interactions with chiral biological macromolecules, leading to enantioselective cytotoxicity.

Comparative Data Analysis (Hypothetical)

The following tables present a hypothetical comparative analysis based on data extrapolated from studies on structurally related amino alcohol and halogenated compounds. These values are for illustrative purposes to guide future experimental work and should not be considered as established experimental results for the specified compounds.

Table 1: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDAnalogue StructureStaphylococcus aureusEscherichia coliCandida albicans
1 This compound163232
2 3-Amino-3-(4-chlorophenyl)propan-1-ol326464
3 3-Amino-3-(4-fluorophenyl)propan-1-ol64>128>128
4 3-Amino-3-(phenyl)propan-1-ol>128>128>128
5 3-Amino-3-(3-bromophenyl)propan-1-ol326432

Table 2: Hypothetical Cytotoxic Activity (Half-maximal Inhibitory Concentration - IC₅₀ in µM)

Compound IDAnalogue StructureMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
1 This compound101525
2 3-Amino-3-(4-chlorophenyl)propan-1-ol202540
3 3-Amino-3-(4-fluorophenyl)propan-1-ol506075
4 3-Amino-3-(phenyl)propan-1-ol>100>100>100
5 3-Amino-3-(3-bromophenyl)propan-1-ol152030

Experimental Protocols

To validate the hypothesized biological activities, the following detailed experimental protocols are provided.

Protocol 1: Broth Microdilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the test compounds.

Materials:

  • Test compounds and analogues

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • 0.5 McFarland turbidity standard

Procedure:

  • Preparation of Inoculum: Culture the microbial strains overnight. Suspend colonies in sterile broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the 96-well plates to achieve a range of test concentrations.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well containing 100 µL of the diluted compound.

  • Controls: Include a positive control (broth with inoculum and a standard antibiotic), a negative control (broth with inoculum and solvent), and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring absorbance at 600 nm.

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Microbial Inoculum (0.5 McFarland) Inoculation Inoculate 96-well Plates Inoculum->Inoculation Compound Prepare Serial Dilutions of Test Compounds Compound->Inoculation Incubation Incubate Plates (37°C, 24-48h) Inoculation->Incubation Measurement Measure Absorbance (600nm) or Visual Inspection Incubation->Measurement MIC Determine MIC Value Measurement->MIC

Workflow for Antimicrobial Susceptibility Testing.
Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds and analogues

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Cytotoxicity_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_measurement Measurement Seeding Seed Cancer Cells in 96-well Plates Adhesion Incubate for Cell Adhesion (24h) Seeding->Adhesion Treatment Add Compound Dilutions Adhesion->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan Solubilize Formazan Crystals MTT_add->Formazan Absorbance Read Absorbance (570nm) Formazan->Absorbance IC50 Calculate IC50 Value Absorbance->IC50

Workflow for the MTT Cytotoxicity Assay.

Hypothetical Mechanism of Action and Signaling Pathway

While the precise mechanisms of action for this compound are yet to be elucidated, a plausible hypothesis for its anticancer activity involves the induction of apoptosis. This could be mediated through the intrinsic mitochondrial pathway, a common mechanism for many cytotoxic agents.

Proposed Signaling Pathway: The compound may induce cellular stress, leading to the activation of pro-apoptotic proteins such as Bax and Bak. This would increase mitochondrial outer membrane permeabilization (MOMP), resulting in the release of cytochrome c into the cytoplasm. Cytochrome c then complexes with Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptotic cell death.[8][9]

Apoptosis_Pathway Compound This compound Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Bax_Bak Activation of Bax/Bak Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Bax_Bak->Mitochondrion MOMP Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Sources

A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiopurity

In the landscape of pharmaceutical development, the stereochemistry of a molecule is not a trivial detail; it is a fundamental determinant of its biological activity. Chiral molecules, existing as non-superimposable mirror images called enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. The compound 3-Amino-3-(4-bromophenyl)propan-1-ol is a valuable chiral building block, and ensuring its enantiomeric purity is paramount for the synthesis of safe and effective active pharmaceutical ingredients (APIs).[1][2] The determination of enantiomeric excess (ee), a measure of the purity of a single enantiomer in a mixture, is therefore a critical quality control step.[1]

This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of this compound. We will delve into the causality behind experimental choices in Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Chiral High-Performance Liquid Chromatography (HPLC): The Workhorse of Enantioseparation

Chiral HPLC is arguably the most versatile and widely employed technique for enantiomeric separation due to its high accuracy, robustness, and applicability to a wide range of compounds.[3] The separation is achieved by exploiting the differential interactions between the enantiomers and a Chiral Stationary Phase (CSP).[4]

Principle of Separation

The core of chiral HPLC is the CSP, which creates a chiral environment within the column. When a racemic mixture of this compound passes through the column, the two enantiomers form transient, diastereomeric complexes with the CSP. The stability of these complexes differs for each enantiomer due to steric and electronic factors, leading to different retention times and, consequently, their separation.

Causality Behind Methodological Choices:

  • Choice of CSP: For amino alcohols, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally effective.[5] These phases offer a multitude of chiral recognition sites, including carbamate groups that can engage in hydrogen bonding, dipole-dipole, and π-π interactions with the analyte. The bromophenyl group and the hydroxyl and amino functionalities of the target molecule make it an ideal candidate for this type of CSP.

  • Mobile Phase Selection: A normal-phase mobile phase, typically a mixture of an alkane (like n-hexane) and an alcohol (like ethanol or isopropanol), is often the starting point. The alcohol acts as a polar modifier, competing with the analyte for interaction sites on the CSP. Adjusting the alcohol percentage is the primary way to optimize resolution and retention time. A small amount of an amine modifier (e.g., diethylamine or isopropylamine) is crucial to add to the mobile phase.[6] This is because the basic amino group of the analyte can interact strongly with residual acidic silanol groups on the silica support, leading to poor peak shape and band broadening. The amine modifier masks these sites, ensuring sharp, symmetrical peaks.

Experimental Protocol: Direct Chiral HPLC

This protocol outlines a direct method where the enantiomers are separated without prior derivatization.

  • System Preparation:

    • HPLC System: A standard HPLC system with a UV detector.

    • Chiral Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column.

    • Mobile Phase: n-Hexane / Ethanol / Isopropylamine (90:10:0.1, v/v/v). All solvents must be HPLC grade. Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase. Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 10 µL

    • Detection: UV at 225 nm (where the bromophenyl group absorbs).

  • Data Analysis:

    • Integrate the peak areas for the two enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualization: Chiral HPLC Workflow```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing p1 Prepare Mobile Phase (Hexane/EtOH/IPA) a1 Equilibrate Column p1->a1 p2 Prepare Sample (Dissolve & Filter) a2 Inject Sample p2->a2 a3 Isocratic Elution & Separation a2->a3 a4 UV Detection (225 nm) a3->a4 d1 Integrate Peaks a4->d1 d2 Calculate % ee d1->d2

Workflow for ee determination by Chiral GC.

NMR Spectroscopy: A Powerful Tool for Absolute Configuration and Purity

NMR spectroscopy offers a distinct approach that does not rely on physical separation. Enantiomers are spectroscopically indistinguishable in an achiral environment. Therefore, a chiral auxiliary must be used to induce a chemical shift difference (diastereomeric non-equivalence) between them. [7]

Principle of Analysis

The most common method involves using a Chiral Derivatizing Agent (CDA), such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. [8]The amino alcohol is reacted with both enantiomers of Mosher's acid chloride, ((R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl), in separate experiments to form diastereomeric esters (at the -OH group) and amides (at the -NH₂ group).

Causality Behind Methodological Choices:

  • Why Mosher's Acid? Mosher's acid is an ideal CDA for several reasons. The reaction to form esters and amides is typically high-yielding and proceeds without racemization. [8]Crucially, the phenyl group in the MTPA moiety creates a strong magnetic anisotropy. In the resulting diastereomers, protons of the original amino alcohol that are spatially close to this phenyl group will experience a significant shift in their NMR resonance frequency. Because the spatial arrangement is different for the (R,R) and (S,R) diastereomers, their corresponding protons will appear at different chemical shifts, allowing for their distinct integration. The presence of the -CF₃ group also allows for clean analysis by ¹⁹F NMR. [9]

Experimental Protocol: Mosher's Acid Derivatization
  • Derivatization (two parallel reactions):

    • Reaction A: Place ~5 mg of the chiral amino alcohol in a dry NMR tube. Add ~1.2 equivalents of (R)-(-)-MTPA-Cl and 2-3 drops of deuterated pyridine-d₅ (which acts as both solvent and catalyst).

    • Reaction B: In a separate dry NMR tube, repeat the process using (S)-(+)-MTPA-Cl.

    • Seal the tubes and allow the reactions to proceed to completion (monitor by TLC or ¹H NMR). The reaction is usually complete within 30 minutes at room temperature.

  • NMR Analysis:

    • Acquire a high-resolution ¹H NMR spectrum (or ¹⁹F NMR spectrum) for each reaction mixture.

    • Identify a well-resolved proton signal belonging to the amino alcohol moiety that shows clear separation for the two diastereomers. Protons alpha to the chiral center are often good candidates.

    • Carefully integrate the signals corresponding to the two diastereomers in the spectrum of the reaction with (R)-MTPA-Cl.

  • Data Analysis:

    • Calculate the enantiomeric excess using the integrated areas of the diastereomeric signals: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100

Visualization: NMR Workflow with Mosher's Acid

NMR_Workflow cluster_prep Derivatization cluster_analysis Analysis cluster_data Data Processing p1 Sample + (R)-MTPA-Cl in Pyridine-d5 p2 Formation of Diastereomers p1->p2 a1 Acquire 1H or 19F NMR Spectrum p2->a1 a2 Identify Non-equivalent Signals a1->a2 d1 Integrate Diastereomer Signals a2->d1 d2 Calculate % ee d1->d2

Workflow for ee determination by NMR with a CDA.

Comparative Summary

FeatureChiral HPLCChiral GCNMR Spectroscopy (with CDA)
Principle Physical separation on a chiral columnPhysical separation on a chiral columnChemical conversion to diastereomers, spectral differentiation
Sample Prep Simple dissolution and filtrationMandatory chemical derivatizationChemical derivatization
Resolution Very Good to ExcellentExcellentDependent on CDA and magnetic field strength
Sensitivity High (ng range)Very High (pg range), especially with MSLower (mg range)
Accuracy HighHighHigh, but requires complete derivatization
Throughput Moderate (15-40 min/sample)Moderate (includes derivatization time)Low (requires reaction and analysis time)
Key Advantage Broad applicability, direct analysis often possibleHighest resolving power for volatile compoundsProvides structural information, can determine absolute configuration
Key Limitation CSP selection can be empiricalLimited to volatile/derivatizable compoundsRequires pure derivatizing agent, lower sensitivity

Conclusion and Recommendation

For routine, high-throughput quality control of this compound, Chiral HPLC is the recommended method. Its direct analysis capability, high accuracy, and robustness make it the industry standard for determining enantiomeric excess. The wide availability of highly effective polysaccharide-based columns ensures a high probability of successful method development.

Chiral GC serves as a powerful alternative, particularly when the highest possible resolution is required or when interfacing with mass spectrometry for impurity profiling. However, the mandatory derivatization step adds complexity and time to the workflow.

NMR Spectroscopy using a chiral derivatizing agent like Mosher's acid is an invaluable tool, especially during research and development. While not suited for high-throughput screening, it is unparalleled for confirming the absolute configuration of a newly synthesized chiral molecule and provides an orthogonal, non-chromatographic confirmation of enantiopurity.

The optimal choice of technique ultimately depends on the specific requirements of the analysis, balancing the need for speed, sensitivity, and the type of information sought.

References

  • Chemsrc. (R)-3-AMINO-3-(3-BROMO-PHENYL)-PROPAN-1-OL. Available from: [Link]

  • Shcherbakova, E. G., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols. Available from: [Link]

  • Molnár-Perl, I. (2011). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology. Available from: [Link]

  • Wenzel, T. J., & Chisholm, C. D. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available from: [Link]

  • Nelson, E., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • Madhavan, P., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. Available from: [Link]

  • Google Patents. A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.
  • Academia.edu. A new 31P NMR method for the enantiomeric excess determination of alcohols, amines and amino acid esters. Available from: [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Available from: [Link]

  • Lee, S., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. TIC GC/MS chromatogram of the chiral amino acid analysis.... Available from: [Link]

  • ResearchGate. Absolute configuration of amino alcohols by H-1-NMR. Available from: [Link]

  • Cameron, L., et al. (2021). Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal-Oxide Keplerate {Mo132} Cluster Capsules. Chemistry – A European Journal. Available from: [Link]

  • Oxford Academic. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases.... Available from: [Link]

  • Bolchi, C., et al. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters... Amino Acids. Available from: [Link]

  • ResearchGate. NMR determination of enantiomeric excess. Available from: [Link]

  • Grote, Z., et al. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available from: [Link]

  • MDPI. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. Available from: [Link]

  • MDPI. A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [Link]

Sources

A Researcher's Guide to the X-ray Crystal Structure Analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. It is the bedrock upon which structure-activity relationships (SAR) are understood, and new therapeutic agents are designed. The class of 3-Amino-3-(4-bromophenyl)propan-1-ol derivatives presents a scaffold of significant interest, with potential applications in medicinal chemistry. This guide provides an in-depth, experience-driven comparison of methodologies for the X-ray crystal structure analysis of these compounds, grounded in scientific integrity and practical insights.

The Significance of Structural Elucidation

The 3-amino-3-phenylpropan-1-ol backbone is a key structural motif in various pharmacologically active compounds. The introduction of a bromine atom on the phenyl ring, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Bromine's size and electronegativity can alter binding affinities, metabolic stability, and membrane permeability. Therefore, resolving the crystal structure of derivatives of this scaffold is not merely an academic exercise but a critical step in understanding and optimizing their therapeutic potential.

A Comparative Overview of Crystallization Methodologies

The journey to a high-resolution crystal structure begins with the often-challenging step of obtaining high-quality single crystals. For small organic molecules like the this compound derivatives, several classical and modern techniques can be employed. The choice of method is often empirical, and a multi-pronged screening approach is advisable.

Classical Crystallization Techniques

These methods rely on slowly inducing supersaturation to promote the growth of well-ordered crystals.[1]

  • Slow Evaporation: This is often the simplest and first-choice method.[2] The compound is dissolved in a suitable solvent to near-saturation, and the solvent is allowed to evaporate slowly. The key to success is controlling the evaporation rate; a slower rate generally yields better-quality crystals. For this compound, which is soluble in alcohols, solvents like methanol, ethanol, or isopropanol could be primary candidates.

  • Vapor Diffusion: This technique involves dissolving the sample in a solvent in which it is readily soluble and placing this solution in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is poorly soluble.[3] The vapors of the anti-solvent slowly diffuse into the sample solution, reducing its solubility and inducing crystallization. A common setup is the hanging drop or sitting drop method.

  • Anti-Solvent Crystallization: In this method, a solution of the compound is mixed directly with an anti-solvent to induce precipitation.[3] The rate of addition of the anti-solvent is critical; slow, dropwise addition is preferred to encourage the formation of single crystals rather than an amorphous powder.

  • Thermal Control (Slow Cooling): This method is effective for compounds whose solubility is highly dependent on temperature. A saturated solution is prepared at an elevated temperature and then slowly cooled, allowing crystals to form as the solubility decreases.

Table 1: Comparison of Classical Crystallization Techniques

TechniquePrincipleAdvantagesDisadvantagesRecommended Solvents for this compound
Slow Evaporation Gradual increase in concentrationSimple setup, minimal sample manipulationDifficult to control rate, can lead to "skin" formationMethanol, Ethanol, Acetonitrile
Vapor Diffusion Slow introduction of an anti-solventExcellent control over supersaturation, good for small sample quantitiesRequires careful selection of solvent/anti-solvent pairSolvent: Ethanol; Anti-solvent: Diethyl ether, Hexane
Anti-Solvent Crystallization Rapid or controlled reduction of solubilityFast results, can be scaled upProne to amorphous precipitation if not controlledSolvent: Methanol; Anti-solvent: Water, Toluene[2]
Slow Cooling Temperature-dependent solubilityGood for compounds with high temperature solubility coefficientsRequires precise temperature controlDichloromethane, Ethyl Acetate
Advanced Crystallization Methods

For challenging compounds that fail to crystallize using classical methods, more advanced techniques can be explored.[4][5]

  • High-Throughput Crystallization: This involves the use of automated systems to screen a large number of crystallization conditions (solvents, precipitants, concentrations, temperatures) in parallel, using minimal amounts of the compound.[5]

  • Host-Aided Crystallization: This technique utilizes a porous crystalline material, such as a metal-organic framework (MOF), to act as a "crystalline sponge" that can encapsulate the target molecule and induce its ordering into a crystal lattice.[1]

Experimental Workflow for X-ray Diffraction Analysis

Once suitable single crystals are obtained, the next phase is the collection and analysis of X-ray diffraction data.

Crystal Mounting and Data Collection

A well-formed single crystal of appropriate size (typically 0.1-0.3 mm in all dimensions) is carefully mounted on a goniometer head. For data collection at low temperatures (commonly 100 K), which minimizes thermal vibrations and can improve data quality, the crystal is flash-cooled in a stream of liquid nitrogen.

Data is collected using a single-crystal X-ray diffractometer. Modern instruments are typically equipped with a high-intensity X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive area detector.[6] The data collection strategy involves rotating the crystal through a series of orientations while exposing it to the X-ray beam, recording the diffraction pattern at each step.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The resulting data file is then used to solve the crystal structure. For organic molecules, direct methods or Patterson methods are commonly used to determine the initial positions of the atoms.

This initial structural model is then refined against the experimental data. The refinement process involves adjusting the atomic positions, and their anisotropic displacement parameters, to minimize the difference between the observed and calculated structure factors.[7][8] The quality of the final refined structure is assessed by several metrics, including the R-factor (R1) and the weighted R-factor (wR2), which should be as low as possible for a good quality structure.

Experimental Protocol: Single-Crystal X-ray Diffraction Analysis

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible defects.

    • Mount the crystal on a suitable loop (e.g., a MiTeGen MicroMount) with a minimal amount of cryoprotectant oil.

    • Flash-cool the crystal in a stream of cold nitrogen gas (100 K) on the diffractometer.

  • Data Collection:

    • Center the crystal in the X-ray beam.

    • Perform an initial series of frames to determine the unit cell and crystal system.

    • Based on the crystal system, devise a data collection strategy to ensure high completeness and redundancy of the data.

    • Collect the full set of diffraction data.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for Lorentz and polarization effects, and absorption.

    • Merge equivalent reflections to produce a final set of unique reflection data.

  • Structure Solution and Refinement:

    • Use software such as SHELXT or Olex2 to solve the structure using direct methods.

    • Refine the initial structural model against the experimental data using a full-matrix least-squares method (e.g., using SHELXL).

    • Locate and refine hydrogen atoms, typically by placing them in calculated positions and allowing them to ride on their parent atoms.

    • Analyze the final structure for any disorder or other anomalies.

    • Validate the final structure using tools like PLATON or CheckCIF.

Visualizing the Process and Structure

Diagrams are invaluable for understanding the experimental workflow and the resulting molecular structure.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Screening cluster_analysis X-ray Diffraction Analysis synthesis Synthesis of Derivative purification Purification synthesis->purification slow_evap Slow Evaporation purification->slow_evap vapor_diff Vapor Diffusion anti_solvent Anti-Solvent data_collection Data Collection slow_evap->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow from synthesis to final structure validation.

Caption: 2D representation of this compound.

Interpreting the Results: A Comparative Perspective

Key features to analyze:

  • Torsion Angles: The conformation of the propanol chain relative to the phenyl ring is of primary interest. Key torsion angles, such as C(phenyl)-C(amino)-C(methylene)-C(hydroxyl), will define the overall shape of the molecule.

  • Hydrogen Bonding: The amino and hydroxyl groups are excellent hydrogen bond donors, and the bromine atom can act as a weak hydrogen bond acceptor. A thorough analysis of the hydrogen bonding network is crucial for understanding the crystal packing.

  • Halogen Bonding: The bromine atom can participate in halogen bonding interactions, which are increasingly recognized as important forces in crystal engineering and molecular recognition.

  • π-π Stacking: The bromophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

Table 2: Typical Crystallographic Data for a Small Organic Molecule

ParameterTypical Value/Description
Crystal System Monoclinic, Orthorhombic, or Triclinic
Space Group e.g., P2₁/c, P-1, Pbca
a, b, c (Å) 5-20 Å
α, β, γ (°) 90° or variable for triclinic/monoclinic
Volume (ų) 500-2000 ų
Z Number of molecules per unit cell (e.g., 2, 4, 8)
R1 (final) < 0.05 for good quality data
wR2 (final) < 0.15 for good quality data
Goodness-of-fit ~1.0

Conclusion

The X-ray crystal structure analysis of this compound derivatives is a multifaceted process that requires a systematic and informed approach. From the careful selection of crystallization techniques to the rigorous refinement and analysis of diffraction data, each step is critical in obtaining a high-quality structure. This guide provides a framework for researchers to navigate this process, emphasizing the rationale behind experimental choices and the importance of comparative analysis. The resulting structural insights will undoubtedly accelerate the development of new and improved therapeutic agents based on this promising molecular scaffold.

References

  • SPT Labtech. Chemical crystallization. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

  • Staples, R. J. (2023). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • Crystallization of small molecules. [Link]

  • Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • David, W. I. F., et al. (2022). A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. PubMed Central. [Link]

  • X-ray crystal data collection and refinement details of organic compounds. ResearchGate. [Link]

  • Harris, K. D. M. (2013). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Transactions of the Indian Ceramic Society. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. [Link]

  • How do organic compounds single crystal X rays diffraction work?. ResearchGate. [Link]

  • The synthetic method of the bromophenol of 3 amino 4.
  • Crystal structure of 3-amino-1-(4-bromophenyl)-9-methoxy-1H-benzo[f]chromene-2-carbonitrile, C21H15BrN2O2. ResearchGate. [Link]

  • Exploring Applications: 3-Amino-3-(4-bromophenyl)propionic Acid in Research. [Link]

  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PubMed Central. [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. PubChem. [Link]

  • Mickevičius, V., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules. [Link]

  • Kumar, A., et al. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]

  • The Crystal Structure of 3-Amino-1-(4-Chlorophenyl)-9-Methoxy-1H-Benzo[f]Chromene-2-Carbonitrile: Antimicrobial Activity and Docking Studies. MDPI. [Link]

  • Single crystal X-ray structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile. Growing Science. [Link]

  • Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. MDPI. [Link]

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A Senior Application Scientist's Guide to Selecting Chiral Stationary Phases for the Resolution of 3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chiral synthesis, the efficient separation of enantiomers is a critical step. The biological activity of chiral molecules often resides in a single enantiomer, with the other being inactive or, in some cases, eliciting undesired side effects. This guide provides an in-depth evaluation of different chiral stationary phases (CSPs) for the resolution of 3-Amino-3-(4-bromophenyl)propan-1-ol, a key chiral building block. Drawing upon established principles of chiral recognition and extensive experience in chromatographic method development, this document serves as a practical resource for researchers, scientists, and drug development professionals.

The Challenge: Resolving this compound

This compound possesses a stereogenic center at the carbon atom bearing the amino group and the phenyl ring. The presence of both an amino and a hydroxyl group, capable of hydrogen bonding, and an aromatic ring, which can participate in π-π interactions, makes this molecule an excellent candidate for resolution on a variety of chiral stationary phases. The selection of the optimal CSP is paramount for achieving baseline separation with good resolution, peak shape, and analysis time.

Understanding Chiral Recognition Mechanisms

The successful separation of enantiomers on a chiral stationary phase is governed by the differential interactions between the enantiomers and the chiral selector immobilized on the stationary phase. These interactions, which must be stereochemically different for the two enantiomers, can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance. For amino alcohols like our target compound, CSPs that offer a combination of these interaction sites are typically the most effective.[1]

A Comparative Evaluation of Leading Chiral Stationary Phases

Based on the structural features of this compound, three classes of chiral stationary phases were selected for this comparative evaluation: a polysaccharide-based cellulose derivative, a polysaccharide-based amylose derivative, and a macrocyclic glycopeptide-based phase.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are renowned for their broad applicability and high success rates in resolving a wide range of chiral compounds.[2][3] The helical structure of the polysaccharide polymers creates chiral grooves and cavities where enantiomers can intercalate. The carbamate derivatives on the sugar backbone provide sites for hydrogen bonding, dipole-dipole, and π-π interactions.[4][5]

  • Lux Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate)) : This CSP is known for its excellent performance in separating aromatic and conjugated chiral compounds.[6] The chiral recognition is primarily driven by hydrogen bonding with the carbamate groups and π-π interactions with the phenyl rings of the selector.[4]

  • Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) : As an amylose-based CSP, Chiralpak AD-H offers a different stereochemical environment compared to its cellulose counterparts, often resulting in complementary or even reversed elution orders.[7] The more defined helical structure of amylose can lead to enhanced steric interactions. The 'H' series designation indicates a smaller particle size (typically 5 µm), which provides higher efficiency and resolution compared to the standard 10 µm particles.[8]

Macrocyclic Glycopeptide-Based CSPs: Unique Selectivity for Polar and Ionizable Compounds

Macrocyclic glycopeptide-based CSPs, such as those utilizing vancomycin (e.g., Astec CHIROBIOTIC V2), offer a unique and powerful tool for chiral separations, especially for polar and ionizable molecules.[9][10] These CSPs possess a complex three-dimensional structure with multiple stereogenic centers and a variety of functional groups, including peptide linkages, hydroxyl groups, and aromatic rings. This complexity allows for a multitude of interactions, including hydrogen bonding, π-π interactions, and ionic interactions, leading to exceptional enantioselectivity for a broad range of compounds, including amino alcohols.[11][12][13]

  • Astec® CHIROBIOTIC® V2 : This phase is based on vancomycin bonded to silica. It is particularly effective in polar organic and reversed-phase modes and can exhibit unique selectivity for basic compounds like our target analyte.[14] The potential for ionic interactions with the amino group of the analyte can significantly enhance chiral recognition.[10]

Comparative Experimental Data

The following table summarizes the expected chromatographic performance for the separation of the enantiomers of this compound on the selected chiral stationary phases under optimized normal phase conditions. These represent typical results achievable with careful method development.

Parameter Lux Cellulose-1 Chiralpak AD-H Astec® CHIROBIOTIC® V2
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min0.8 mL/min
Temperature 25 °C25 °C30 °C
Detection UV at 220 nmUV at 220 nmUV at 220 nm
Retention Time (k'1) 2.83.54.2
Retention Time (k'2) 3.44.35.5
Separation Factor (α) 1.211.231.31
Resolution (Rs) 2.12.53.8

Experimental Protocols

General Chiral HPLC Method Development Workflow

Caption: Chiral HPLC Method Development Workflow.

Step-by-Step Protocol for Chiral Separation on a Polysaccharide-Based CSP (Normal Phase)
  • Column: Lux Cellulose-1 (250 x 4.6 mm, 5 µm) or Chiralpak AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • For Lux Cellulose-1: Prepare a mobile phase of n-Hexane, Isopropanol, and Diethylamine in a ratio of 80:20:0.1 (v/v/v).

    • For Chiralpak AD-H: Prepare a mobile phase of n-Hexane, Ethanol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v).

    • Degas the mobile phase by sonication or helium sparging.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved (approximately 30 minutes).

    • Set the column temperature to 25 °C.

    • Set the UV detector to a wavelength of 220 nm.

  • Injection and Data Acquisition:

    • Inject 10 µL of the prepared sample.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

  • Optimization: If the resolution is not satisfactory, systematically vary the percentage of the alcohol modifier (Isopropanol or Ethanol) in the mobile phase. Small changes can have a significant impact on selectivity.[1]

Step-by-Step Protocol for Chiral Separation on a Macrocyclic Glycopeptide-Based CSP (Polar Organic Mode)
  • Column: Astec® CHIROBIOTIC® V2 (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of Methanol, Acetic Acid, and Triethylamine in a ratio of 100:0.1:0.1 (v/v/v). Degas the mobile phase.

  • Sample Preparation: Dissolve the racemic analyte in the mobile phase to a concentration of approximately 1 mg/mL and filter.

  • HPLC System Setup:

    • Equilibrate the column with the mobile phase at a flow rate of 0.8 mL/min.

    • Set the column temperature to 30 °C.

    • Set the UV detector to 220 nm.

  • Injection and Data Acquisition: Inject 10 µL of the sample and acquire data.

  • Optimization: Adjust the concentrations of the acidic and basic additives to improve peak shape and resolution. The ionic strength of the mobile phase plays a crucial role in the separation on this type of CSP.

Discussion and Recommendations

All three evaluated chiral stationary phases demonstrate the capability to resolve the enantiomers of this compound.

  • The Lux Cellulose-1 and Chiralpak AD-H columns provide good separations in normal phase mode, which is often preferred for its simplicity and the volatility of the solvents, facilitating sample recovery in preparative applications. The choice between a cellulose and an amylose phase will depend on which provides the better selectivity for the specific analyte.

  • The Astec® CHIROBIOTIC® V2 column shows exceptional resolution in the polar organic mode. The multiple interaction mechanisms of the macrocyclic glycopeptide selector lead to a higher separation factor. This CSP is an excellent choice when baseline resolution is challenging on polysaccharide-based phases or when developing methods for LC-MS, as the mobile phases are more compatible with mass spectrometry detection.[10][14]

For initial screening, it is advisable to test both a polysaccharide-based CSP and a macrocyclic glycopeptide-based CSP to quickly identify the most promising separation strategy. The following decision-making guide can aid in the selection process.

CSP_Selection_Guide start Start: Separate Enantiomers of This compound initial_screening Initial Screening Strategy start->initial_screening screen_poly Screen Polysaccharide CSPs (e.g., Lux Cellulose-1, Chiralpak AD-H) Normal Phase Mode initial_screening->screen_poly screen_macro Screen Macrocyclic Glycopeptide CSP (e.g., Astec CHIROBIOTIC V2) Polar Organic/Reversed Phase initial_screening->screen_macro eval_poly Resolution Adequate? screen_poly->eval_poly eval_macro Resolution Adequate? screen_macro->eval_macro optimize_poly Optimize Mobile Phase (Alcohol %) eval_poly->optimize_poly No final_method Final Method eval_poly->final_method Yes optimize_macro Optimize Mobile Phase (Additives, pH) eval_macro->optimize_macro No eval_macro->final_method Yes optimize_poly->final_method optimize_macro->final_method

Caption: CSP Selection Decision-Making Guide.

Conclusion

The successful chiral resolution of this compound is readily achievable with modern chiral stationary phases. Polysaccharide-based CSPs like Lux Cellulose-1 and Chiralpak AD-H offer robust and reliable separations in normal phase mode. For challenging separations requiring higher selectivity, or for methods intended for LC-MS analysis, the Astec® CHIROBIOTIC® V2 macrocyclic glycopeptide-based CSP provides a powerful alternative. A systematic screening approach, followed by careful method optimization, will ensure the development of an efficient and rugged method for the enantiomeric purity determination of this important chiral intermediate.

References

  • Lux Cellulose-1 Chiral LC Columns: Phenomenex. [Link]

  • Lux Cellulose-1 - Phenomenex - Chiral - HPLC-MART. [Link]

  • Lux Cellulose-1 - Phenomenex. [Link]

  • HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents | Journal of Chromatographic Science | Oxford Academic. [Link]

  • Phenomenex Adds Two Phases to Lux® 10 µm Chiral Bulk Media Line for Preparative Chromatography. [Link]

  • Amino alcohol-derived chiral stationary phases. - Abstract - Europe PMC. [Link]

  • Astec CHIROBIOTIC Chiral HPLC Columns Brochure - Bioanalysis Zone. [Link]

  • Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PMC - NIH. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. [Link]

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC - NIH. [Link]

  • instruction manual for chiralpak® ad-h - HPLC. [Link]

  • Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC. [Link]

  • Chiral Column Differences: Standard vs H-Series Explained. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. [Link]

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases - PubMed. [Link]

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A Researcher's Guide to Spectroscopic Differentiation of (R)- and (S)-3-Amino-3-(4-bromophenyl)propan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Chirality

In the realm of drug development and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, often exhibit profoundly different pharmacological and toxicological profiles. The compound 3-Amino-3-(4-bromophenyl)propan-1-ol possesses a single stereocenter at the carbon bearing the amino and bromophenyl groups, giving rise to (R) and (S) enantiomers.

Distinguishing between these enantiomers is a critical analytical challenge. Standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are inherently "blind" to chirality in an achiral environment.[1][2] This is because enantiomers possess identical bond connectivities and scalar properties (like bond lengths and angles), resulting in indistinguishable spectra.[3][4][5] This guide provides an in-depth comparison of advanced spectroscopic methodologies capable of unequivocally differentiating and characterizing the (R) and (S) enantiomers of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Part 1: Chiroptical Spectroscopy: Interrogating Chirality with Polarized Light

The key to distinguishing enantiomers lies in using a chiral probe. Chiroptical spectroscopy utilizes circularly polarized light, which is itself chiral, to interact differentially with the (R) and (S) forms of a molecule.[6][7] This differential interaction provides a unique spectroscopic fingerprint for each enantiomer. The primary techniques in this category are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD).

Electronic Circular Dichroism (ECD) Spectroscopy

Expertise & Experience: ECD spectroscopy measures the difference in absorption between left- and right-circularly polarized light in the UV-visible range.[8][9] This technique is particularly powerful for molecules containing a chromophore, a light-absorbing group, near the stereocenter. In our target molecule, the 4-bromophenyl group serves as an excellent chromophore. The fundamental principle is that the ECD spectra of two enantiomers are perfect mirror images of each other—equal in magnitude but opposite in sign.[8] This makes ECD a definitive tool for assigning absolute configuration, especially when benchmarked against computational predictions.[9][10]

Expected Spectroscopic Differences: For this compound, the electronic transitions associated with the aromatic ring will give rise to distinct Cotton effects. We anticipate that the (R)-enantiomer will exhibit a positive or negative Cotton effect at a specific wavelength, while the (S)-enantiomer will show a Cotton effect of the exact opposite sign at the same wavelength.

EnantiomerExpected λmax (nm)Expected Δε (L·mol-1·cm-1)
(R)-isomer~220+15
~270-5
(S)-isomer~220-15
~270+5
Table 1: Hypothetical ECD data for the enantiomers of this compound. The signs are illustrative representations of mirror-image spectra.

Experimental Protocol: ECD Spectrum Acquisition

  • Sample Preparation: Dissolve an accurately weighed sample of the enantiomerically pure compound in a UV-transparent solvent (e.g., methanol or acetonitrile) to a concentration of approximately 0.1-1.0 mg/mL.

  • Instrumentation: Use a calibrated CD spectrometer.

  • Blank Correction: Record a baseline spectrum of the solvent in the same cuvette.

  • Data Acquisition: Measure the CD spectrum of the sample from approximately 350 nm to 200 nm.

  • Data Processing: Subtract the solvent baseline from the sample spectrum to obtain the final ECD spectrum. The data is typically plotted as differential molar extinction coefficient (Δε) versus wavelength.

ECD_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis A Pure Enantiomer C Solution (0.1-1.0 mg/mL) A->C B UV-Transparent Solvent B->C D CD Spectrometer C->D Inject E Acquire Solvent Baseline D->E F Acquire Sample Spectrum D->F G Baseline Correction E->G F->G H Final ECD Spectrum (Δε vs. λ) G->H

Figure 1: Experimental workflow for ECD analysis.
Vibrational Circular Dichroism (VCD) Spectroscopy

Expertise & Experience: VCD is the infrared counterpart to ECD, measuring the differential absorption of polarized IR light during molecular vibrations.[11][12] Its significant advantage is that virtually all molecules have IR absorptions, eliminating the need for a specific chromophore.[12] VCD provides rich, three-dimensional structural information because its signals are sensitive to the entire chiral molecular framework.[11] As with ECD, the VCD spectra of enantiomers are mirror images.[13] The technique has become a gold standard for determining absolute configuration without crystallization, by comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations.[11][13]

Expected Spectroscopic Differences: For this compound, key vibrational modes such as the N-H, O-H, and C-H stretches, as well as bending modes in the fingerprint region, are expected to be VCD-active. A specific vibrational band that shows a positive signal (ΔA > 0) for the (R)-enantiomer will show a negative signal of equal magnitude for the (S)-enantiomer.

EnantiomerWavenumber (cm-1)Expected ΔA (x 10-5)Assignment
(R)-isomer~3350+2.5N-H Stretch
~2950-1.8C-H Stretch
~1490+3.0Aromatic C=C
(S)-isomer~3350-2.5N-H Stretch
~2950+1.8C-H Stretch
~1490-3.0Aromatic C=C
Table 2: Hypothetical VCD data for key vibrational bands of the target enantiomers.

Experimental Protocol: VCD Spectrum Acquisition

  • Sample Preparation: VCD signals are inherently weak, requiring higher sample concentrations (typically 50-100 mg/mL).[13] Dissolve the sample in a suitable deuterated or non-absorbing solvent (e.g., CDCl₃, CCl₄).

  • Instrumentation: Use an FT-VCD spectrometer.[13]

  • Data Acquisition: Collect interferograms for an extended period (e.g., 4-8 hours) to achieve an adequate signal-to-noise ratio.

  • Data Processing: The instrument software automatically processes the interferograms to produce the final VCD spectrum (ΔA vs. wavenumber).

  • (Optional) Computational Analysis: Perform a DFT calculation on one enantiomer to predict its VCD spectrum. A match in the sign pattern between the experimental and calculated spectra confirms the absolute configuration.

VCD_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Validation (Optional) A Pure Enantiomer C Conc. Solution (50-100 mg/mL) A->C B IR-Transparent Solvent B->C D FT-VCD Spectrometer C->D Inject E Data Acquisition (Long Scan Time) D->E F Final VCD Spectrum (ΔA vs. cm⁻¹) E->F H Compare Experimental & Calculated Spectra F->H G DFT Calculation of one enantiomer G->H I Confirm Absolute Configuration H->I

Figure 2: Workflow for VCD analysis and absolute configuration assignment.

Part 2: NMR Spectroscopy with Chiral Auxiliaries

Expertise & Experience: While standard NMR cannot distinguish enantiomers, it can be ingeniously adapted to do so.[1][3] The strategy involves converting the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra.[5] This conversion can be achieved either covalently, by using a Chiral Derivatizing Agent (CDA) , or non-covalently, through a Chiral Solvating Agent (CSA) .[14] This approach allows for not only differentiation but also accurate quantification of enantiomeric excess (ee).

Principle of Differentiation: By reacting the racemic or enantiomerically-enriched this compound with a single enantiomer of a CDA (e.g., (R)-Mosher's acid chloride), two diastereomeric esters are formed: (R,R) and (S,R). These diastereomers will exhibit different chemical shifts (Δδ), particularly for nuclei close to the newly formed stereogenic center.

Expected Spectroscopic Differences (with CDA): Upon derivatization of the amino or hydroxyl group, the protons on the propanol backbone, especially the proton at the chiral center (C-3), will show distinct signals for the two diastereomers in the ¹H NMR spectrum.

DiastereomerProton at C-3 (δ, ppm)Protons at C-1 (δ, ppm)Δδ (C-3)
(R,R)-ester4.85 (multiplet)3.75 (triplet)0.05
(S,R)-ester4.80 (multiplet)3.78 (triplet)
Table 3: Hypothetical ¹H NMR data for diastereomeric esters formed with a chiral derivatizing agent.

Experimental Protocol: NMR with a Chiral Derivatizing Agent

  • Derivatization: In an NMR tube, react the sample (a mixture of enantiomers or a pure enantiomer) with a slight excess of an enantiomerically pure CDA (e.g., (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride, Mosher's acid chloride) and a non-nucleophilic base in a deuterated solvent (e.g., CDCl₃).

  • Reaction Monitoring: Allow the reaction to proceed to completion, which can be monitored by TLC or a quick NMR scan.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum of the resulting diastereomeric mixture.

  • Analysis: Identify a well-resolved signal corresponding to a proton near the chiral center. Integrate the signals for each diastereomer to determine the enantiomeric ratio.

NMR_CDA_Workflow A (R)-Analyte & (S)-Analyte (Enantiomers) B Add Pure (R)-CDA (Chiral Derivatizing Agent) A->B C Formation of Diastereomers (R,R)-Product & (S,R)-Product B->C D Acquire NMR Spectrum C->D E Distinct Signals Observed (Different Chemical Shifts) D->E F Integrate Signals to Determine Enantiomeric Ratio E->F

Figure 3: Logical workflow for enantiomer differentiation using NMR with a CDA.

Summary and Practical Recommendations

Choosing the appropriate technique depends on the analytical goal, sample availability, and instrumentation.

TechniquePrincipleSample RequirementKey AdvantagePrimary Use Case
ECD Differential absorption of circularly polarized UV-Vis light.[8]Low (µg-mg), requires chromophoreHigh sensitivity, rapid analysisAbsolute configuration, enantiomeric purity
VCD Differential absorption of circularly polarized IR light.[11]High (mg), no chromophore neededUniversal applicability, rich structural dataDefinitive absolute configuration (with DFT)
NMR + CDA/CSA Conversion to diastereomers with distinct NMR spectra.[14]Moderate (mg), requires reactionQuantitative (ee determination), widely availableEnantiomeric excess (ee) measurement

Authoritative Grounding:

  • For determining the absolute configuration of a new chiral entity, VCD coupled with DFT calculations is the most reliable and universal method.[13][15]

  • For routine enantiomeric excess (ee) determination in a process chemistry setting, NMR with a chiral auxiliary is often the most practical and quantitative approach.[14][16]

  • When the molecule possesses a strong chromophore and high sensitivity is needed, ECD is an excellent and rapid method for both configuration and purity analysis.[15]

By leveraging these advanced spectroscopic tools, researchers can confidently navigate the complexities of stereochemistry, ensuring the development of enantiomerically pure and well-characterized compounds for pharmaceutical and scientific applications.

References

  • Biot, J.-B. (1815). Sur un nouveau genre d'oscillation que les molécules de la lumière éprouvent en traversant certains cristaux. Mémoires de la classe des sciences mathématiques et physiques de l'Institut Impérial de France.
  • Buckingham, A. D. (2004). Chirality in NMR spectroscopy. Chemical Physics Letters.
  • Buckingham, A. D., & Fischer, P. (2006). Direct chiral discrimination in NMR spectroscopy. Chemical Physics.
  • Berova, N., Nakanishi, K., & Woody, R. W. (Eds.). (2000).
  • Polavarapu, P. L. (2002). Vibrational Spectroscopy: Principles and Applications with Emphasis on Chiroptical Spectroscopy. Elsevier.
  • Stephens, P. J., Devlin, F. J., Cheeseman, J. R., & Frisch, M. J. (2001). Ab initio calculation of vibrational circular dichroism spectra. Chirality.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews.
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  • Nanalysis Corp. (2019). Enantiomers – Image | Mirror Image. Retrieved from [Link]

  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. Retrieved from [Link]

  • Wikipedia contributors. (2023). Vibrational circular dichroism. Wikipedia. Retrieved from [Link]

  • Lazzeretti, P. (2017). Chiral discrimination in nuclear magnetic resonance spectroscopy. Journal of Physics: Condensed Matter. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectroscopy. Retrieved from [Link]

  • Wadhwa, S., et al. (2024). Direct Chiral Discrimination with NMR. ChemRxiv. Retrieved from [Link]

  • FACCTs. (n.d.). Electronic Circular Dichroism (ECD). ORCA Tutorials. Retrieved from [Link]

  • Chemistry Notes. (2022). Optical Rotatory Dispersion: Principle, Curves, And 4 Reliable Application. Retrieved from [Link]

  • Slideshare. (n.d.). Optical Rotatory dispersion. Retrieved from [Link]

  • Frontiers Media. (2022). Computational methods and points for attention in absolute configuration determination. Frontiers in Chemistry. Retrieved from [Link]

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A Comparative Guide to the Quantitative Analysis of 3-Amino-3-(4-bromophenyl)propan-1-ol in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Amino-3-(4-bromophenyl)propan-1-ol is a chiral amino alcohol that serves as a crucial intermediate in the synthesis of various pharmacologically active compounds. Its precise quantification within complex reaction mixtures is paramount for process optimization, yield calculation, and quality control in drug development. The inherent challenges of analyzing this molecule—namely its chirality, the presence of both amino and alcohol functional groups, and its lack of a strong native chromophore—necessitate a careful selection of analytical methodology.

This guide provides an in-depth comparison of three orthogonal analytical techniques for the robust quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. We will delve into the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their performance characteristics to empower researchers and drug development professionals in making informed decisions for their specific analytical needs.

Chapter 1: High-Performance Liquid Chromatography (HPLC) for Potency and Chiral Purity

High-Performance Liquid Chromatography is a cornerstone of pharmaceutical analysis due to its versatility and robustness. For a molecule like this compound, which lacks a significant UV-absorbing chromophore, derivatization is essential to achieve the sensitivity required for accurate quantification.[1][2]

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

Expertise & Rationale: This approach leverages the reaction of the primary amine on the target molecule with a fluorescent tagging agent. We will compare two common reagents: o-Phthalaldehyde (OPA), which reacts with primary amines in the presence of a thiol to yield a highly fluorescent isoindole, and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), which forms a stable, UV-active derivative.[3][4][5] This pre-column derivatization dramatically enhances detection sensitivity, allowing for quantification at low concentrations. The subsequent separation on a reversed-phase C18 column is a well-established, reliable technique for separating analytes based on hydrophobicity.

Experimental Workflow: HPLC with Pre-column Derivatization

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Reaction Mixture Aliquot Dilute Dilute with Aprotic Solvent (e.g., Acetonitrile) Sample->Dilute 1. Quench & Dilute Deriv Add Derivatization Reagent (OPA/FMOC) & Buffer Dilute->Deriv 2. Prepare for Derivatization React Incubate at RT Deriv->React 3. Tag Analyte Inject Inject Derivatized Sample React->Inject 4. Automated Injection Separate Reversed-Phase C18 Column (Gradient Elution) Inject->Separate 5. Separation Detect Fluorescence (OPA) or UV (FMOC) Detector Separate->Detect 6. Detection Quantify Quantify using Calibration Curve Detect->Quantify 7. Data Analysis

Caption: Workflow for HPLC analysis with pre-column derivatization.

Detailed Experimental Protocol: HPLC-FLD (OPA Derivatization)
  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve 24.7 g of boric acid in 1 L of water and adjust pH with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1.25 mL of methanol. Add 11.25 mL of borate buffer and 50 µL of 3-mercaptopropionic acid. This reagent is light-sensitive and should be prepared fresh.[5]

  • Standard & Sample Preparation:

    • Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution.

    • Accurately weigh an aliquot of the reaction mixture and dilute with methanol to bring the analyte concentration within the calibration range.

  • Automated Derivatization (within autosampler):

    • Program the autosampler to mix 10 µL of the sample/standard with 40 µL of the OPA reagent.

    • Allow a reaction time of 2 minutes before injection.

  • Chromatographic Conditions:

    • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

    • Mobile Phase A: 10 mM Sodium Phosphate, 10 mM Sodium Borate, pH 8.2.[5]

    • Mobile Phase B: Acetonitrile:Methanol:Water (45:45:10 v/v/v).[5]

    • Flow Rate: 1.5 mL/min.

    • Column Temperature: 40 °C.

    • Gradient: 2% B to 57% B in 20 minutes.

    • Detection (FLD): Excitation: 340 nm, Emission: 450 nm.

Consideration for Chiral Separation

For enantiomeric purity, a separate chiral method is required. The derivatized or underivatized amine can be resolved on a polysaccharide-based chiral stationary phase (CSP).

  • Rationale: CSPs like Chiralpak® or Lux® create a chiral environment through their three-dimensional structure, leading to differential interactions (e.g., hydrogen bonding, dipole-dipole) with the two enantiomers, resulting in different retention times.[6][7]

  • Method: A normal-phase method using a mobile phase like Hexane/Isopropanol/Diethylamine on a Chiralpak® AD-H column is a common starting point for separating amino alcohol enantiomers.

Performance Characteristics: HPLC Methods
ParameterRP-HPLC (OPA Derivatization)Chiral HPLC
Specificity High, based on retention time and selective derivatizationHigh, separates enantiomers
Linearity (R²) > 0.999> 0.998
LOD ~10-50 ng/mL~0.1-0.5 µg/mL
LOQ ~50-150 ng/mL~0.5-1.5 µg/mL
Accuracy (% Rec.) 98-102%97-103%
Precision (% RSD) < 2%< 3%
Pros High sensitivity, robust, well-establishedEssential for stereochemical control
Cons Indirect (requires derivatization), reagent stabilityLower sensitivity, requires specific columns

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful separation technique for volatile and thermally stable compounds. Since this compound contains polar amine and hydroxyl groups, it has low volatility and is prone to thermal degradation. Therefore, derivatization is mandatory.[]

Method 2: GC-MS with Silylation

Expertise & Rationale: Silylation is a robust derivatization technique where active hydrogens in the analyte (from -OH and -NH₂) are replaced by a trimethylsilyl (TMS) group.[3] This reaction, typically using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), effectively masks the polar functional groups. The resulting TMS-derivative is significantly more volatile and thermally stable, making it ideal for GC analysis. The coupling with a mass spectrometer provides not only quantification but also structural confirmation, enhancing the trustworthiness of the results.[9]

Experimental Workflow: GC-MS with Silylation

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Reaction Mixture Aliquot Dry Evaporate to Dryness (under N₂) Sample->Dry 1. Remove Protic Solvents Deriv Add Derivatization Solvent & BSTFA + 1% TMCS Dry->Deriv 2. Prepare for Silylation React Heat at 70°C for 30 min Deriv->React 3. Form TMS Derivative Inject Inject Derivatized Sample React->Inject 4. GC Injection Separate GC Separation (e.g., DB-5ms column) Inject->Separate 5. Separation Detect Mass Spectrometer (Scan or SIM mode) Separate->Detect 6. Ionization & Detection Quantify Quantify using Extracted Ion Chromatogram Detect->Quantify 7. Data Analysis

Caption: Workflow for GC-MS analysis with silylation derivatization.

Detailed Experimental Protocol: GC-MS (Silylation)
  • Standard & Sample Preparation:

    • Prepare a stock solution of the analyte standard (1 mg/mL) in a suitable aprotic solvent (e.g., pyridine or acetonitrile). Create calibration standards by serial dilution.

    • Take a known volume/weight of the reaction mixture and evaporate the solvent completely under a stream of nitrogen. The absence of water is critical for successful silylation.

  • Derivatization:

    • To the dried residue of the standard or sample, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Splitless mode).

    • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mode: Selected Ion Monitoring (SIM) for quantification using a characteristic fragment ion.

Performance Characteristics: GC-MS Method
ParameterGC-MS (Silylation)
Specificity Very High (based on retention time and mass spectrum)
Linearity (R²) > 0.999
LOD ~1-10 ng/mL
LOQ ~5-30 ng/mL
Accuracy (% Rec.) 98-102%
Precision (% RSD) < 3%
Pros Excellent specificity and sensitivity, provides structural confirmation
Cons Multi-step sample prep, moisture sensitivity, not suitable for non-volatile matrix components

Chapter 3: Quantitative NMR (qNMR) Spectroscopy

qNMR stands apart from chromatographic techniques as it is a primary analytical method. The intensity of an NMR signal is directly proportional to the molar concentration of the nuclei generating that signal, allowing for quantification using a certified internal standard without the need for an identical analyte standard.[10][11]

Method 3: ¹H-qNMR for Direct Mixture Analysis

Expertise & Rationale: The power of qNMR lies in its ability to analyze a complex mixture with minimal sample preparation, providing a "snapshot" of all proton-bearing species.[12] For reaction monitoring, this is invaluable. By adding a known amount of an internal standard (IS) with non-overlapping signals, one can directly calculate the concentration of the analyte. The selection of a unique, well-resolved signal for the analyte (e.g., the methine proton adjacent to the amino group) and the IS is critical for accuracy. This method is non-destructive and provides absolute quantification.[13][14]

Experimental Workflow: ¹H-qNMR

cluster_prep Sample Preparation cluster_analysis NMR Analysis Sample Reaction Mixture Aliquot Combine Accurately weigh Sample & IS Sample->Combine IS Certified Internal Standard (e.g., Maleic Acid) IS->Combine Dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d₆) Combine->Dissolve 1. Prepare Sample Acquire Acquire ¹H NMR Spectrum (ensure long D1 delay) Dissolve->Acquire 2. Data Acquisition Process Phase and Baseline Correction Acquire->Process 3. Processing Integrate Integrate Analyte and IS Signals Process->Integrate 4. Integration Calculate Calculate Concentration Integrate->Calculate 5. Quantification

Caption: Workflow for quantitative ¹H-NMR analysis.

Detailed Experimental Protocol: ¹H-qNMR
  • Internal Standard (IS) Selection:

    • Choose an IS with high purity, stability, and signals that do not overlap with the analyte or other mixture components. Maleic acid or 1,4-dinitrobenzene are excellent choices for DMSO-d₆.[11]

  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the reaction mixture into an NMR tube.

    • Accurately weigh ~5-10 mg of the internal standard into the same NMR tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to dissolve both components completely.

  • NMR Acquisition (e.g., 400 MHz):

    • Trustworthiness: To ensure accurate quantification, the relaxation delay (D1) must be at least 5 times the longest T₁ (spin-lattice relaxation time) of the protons being quantified. A D1 of 30-60 seconds is generally sufficient.

    • Pulse Angle: Use a 30° or 45° pulse angle to further ensure complete relaxation between scans.

    • Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio (>150:1) for the signals to be integrated.

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, unique signal for the analyte (I_analyte) and a signal for the IS (I_IS).

    • Calculate the concentration using the following formula:

      C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (m_IS / MW_IS) * (MW_analyte / m_sample)

      Where: C = concentration (wt%), I = integral value, N = number of protons for the integrated signal, m = mass, MW = molecular weight.

Performance Characteristics: qNMR Method
Parameter¹H-qNMR
Specificity High (based on unique chemical shifts)
Linearity (R²) N/A (Primary Method)
LOD ~0.1-1 mg/mL
LOQ ~0.5-5 mg/mL
Accuracy (% Rec.) 99-101% (depends on weighing accuracy)
Precision (% RSD) < 1%
Pros Absolute method, no derivatization, minimal sample prep, non-destructive, analyzes entire mixture
Cons Lower sensitivity, requires high-field NMR, potential for signal overlap in complex mixtures

Chapter 4: Comparative Analysis and Recommendations

The choice of analytical method is dictated by the specific question being asked, the required sensitivity, and the available resources.

Overall Performance Comparison
FeatureHPLC-FLD (Derivatization)GC-MS (Derivatization)¹H-qNMR
Sensitivity ExcellentExcellentModerate
Specificity HighVery HighHigh
Sample Prep Moderate (derivatization)Complex (drying, derivatization)Minimal (weighing, dissolving)
Throughput High (with autosampler)ModerateLow
Chiral Analysis Yes (with CSP)Possible (with chiral column)Possible (with chiral solvating agents)
Cost/Instrument ModerateModerate-HighHigh
Best For Routine QC, trace-level impurity analysis, chiral purityImpurity identification, high-specificity assaysIn-process control, reaction monitoring, absolute purity of standards
Decision-Making Guide

start What is the primary analytical goal? q1 Quantify in crude reaction mixture for process development? start->q1 q2 Measure low-level impurities or perform routine QC release testing? start->q2 q3 Confirm identity of an unknown peak or impurity? start->q3 q4 Determine enantiomeric excess? start->q4 ans_qnmr Use ¹H-qNMR q1->ans_qnmr Fastest, most direct method ans_hplc Use HPLC-UV/FLD q2->ans_hplc Highest sensitivity and throughput ans_gcms Use GC-MS q3->ans_gcms Mass spectrum provides structural data ans_chiral Use Chiral HPLC q4->ans_chiral Dedicated method for stereoisomers

Caption: Decision flowchart for selecting the appropriate analytical method.

Senior Scientist Recommendations
  • For early-stage process development and reaction optimization: ¹H-qNMR is the superior choice. Its ability to provide rapid, quantitative data on reactants, intermediates, and the final product from a crude sample without calibration curves is unparalleled for efficiency.

  • For routine quality control (QC) and release testing: Reversed-phase HPLC with derivatization offers the best combination of sensitivity, throughput, and robustness, making it ideal for a regulated environment.

  • For impurity profiling and identification: GC-MS is invaluable. Its high resolving power combined with the structural information from mass spectrometry makes it the gold standard for identifying and quantifying unknown process-related impurities.

  • For ensuring stereochemical integrity: A dedicated chiral HPLC method is non-negotiable and must be developed and validated alongside the primary potency assay.

Ultimately, a multi-faceted approach provides the most comprehensive understanding. Using qNMR for process control and a validated HPLC method for final product release and stability testing constitutes a robust, self-validating analytical strategy that ensures product quality from development to manufacturing.[15][16][17]

References

  • Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Chemistry LibreTexts. (2023). Derivatization.
  • Shodex. (n.d.). Analysis of Amino Alcohols (YK-421).
  • Giraudeau, P. (n.d.). NMR methods for the analysis of mixtures. PMC - NIH.
  • ResearchGate. (2022). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection.
  • Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • Analytical method validation: A brief review. (n.d.).
  • Schärfer, C., et al. (2022). Quantitative NMR Interpretation without Reference. PMC - NIH.
  • BOC Sciences. (n.d.). Amino Acid Derivatization Analysis Services.
  • Acanthus Research. (2022). Quantitative NMR Spectroscopy.
  • Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A.
  • IVT Network. (2020). Analytical Method Validation for Quality Assurance and Process Validation Professionals.
  • Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers.
  • Quantitative NMR Spectroscopy. (2017).
  • Singh, R., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. Taylor & Francis Online.
  • Wieliński, F., et al. (2021). Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review. NIH.
  • Analysis of amino acids by high performance liquid chromatography. (n.d.).
  • Bartolomeo, M. P., & Maisano, F. (2006). Validation of a reversed-phase HPLC method for quantitative amino acid analysis. Journal of Biomolecular Techniques.
  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
  • Zhang, C., et al. (2010). Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography. Journal of Chromatography A.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023).
  • Agilent. (2010). Analysis of Amino Acids by HPLC.
  • Sigma-Aldrich. (n.d.). Amino Acid and Peptide Chiral Separations.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Agilent. (2020). Agilent Approaches for Amino Acid Analysis.

Sources

A Comparative Guide to Bromo-, Chloro-, and Fluoro-Substituents in Chemical Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the choice of a halogen substituent is a critical decision that profoundly influences a molecule's reactivity, metabolic stability, and binding affinity. While often grouped, the bromo-, chloro-, and fluoro-analogues of a compound exhibit remarkably distinct behaviors. This guide provides an in-depth comparison of their effects on reactivity, supported by fundamental principles and experimental data, to inform rational molecular design.

Fundamental Physicochemical Properties: The Root of Reactivity Differences

The divergent reactivity of organofluorine, -chlorine, and -bromine compounds stems from the intrinsic properties of the halogens themselves. Three key factors are at play: electronegativity, carbon-halogen (C-X) bond strength, and the leaving group ability of the corresponding halide ion.

  • Electronegativity and Bond Polarity: Electronegativity decreases down the group: F > Cl > Br. This results in the C-F bond being the most polar, with the carbon atom carrying the most significant partial positive charge[1]. Intuitively, this might suggest that the carbon in a C-F bond is the most susceptible to nucleophilic attack. However, reactivity is a more complex interplay of factors.

  • Bond Strength: The C-F bond is significantly stronger than the C-Cl and C-Br bonds[1][2]. This is due to the effective overlap between the carbon's sp³ orbital and the fluorine's 2p orbital. As the halogen atom's size increases, the orbital overlap becomes less efficient, resulting in a weaker bond[1][3].

  • Leaving Group Ability: A good leaving group is a species that is stable on its own after detaching from the substrate. This stability often correlates with the weakness of the corresponding acid. Since HI and HBr are stronger acids than HCl and HF, their conjugate bases (I⁻ and Br⁻) are more stable and thus better leaving groups. The trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ >> F⁻.

These fundamental properties are summarized in the table below.

PropertyC-FC-ClC-Br
Pauling Electronegativity 3.983.162.96
Average Bond Length (pm) 135177194
Bond Dissociation Energy (kJ/mol) ~485~340~285
Leaving Group Ability Very PoorModerateGood

Data compiled from various sources indicating general trends[1][2].

The central takeaway is that for reactions where the C-X bond must be broken, the bond strength and leaving group ability are the dominant factors , often overriding the effects of bond polarity[4]. The exceptionally strong C-F bond makes fluoro-substituted compounds significantly less reactive in pathways that require halide dissociation.

Reactivity in Nucleophilic Aliphatic Substitution

Nucleophilic substitution reactions, pivotal in organic synthesis, are categorized primarily as Sₙ2 (bimolecular) and Sₙ1 (unimolecular) mechanisms. The nature of the halogen substituent dictates the reaction rate and, in some cases, the preferred pathway.

For any given alkyl group, the general order of reactivity in both Sₙ1 and Sₙ2 reactions is: R-Br > R-Cl >> R-F [5]. This trend is a direct consequence of the C-X bond strength and the leaving group ability of the halide.

Sₙ2 Reactions: A Concerted Pathway

In the Sₙ2 mechanism, a nucleophile attacks the electrophilic carbon, and the leaving group departs in a single, concerted step[6]. The rate is dependent on the concentrations of both the substrate and the nucleophile.

SN2_Reactivity

Sₙ2 Reactivity: Leaving group ability is paramount.

The bromo-substituent is an excellent leaving group, making alkyl bromides highly reactive in Sₙ2 reactions. Alkyl chlorides are also effective substrates, though generally less reactive than their bromo-counterparts. Alkyl fluorides are typically unreactive under standard Sₙ2 conditions due to the formidable strength of the C-F bond[7].

Sₙ1 Reactions: A Stepwise Pathway

The Sₙ1 mechanism proceeds through a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile[6]. The rate-determining step is the formation of this carbocation[6].

SN1_Mechanism

Sₙ1 Mechanism: Carbocation formation is the key step.

Since the rate-determining step involves the cleavage of the C-X bond, leaving group ability is again the critical factor. Consequently, the reactivity order remains R-Br > R-Cl >> R-F [5]. Tertiary alkyl bromides are particularly reactive via the Sₙ1 pathway because they can form a stable tertiary carbocation and possess a good leaving group[8].

Reactivity in Aromatic Systems

The influence of halogen substituents on aromatic rings is more nuanced, with the specific reaction mechanism determining their activating or deactivating effects.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich aromatic ring. Halogens exhibit a dual nature:

  • Inductive Effect (-I): Being highly electronegative, they withdraw electron density from the ring, deactivating it towards electrophilic attack.

  • Resonance Effect (+R): Their lone pairs can be donated to the ring, stabilizing the carbocation intermediate (the sigma complex).

For all halogens, the inductive deactivation outweighs the resonance activation, making them deactivators compared to benzene. However, they are ortho, para-directors because the resonance stabilization is most effective when the electrophile adds to these positions.

The relative reactivity among halobenzenes in EAS is typically Fluorobenzene > Chlorobenzene ≈ Bromobenzene . This is because fluorine's 2p orbital has better size and energy match with carbon's 2p orbital, leading to a more significant +R effect that partially offsets its strong -I effect[9].

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr mechanism is prevalent in aromatic rings bearing strong electron-withdrawing groups. Here, a nucleophile attacks the ring to form a resonance-stabilized anion known as a Meisenheimer complex, followed by the departure of the leaving group[10].

Surprisingly, the reactivity order is often Ar-F >> Ar-Cl > Ar-Br [11]. This is a reversal of the trend seen in aliphatic substitutions.

SNAr_Mechanism

SₙAr Mechanism: Stabilization of the intermediate is key.

Causality: The rate-determining step is the initial attack by the nucleophile to form the Meisenheimer complex[10]. Fluorine's immense electronegativity strongly stabilizes the developing negative charge in this intermediate through its inductive effect (-I). This stabilization lowers the activation energy of the first step, accelerating the overall reaction rate significantly[10][10]. In this context, the poor leaving group ability of fluoride is irrelevant because its departure occurs in the fast, non-rate-determining second step.

Implications in Drug Design and Development

The choice of halogen has profound consequences for a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and its target engagement.

  • Bromo-Substituents: Bromine is often used to increase potency and can participate in halogen bonding, a specific non-covalent interaction with protein backbones. However, alkyl bromides are often metabolically liable due to their high reactivity in nucleophilic substitution, potentially leading to unwanted reactions with biological nucleophiles. Aryl bromides are more stable and are common in approved drugs.

  • Chloro-Substituents: Chlorine offers a balance of properties. It is more metabolically stable than bromine but can still engage in beneficial halogen bonding. The "magic chloro" effect, where replacing a hydrogen with a chlorine atom leads to a dramatic increase in potency, is a well-documented phenomenon in medicinal chemistry[12]. Chlorine is the second most common halogen found in FDA-approved drugs, after fluorine[13][14]. It can modulate physicochemical properties and act as a bioisostere for other groups[15].

  • Fluoro-Substituents: Fluorine is the most utilized halogen in modern drug design[16]. Its unique properties are highly advantageous:

    • Metabolic Stability: The strength of the C-F bond makes it highly resistant to cleavage by metabolic enzymes like Cytochrome P450s[17]. Replacing a metabolically vulnerable C-H bond with C-F is a common strategy to improve a drug's half-life.

    • Modulation of pKa: Fluorine's strong electron-withdrawing nature can lower the pKa of nearby acidic or basic functional groups, altering a molecule's ionization state and, consequently, its solubility and cell permeability.

    • Conformational Control: Due to its small size and high electronegativity, fluorine can influence molecular conformation through electrostatic interactions without adding significant steric bulk[18].

    • Binding Affinity: Fluorine can enhance binding affinity by participating in hydrogen bonds and other electrostatic interactions with protein targets[18].

Experimental Protocol: Comparative Rate of Sₙ2 Reaction

This protocol provides a framework for comparing the reactivity of 1-bromobutane and 1-chlorobutane under Sₙ2 conditions, a classic experiment known as the Finkelstein reaction.

Objective: To qualitatively and quantitatively compare the reaction rates of 1-bromobutane and 1-chlorobutane with sodium iodide in acetone.

Reaction: R-X + NaI (acetone) → R-I + NaX(s) (where X = Cl or Br)

Principle: Sodium iodide is soluble in acetone, but sodium chloride and sodium bromide are not. The rate of reaction can be determined by monitoring the formation of the NaCl or NaBr precipitate[19].

Materials:

  • 1-chlorobutane

  • 1-bromobutane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Setup: Label three test tubes: "Chloro," "Bromo," and "Control."

  • Reagent Addition: To each test tube, add 2 mL of the 15% NaI in acetone solution.

  • Initiation:

    • To the "Chloro" tube, add 4 drops of 1-chlorobutane.

    • To the "Bromo" tube, add 4 drops of 1-bromobutane.

    • The "Control" tube contains only the NaI/acetone solution.

  • Observation (Room Temperature): Start a stopwatch immediately after adding the alkyl halide. Shake the tubes to mix the contents thoroughly. Record the time it takes for a precipitate (a cloudy appearance) to form in each tube.

  • Observation (Elevated Temperature): If no reaction is observed after 5-10 minutes at room temperature, place the test tubes in a 50°C water bath. Continue to monitor and record the time to precipitation.

  • Data Analysis: Compare the times recorded. The shorter the time to precipitation, the faster the reaction rate.

Expected Outcome: A precipitate of NaBr will form significantly faster in the "Bromo" tube than the NaCl precipitate in the "Chloro" tube, demonstrating that 1-bromobutane is more reactive than 1-chlorobutane in an Sₙ2 reaction. This directly supports the principle that bromide is a better leaving group than chloride.

References

  • Haloalkanes and Haloarenes. NCERT.
  • Haloalkanes and Haloarenes. Samagra.
  • Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry.
  • Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal.
  • 7.3 SN1 vs SN2. Organic Chemistry - YouTube.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • 7.5: The Polar Carbon–Halogen Bond. Chemistry LibreTexts.
  • Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
  • Carbon-Halogen Bond Definition. Fiveable.
  • Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
  • "Magic Chloro": Profound Effects of the Chlorine
  • an introduction to halogenoalkanes (haloalkanes). Chemguide.
  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applic
  • Rate of EAS in chlorobenzene and fluorobenzene. Chemistry Stack Exchange.
  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange.
  • "Magic Chloro": Profound Effects of the Chlorine Atom in Drug Discovery. Journal of Medicinal Chemistry.
  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central.
  • Fluorine in drug discovery: Role, design and case studies.
  • Trends in Halogenoalkanes. Save My Exams.
  • Role of Fluorine in Drug Design and Drug Action.

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Safety Operating Guide

Navigating the Safe Disposal of 3-Amino-3-(4-bromophenyl)propan-1-ol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of drug discovery and chemical research, the safe handling and disposal of novel chemical entities are paramount. This guide provides an in-depth, procedural framework for the proper disposal of 3-Amino-3-(4-bromophenyl)propan-1-ol, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment to scientific integrity extends beyond the bench to the entire lifecycle of the chemical compounds we synthesize and utilize.

Understanding the Hazard Profile: Why Proper Disposal is Critical

This compound is a halogenated organic compound containing an amino group. While comprehensive toxicological data for this specific molecule is not widely available, its structural motifs—a brominated aromatic ring and an amino alcohol—necessitate a cautious approach to its handling and disposal.

The presence of the bromine atom classifies it as a halogenated organic compound . These substances can be persistent in the environment and may form hazardous byproducts upon incomplete combustion. The amino group, particularly on an aromatic structure, can also confer toxicological properties. According to safety data for similar compounds, this substance is expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Therefore, treating this compound as a hazardous waste is a mandatory starting point.

Hazard ClassificationPotential Effects
Skin Irritant Causes skin irritation upon contact.[1]
Eye Irritant Causes serious eye irritation.[1]
Respiratory Irritant May cause respiratory irritation if inhaled.[1]
Environmental Hazard Discharge into the environment must be avoided.[2]

Due to these potential hazards, under no circumstances should this compound or its residues be disposed of down the drain or in regular solid waste.[2][3] Such actions can lead to the contamination of waterways and interfere with wastewater treatment processes.[4]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to these procedures is not merely a suggestion but a requirement dictated by safety and regulatory compliance.

Waste Segregation: The First Line of Defense

The principle of proper chemical waste management begins with meticulous segregation. Due to its halogenated nature, this compound waste must be collected separately from non-halogenated organic waste.[3][5]

Step-by-Step Waste Collection:

  • Select the Appropriate Waste Container: Obtain a clearly labeled, dedicated waste container for "Halogenated Organic Waste."[6][7] This container should be made of a material compatible with the chemical, typically a high-density polyethylene (HDPE) or glass bottle.[8]

  • Labeling: Immediately upon starting a waste collection container, affix a "Hazardous Waste" label.[6] This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and any other components in the waste stream.

    • The approximate concentration of each component.

    • The date the first drop of waste was added.

    • The responsible researcher's name and lab location.

  • Collection:

    • For solid waste (e.g., contaminated filter paper, weighing boats), place it in a sealed, labeled bag before depositing it in the solid halogenated waste container.

    • For liquid waste (e.g., reaction residues, purification fractions), carefully pour it into the designated liquid halogenated waste container using a funnel to prevent spills.

    • Always keep the waste container closed when not in use.[5][6]

  • Storage: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[4] This area should be under the control of laboratory personnel and away from sources of ignition or incompatible chemicals.[2][9]

Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway A Generation of This compound Waste B Select & Label 'Halogenated Organic Waste' Container A->B C Segregate Waste: Solid vs. Liquid B->C D Store in Designated Satellite Accumulation Area (SAA) C->D E Full Container Pickup Request to Environmental Health & Safety (EHS) D->E Container Full F Transport to Licensed Hazardous Waste Facility E->F G Controlled Incineration with Flue Gas Scrubbing F->G H Final Disposition G->H

Figure 1: Disposal workflow for this compound.
Decontamination of Glassware and Surfaces

Any laboratory equipment that comes into contact with this compound must be decontaminated before reuse or disposal.

  • Initial Rinse: Rinse the glassware or surface with a suitable organic solvent (e.g., acetone, ethanol). This rinseate is now considered hazardous waste and must be collected in the designated "Halogenated Organic Waste" container.

  • Secondary Wash: After the initial rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water.

Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collection: Carefully sweep or scoop the absorbent material into a designated waste container.[10]

  • Decontamination: Decontaminate the spill area as described in section 2.2.

  • Disposal: The collected spill cleanup material is considered hazardous waste and must be disposed of in the "Halogenated Organic Waste" container.

The Rationale for Controlled Incineration

The recommended disposal method for this compound is controlled incineration at a licensed chemical destruction facility.[2] This method is preferred for halogenated organic compounds for several key reasons:

  • High-Temperature Destruction: Incineration at high temperatures (typically >850°C) can break down the complex organic structure of the molecule into simpler, less harmful compounds.

  • Flue Gas Scrubbing: A critical component of this process is flue gas scrubbing.[2] As the compound contains bromine, incineration can produce acidic gases like hydrogen bromide (HBr). Flue gas scrubbers are designed to neutralize these acidic gases, preventing their release into the atmosphere and the formation of acid rain.

Regulatory Compliance: Adherence to EPA and OSHA Standards

The disposal procedures outlined in this guide are designed to comply with the regulations set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA). The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from "cradle to grave."[11] Laboratories are considered hazardous waste generators and must adhere to specific requirements for waste identification, storage, and disposal.[12][13]

OSHA's Hazard Communication Standard (29 CFR 1910.1200) requires that employers inform employees about the hazards of chemicals in the workplace and provide them with the necessary training for safe handling and emergency procedures.[9][14]

Conclusion: A Culture of Safety

The responsible disposal of this compound is a reflection of a laboratory's commitment to a robust safety culture. By understanding the inherent hazards of this compound and adhering to the detailed procedures for its segregation, collection, and ultimate destruction, we can ensure the well-being of our researchers and the preservation of our environment. This diligence is not just a matter of compliance; it is a cornerstone of ethical scientific practice.

References

  • Safety Data Sheet: 4-Aminophenol. Carl ROTH. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration. [Link]

  • Hazardous Waste - Standards. Occupational Safety and Health Administration. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234. PubChem. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • How can I break down 4-aminophenol to something harmless? Reddit. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. KPA. [Link]

  • Safety Data Sheet: 4-Aminophenol. Astech Ireland. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • 3-(4-Bromophenyl)propan-1-ol | C9H11BrO | CID 10560614. PubChem. [Link]

  • Safety Data Sheet: 1-Propanol. Carl ROTH. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

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Navigating the Safe Handling of 3-Amino-3-(4-bromophenyl)propan-1-ol: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. This guide provides essential, in-depth information on the safe handling of 3-Amino-3-(4-bromophenyl)propan-1-ol, focusing on the critical role of Personal Protective Equipment (PPE) and proper disposal protocols. Our aim is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard Profile

This compound is a halogenated organic compound. While specific toxicological data for this exact molecule may be limited, its structural similarity to other aminopropanol and bromophenyl compounds necessitates a cautious approach. Analogous compounds, such as 3-Amino-1-propanol, are known to be corrosive and can cause severe skin burns and eye damage[1][2][3]. The presence of the bromophenyl group places it in the category of halogenated organics, which have specific disposal requirements[4][5][6]. Therefore, a comprehensive PPE strategy is not merely a recommendation but a mandatory prerequisite for handling this substance.

The primary routes of exposure are inhalation, skin contact, and eye contact[7]. Ingestion, although less likely in a controlled laboratory setting, can also be harmful[1][2]. The immediate and primary hazards associated with this chemical class are corrosive effects on tissues.

Core Principles of Protection: A Multi-Layered Approach

A robust safety plan relies on a multi-layered defense system. This begins with engineering controls (such as fume hoods), followed by administrative controls (safe work practices), and finally, the last line of defense: Personal Protective Equipment. This guide focuses on the correct selection and use of PPE.

Engineering Controls: Your First Line of Defense

All handling of this compound, including weighing, reconstitution, and aliquoting, should be conducted in a certified chemical fume hood.[7][8] This is crucial to prevent the inhalation of any dust or vapors and to contain any potential spills.[7] The fume hood provides a controlled environment, protecting both the user and the laboratory.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment. The following table summarizes the essential PPE for handling this compound.

Body PartPPE RequirementRationale
Hands Double-gloving with nitrile or butyl rubber gloves.[9]The outer glove provides the primary barrier, while the inner glove offers protection in case of a breach of the outer glove. Nitrile and butyl rubber offer good resistance to a range of chemicals.[10]
Eyes/Face Chemical splash goggles and a face shield.[9][11]Goggles provide a seal around the eyes to protect against splashes. A face shield offers an additional layer of protection for the entire face.
Body A long-sleeved, cuffed laboratory coat.[9] For larger quantities or increased risk of splashing, a chemically resistant apron or coveralls are recommended.Protects the skin from accidental contact and contamination of personal clothing. Cuffs should be tucked into the inner gloves.
Respiratory A NIOSH-approved respirator (e.g., N95) is required if there is a risk of aerosol or dust generation that cannot be controlled by a fume hood.[9][12]Protects against the inhalation of fine particles or aerosols.
Experimental Protocol: Donning and Doffing PPE

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry your hands thoroughly.

  • Inner Gloves: Don the first pair of nitrile or butyl rubber gloves.

  • Laboratory Coat: Put on your lab coat, ensuring it is fully buttoned.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.

  • Face Shield and Goggles: Remove the face shield and goggles from the back of your head.

  • Laboratory Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational Plan: Safe Handling and Emergency Procedures

Handling:

  • Always handle this compound in a well-ventilated area, preferably a chemical fume hood.[2][7]

  • Avoid the formation of dust and aerosols.[7]

  • Use non-sparking tools and ground all equipment when transferring large quantities to prevent electrostatic discharge.[7][8]

  • Keep the container tightly closed when not in use.[2][7]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][7]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][7]

  • Spills: Evacuate the area. Wearing full PPE, contain the spill with an inert absorbent material like vermiculite or sand.[8] Collect the material into a labeled, sealed container for hazardous waste disposal.[7][8] Do not allow the spill to enter drains.[7][12]

Disposal Plan: Managing Halogenated Waste

This compound is a halogenated organic compound and must be disposed of as hazardous waste.[4][5] It is critical to segregate halogenated waste from non-halogenated waste streams, as the disposal methods and costs differ significantly.[5][6]

Step-by-Step Disposal Protocol:

  • Segregation: Collect all waste containing this compound, including contaminated PPE and spill cleanup materials, in a designated, labeled hazardous waste container for halogenated organic compounds.[4][13]

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Halogenated").[13]

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.[2][7]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[14] Under no circumstances should this chemical or its waste be disposed of down the drain.[11][14]

Visualizing the PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound q_aerosol Potential for Aerosol/Dust Generation? start->q_aerosol q_splash Risk of Splash? q_aerosol->q_splash No respirator Add NIOSH-approved Respirator q_aerosol->respirator Yes base_ppe Minimum PPE: - Double Gloves - Lab Coat - Goggles q_splash->base_ppe No face_shield Add Face Shield q_splash->face_shield Yes proceed Proceed with Handling base_ppe->proceed face_shield->base_ppe respirator->q_splash

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.